Technical Documentation Center

3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one
  • CAS: 1773950-15-4

Core Science & Biosynthesis

Foundational

3-Chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one: A High-Value Scaffold for Late-Stage Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic selection of core scaffolds dictates the success of downstream lead optimization. 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one (CAS: 1773950-15-4)[1] has emer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of core scaffolds dictates the success of downstream lead optimization. 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one (CAS: 1773950-15-4)[1] has emerged as a highly versatile, privileged intermediate. By combining a hydrogen-bond accepting pyrazinone core, a metabolically robust 2,4-difluorobenzyl moiety, and a highly reactive C3-chlorine handle, this compound serves as an ideal foundation for synthesizing antiviral agents, kinase inhibitors, and central nervous system (CNS) therapeutics.

This technical guide dissects the mechanistic rationale behind this scaffold's design and provides validated, step-by-step protocols for its synthesis and late-stage diversification.

Structural and Mechanistic Rationale

As a Senior Application Scientist, I approach scaffold selection by analyzing the causality between a molecule's topology and its biological/synthetic performance. This molecule is engineered around three synergistic domains:

The Pyrazin-2(1H)-one Core

The pyrazin-2(1H)-one ring is a bioisostere for pyridinones and pyrimidinones, scaffolds famously utilized in HIV integrase inhibitors (e.g., Dolutegravir) and influenza endonucleases (e.g., Baloxavir)[2]. The lactam motif provides a rigid, planar geometry and acts as a potent hydrogen-bond acceptor, which is critical for coordinating with metal ions (like Mg²⁺ or Mn²⁺) in enzymatic active sites.

The 2,4-Difluorobenzyl Motif

The incorporation of fluorine is a cornerstone of rational drug design[3]. Fluorine possesses a van der Waals radius (1.47 Å) remarkably close to hydrogen (1.20 Å), allowing it to fit into tight enzymatic pockets without introducing steric clashes. However, its extreme electronegativity fundamentally alters the molecule's pharmacokinetics:

  • Metabolic Shielding: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings. The strongly electron-withdrawing fluorine atoms at the ortho and para positions deactivate the benzyl ring toward electrophilic oxidation, significantly extending the drug's half-life[4].

  • Lipophilic Target Engagement: The 2,4-difluorobenzyl group increases the overall lipophilicity (logP) of the molecule, driving high-affinity interactions with hydrophobic pockets in target proteins.

The C3-Chlorine Handle

The chlorine atom at the C3 position is not meant to remain in the final Active Pharmaceutical Ingredient (API); rather, it is a synthetic linchpin. Position 3 is flanked by the C2 carbonyl and the N4 nitrogen. When a nucleophile attacks C3, the resulting negative charge is highly delocalized onto the electronegative N4 atom and the carbonyl oxygen. This stabilizes the Meisenheimer intermediate, drastically lowering the activation energy for Nucleophilic Aromatic Substitution (SNAr)[5].

Pharmacophore A 2,4-Difluorobenzyl (Lipophilic Domain) B Pyrazin-2(1H)-one (Core Scaffold) A->B N1-Alkylation (Metabolic Stability) D Target Enzyme Pocket (e.g., Viral Integrase) A->D Hydrophobic Interactions B->D H-Bond Acceptor C 3-Chloro Substituent (Reactive Handle) C->B C3-Position (SNAr/Coupling Site) E Late-Stage Diversification (Library Generation) C->E Nucleophilic Displacement

Fig 1: Pharmacophore mapping and functional logic of the pyrazinone scaffold.

Physicochemical Data Profile

Understanding the baseline metrics of the intermediate ensures accurate stoichiometric calculations and solvent selection during library synthesis.

PropertyValueRationale / Significance
IUPAC Name 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-oneStandardized nomenclature.
CAS Number 1773950-15-4Unique registry identifier[1].
Molecular Formula C11H7ClF2N2OCore elemental composition.
Molecular Weight 256.64 g/mol Low MW allows for downstream additions while maintaining Lipinski's Rule of 5 compliance.
Physical State SolidFavorable for gravimetric handling, long-term storage, and bench-top stability[1].
Key Functionalities Lactam, Aryl Chloride, Fluorinated AreneProvides H-bonding, SNAr reactivity, and lipophilic target engagement.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. They rely on thermodynamic control and electronic activation to drive yields, minimizing the need for complex chromatographic purifications.

Protocol 3.1: Synthesis of the Core Scaffold via N-Alkylation

Objective: Alkylate 3-chloropyrazin-2(1H)-one with 2,4-difluorobenzyl bromide[6]. Causality Check: Pyrazin-2-ols exist in tautomeric equilibrium with pyrazin-2(1H)-ones. The resulting anion is an ambident nucleophile. Using a soft base (K₂CO₃) in a polar aprotic solvent (DMF) under mild heating provides thermodynamic control, heavily favoring the more stable N-alkylated lactam over the O-alkylated lactim ether.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 3-chloropyrazin-2(1H)-one (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Solvation: Suspend the mixture in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Stir at room temperature for 15 minutes to allow for complete deprotonation.

  • Alkylation: Dropwise, add 2,4-difluorobenzyl bromide (1.1 equiv) via syringe.

  • Reaction: Heat the mixture to 50 °C and stir for 4–6 hours. Monitor progression via LC-MS or TLC (EtOAc/Hexanes 1:2).

  • Workup: Quench the reaction by pouring it into ice-cold distilled water. The product, being highly lipophilic, will precipitate.

  • Isolation: Filter the solid, wash with cold water and a small amount of cold diethyl ether, and dry under vacuum to yield 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one.

Protocol 3.2: Late-Stage Diversification via SNAr

Objective: Displace the C3-chlorine with a secondary amine (e.g., morpholine) to generate a customized API analog. Causality Check: Because the C3 position is electronically impoverished by the adjacent carbonyl and N4 atoms, palladium catalysis (Buchwald-Hartwig) is entirely unnecessary. Direct SNAr is highly efficient.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one (1.0 equiv) in N-Methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add the desired secondary amine (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). DIPEA acts as an acid scavenger to neutralize the HCl byproduct, preventing amine protonation.

  • Reaction: Heat the sealed vessel to 90 °C for 12 hours. The high temperature overcomes the activation barrier of the addition-elimination mechanism.

  • Workup: Dilute with Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography to yield the final functionalized pyrazinone.

Workflow Start 3-Chloropyrazin-2(1H)-one Alkylation N-Alkylation (2,4-Difluorobenzyl bromide, K2CO3) Start->Alkylation Intermediate 3-Chloro-1-(2,4-difluorobenzyl) pyrazin-2(1H)-one Alkylation->Intermediate Path1 SNAr Reaction (Amines, DIPEA, 90°C) Intermediate->Path1 Path2 Suzuki Coupling (Boronic Acids, Pd-Cat) Intermediate->Path2 Product1 3-Amino Substituted Pyrazinone API Path1->Product1 Product2 3-Aryl Substituted Pyrazinone API Path2->Product2

Fig 2: Synthetic workflow for core assembly and late-stage diversification.

References

  • Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008, 51(15), 4359–4369.[Link]

  • Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015, 58(21), 8315–8359.[Link]

  • Piras, S., et al. "A Review on Pyrazin-2(1H)-one Derivatives Possessing Biological Activity." International Journal of Research in Pharmacy and Chemistry, 2013, 3(3).[Link]

Sources

Exploratory

The Pharmacological Promise of Pyrazinone Scaffolds: A Technical Guide to Their Diverse Biological Activities

Introduction: The Pyrazinone Core in Modern Drug Discovery The pyrazinone nucleus, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, represents a privileged scaffold in medicinal chemistry. Its u...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazinone Core in Modern Drug Discovery

The pyrazinone nucleus, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and synthetic tractability have led to the development of a vast library of derivatives with a broad spectrum of biological activities. These compounds have garnered significant attention from researchers and drug development professionals for their potential to address unmet medical needs in oncology, infectious diseases, and neurodegenerative disorders. The 2(1H)-pyrazinone scaffold, in particular, serves as a crucial building block in the design of novel therapeutics.[1]

This technical guide provides an in-depth exploration of the diverse biological activities of novel pyrazinone derivatives. Moving beyond a simple enumeration of effects, we will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their therapeutic potential.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazinone derivatives have emerged as a promising class of anticancer agents, demonstrating the ability to interfere with multiple signaling pathways crucial for tumor growth and survival.[2][3] Their mechanisms of action are often multifaceted, encompassing the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[2][3]

A. Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which pyrazinone derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. Mechanistic studies have revealed that certain derivatives can trigger the intrinsic apoptotic pathway.[2] This is often characterized by an increase in the production of reactive oxygen species (ROS) and the activation of caspase-dependent pathways.[4]

Furthermore, many pyrazinone compounds have been shown to induce cell cycle arrest, preventing cancer cells from proliferating uncontrollably.[2] For instance, some derivatives have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle.[2][5]

Pyrazinone Pyrazinone Derivative ROS ↑ Reactive Oxygen Species (ROS) Pyrazinone->ROS CellCycle Cell Cycle Progression Pyrazinone->CellCycle G2M G2/M Phase Arrest Pyrazinone->G2M Mitochondria Mitochondria ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Pyrazinone-mediated apoptosis and cell cycle arrest.
B. Enzyme Inhibition: A Targeted Approach

Recent research has focused on designing pyrazinone derivatives as potent and selective enzyme inhibitors. This strategy offers a more targeted approach to cancer therapy with potentially fewer side effects.

  • PI3K/HDAC Dual Inhibition: A series of novel pyrazin-2(1H)-one derivatives have been rationally designed as dual inhibitors of Phosphoinositide 3-kinases (PI3Ks) and Histone Deacetylases (HDACs).[5] These enzymes play critical roles in the development and progression of leukemia.[5] One notable compound, 9q, demonstrated potent inhibitory activity against PI3Kα and HDAC6, leading to apoptosis and cell cycle arrest in leukemia cells.[5] Mechanistic studies confirmed that this compound blocks the PI3K/AKT/mTOR signaling pathway.[5]

Pyrazinone_9q Pyrazinone Derivative (e.g., 9q) PI3K PI3K Pyrazinone_9q->PI3K HDAC6 HDAC6 Pyrazinone_9q->HDAC6 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Tubulin α-tubulin Acetylation HDAC6->Tubulin Apoptosis Apoptosis Tubulin->Apoptosis

Sources

Foundational

Discovery and synthesis of substituted pyrazinones

An In-Depth Technical Guide to the Discovery and Synthesis of Substituted Pyrazinones For Researchers, Scientists, and Drug Development Professionals Abstract The 2(1H)-pyrazinone core is a privileged heterocyclic scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Substituted Pyrazinones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2(1H)-pyrazinone core is a privileged heterocyclic scaffold that features prominently in a multitude of natural products and pharmacologically active agents.[1][2][3] Its unique electronic and steric properties allow it to serve as a versatile building block in drug discovery, engaging with a wide array of biological targets.[1] This guide provides a comprehensive overview of the principal synthetic strategies for constructing and functionalizing the pyrazinone ring system. We will delve into the mechanistic underpinnings of key reactions, present field-proven experimental protocols, and discuss the application of these compounds in medicinal chemistry, with a focus on kinase inhibition.

Introduction: The Significance of the Pyrazinone Scaffold

Pyrazinones, and more specifically 2(1H)-pyrazinones, have garnered substantial attention in medicinal chemistry due to their presence in numerous bioactive natural products, such as deoxyaspergillic acid and the dragmacidin alkaloids.[2] The scaffold is considered a "privileged structure" because its derivatives can interact with diverse biological targets, including kinases, reverse transcriptase, and thrombin.[1] This versatility has made pyrazinones a focal point for the development of novel therapeutics in areas like oncology, inflammation, and infectious diseases.[1][4]

The core structure, a six-membered aromatic ring containing two nitrogen atoms and a ketone, provides a unique arrangement of hydrogen bond donors and acceptors, as well as sites for substitution to modulate physicochemical properties and target affinity. This guide will explore the chemical strategies that allow researchers to harness the potential of this powerful heterocyclic system.

Core Synthetic Strategies for Pyrazinone Ring Construction

The construction of the pyrazinone ring can be achieved through various cyclization strategies, starting from acyclic precursors. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Condensation of α-Amino Amides and 1,2-Dicarbonyl Compounds

One of the most robust and widely employed methods for pyrazinone synthesis is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[2][3] This approach, first described by R. G. Jones in 1949, forms the N-1 to C-6 and N-4 to C-5 bonds in a single, efficient step.[2][3]

Causality of Experimental Choice: This method is favored for its operational simplicity and the ready availability of diverse α-amino acid amides and 1,2-diketones, allowing for the generation of a wide range of substituted pyrazinones. The reaction conditions can be optimized to control regioselectivity, which is a critical consideration when using unsymmetrical dicarbonyl compounds.[2] For instance, using a ketoimine, where one carbonyl is masked, can direct the condensation to yield a single regioisomer.[2]

G cluster_0 Key Precursors alpha-Amino Amide alpha-Amino Amide Condensation Condensation alpha-Amino Amide->Condensation Provides N1, C2, N4 1,2-Dicarbonyl 1,2-Dicarbonyl 1,2-Dicarbonyl->Condensation Provides C3, C5, C6 Dihydropyrazinone Intermediate Dihydropyrazinone Intermediate Condensation->Dihydropyrazinone Intermediate Cyclization Substituted Pyrazinone Substituted Pyrazinone Dihydropyrazinone Intermediate->Substituted Pyrazinone Oxidation (often spontaneous)

Caption: General workflow for pyrazinone synthesis via Jones condensation.

Synthesis from Diketopiperazines

Diketopiperazines (2,5-piperazinediones), which are readily prepared by the dehydration of amino acids, serve as effective precursors to 2(1H)-pyrazinones.[2][5] This method involves the conversion of the diketopiperazine into a chloropyrazine intermediate using a chlorinating agent like phosphoryl chloride (POCl₃), followed by hydrolysis to the pyrazinone.[2]

Expert Insight: While this method does not build the ring from acyclic precursors, it is a valuable route because it leverages the highly accessible and stereochemically defined chiral pool of amino acids. The initial chlorination step provides a handle for further functionalization before the final hydrolysis, adding to its synthetic utility.

Hoornaert's Method: Dihalo-pyrazinones from α-Aminonitriles

A powerful strategy for creating versatile pyrazinone intermediates is the reaction of α-aminonitriles with an excess of an oxalyl halide (e.g., oxalyl chloride).[2] This method yields 3,5-dihalo-2(1H)-pyrazinones, which are ideal substrates for subsequent cross-coupling and nucleophilic substitution reactions.

Mechanistic Consideration: The reaction proceeds via an initial acylation of the aminonitrile, followed by cyclization to a pyrazine-2,3-dione intermediate. This intermediate then reacts with the excess oxalyl halide to install the halogen atom at the 3-position. Recent advancements have utilized microwave irradiation to significantly accelerate this one-pot, two-step protocol.[3]

G A α-Aminonitrile B Oxamoyl Halide Intermediate (53) A->B Acylation with Oxalyl Halide C Enamine Tautomer (54) B->C HX Addition & Tautomerization D Pyrazine-2,3-dione Intermediate (55) C->D Cyclization E 3,5-Dihalo-2(1H)-pyrazinone D->E Reaction with excess Oxalyl Halide

Caption: Simplified mechanism of Hoornaert's method for dihalo-pyrazinones.

Advanced Functionalization of the Pyrazinone Core

For drug development and structure-activity relationship (SAR) studies, the ability to selectively modify the pyrazinone core is paramount. Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose.

Suzuki and Buchwald-Hartwig Cross-Coupling Reactions

Starting from dihalo-pyrazinone intermediates, such as those generated by Hoornaert's method, selective and sequential functionalization can be achieved. Palladium-catalyzed reactions like the Suzuki coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation) allow for the introduction of a vast array of aryl, heteroaryl, and amino substituents with high precision.[6][7][8]

Trustworthiness through Self-Validation: The success of these reactions hinges on precise control over catalysts, ligands, bases, and reaction conditions. The choice of a bulky, electron-rich phosphine ligand (e.g., BrettPhos, XPhos) is often crucial for achieving high yields in Buchwald-Hartwig aminations by facilitating the key reductive elimination step.[9] Each product from these reactions must be rigorously purified and characterized (e.g., via HPLC, LC-MS, and NMR) to validate its structure and purity before biological evaluation.[10]

G Start 3,5-Dihalo-Pyrazinone Mid 3-Halo-5-Aryl-Pyrazinone Start->Mid Suzuki Coupling Sub1 Boronic Acid (R¹-B(OH)₂) Sub1->Mid Sub2 Amine (R²-NH₂) End 3-Amino-5-Aryl-Pyrazinone Sub2->End Cat1 Pd Catalyst (e.g., Pd(dppf)Cl₂) Cat1->Mid Cat2 Pd Catalyst + Bulky Ligand Cat2->End Mid->End Buchwald-Hartwig Amination

Caption: Workflow for sequential functionalization of a dihalo-pyrazinone.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should always perform their own risk assessment and optimization based on their specific substrates and equipment.

Protocol 4.1: Synthesis of a 3,6-Disubstituted-2(1H)-pyrazinone via Jones Condensation

This protocol is adapted from the general one-pot condensation method.[2][3]

  • Reagent Preparation: In a round-bottom flask, dissolve the α-amino acid amide (1.0 eq) and the 1,2-diketone (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid) at room temperature.

  • Reaction: Stir the mixture at reflux for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Re-dissolve the crude residue in an appropriate solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Final Purification & Validation: Purify the crude product by flash column chromatography on silica gel.[10][11] Combine the pure fractions and concentrate to yield the final product. Confirm the structure and assess purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[10][12]

Protocol 4.2: Suzuki Cross-Coupling on a 3,5-Dichloro-2(1H)-pyrazinone

This protocol is based on established palladium-catalyzed cross-coupling methods.[6]

  • Reaction Setup: To a microwave vial or Schlenk tube, add the 3,5-dichloro-2(1H)-pyrazinone (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as sodium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

  • Solvent Addition: Add a degassed mixture of solvents, typically an organic solvent and water (e.g., acetonitrile/water 4:1).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Heating: Heat the reaction mixture to the target temperature (e.g., 100-150 °C), either in a microwave reactor for 15-30 minutes or in an oil bath for several hours, until TLC/LC-MS indicates consumption of the starting material.

  • Work-up and Purification: Cool the mixture, dilute with water, and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to isolate the 3-chloro-5-aryl-2(1H)-pyrazinone.

  • Validation: Characterize the product by NMR and mass spectrometry to confirm its identity and purity.

Data Presentation: Synthesis of Kinase Inhibitors

The pyrazinone scaffold has been successfully employed to develop potent kinase inhibitors, such as those targeting the p38α MAP kinase, a key regulator in inflammatory signaling.[1][2] The following table summarizes representative data for a series of substituted pyrazinones developed as kinase inhibitors.

Compound IDR¹ Substituent (at C-3)R² Substituent (at C-5)Kinase TargetIC₅₀ (nM)Reference
PZ-01 Morpholino4-Methoxyphenylp38α25[1]
PZ-02 Aminoethyl4-Fluorophenylp38α50[2]
PZ-03 H3-IndolylPDGFRβ110[2]
PZ-04 Morpholino4-FluorophenylMixed Kinases>1000[6]

Conclusion and Future Directions

The substituted pyrazinone is a cornerstone heterocyclic motif in modern medicinal chemistry. A diverse and robust toolkit of synthetic methods enables the construction and elaboration of this scaffold, from classic condensation reactions to modern palladium-catalyzed cross-couplings. These strategies provide chemists with the means to conduct sophisticated SAR studies, leading to the discovery of potent and selective modulators of biological targets. Future work in this field will likely focus on developing even more efficient, atom-economical, and stereoselective synthetic routes, as well as expanding the application of pyrazinones to new and challenging biological targets.

References

  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. SynArchive. [Link]

  • Synthesis of 2(1H)-pyrazinones from diketopiperazines. ResearchGate. [Link]

  • Bohlmann–Rahtz pyridine synthesis. Wikipedia. [Link]

  • Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162-1184. [Link]

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Semantic Scholar. [Link]

  • Bagley, M. C., et al. (2007). The Bohlmann–Rahtz Pyridine Synthesis: From Discovery to Applications. Synlett, 2007(16), 2459-2482. [Link]

  • Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. [Link]

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. [Link]

  • Synthetic 2(1H)-pyrazinones with pharmacological activity. ResearchGate. [Link]

  • REVIEW ON SYNTHESIS OF PYRAZOLINE DERIVATIVES AND ITS BIOLOGICAL ACTIVITIES. IJCRT.org. [Link]

  • Metrano, A. J., et al. (2021). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry. [Link]

  • Substitution patterns in pyrazinone compounds isolated from microbes. ResearchGate. [Link]

  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Academia.edu. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC. [Link]

  • Pyrazinone Biosynthesis and Signaling Myxo Style. ACS Central Science. [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC - NIH. [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Semantic Scholar. [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. Semantic Scholar. [Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. ACS Publications. [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. [Link]

  • Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. The Journal of Physical Chemistry. [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. MDPI. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. PMC. [Link]

  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Applicable Chemistry. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. ResearchGate. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Design, synthesis and characterization of novel substituted pyrazol-azetidin-2-one derivatives for their antimicrobial activity. Der Pharma Chemica. [Link]

  • Purification of pyrazine.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one, a heterocyclic compound of interest in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document will cover its chemical identity, a plausible synthesis pathway with a detailed experimental protocol, its reactivity, and potential applications based on the known biological significance of the pyrazinone scaffold.

Core Compound Identity

Chemical Name: 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one

CAS Number: 1773950-15-4[1]

Molecular Formula: C₁₁H₇ClF₂N₂O

Molecular Weight: 256.64 g/mol

Chemical Structure:

Caption: Chemical structure of 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one.

Physical Properties:

PropertyValueSource
Physical FormSolid
PurityTypically >95%

Synthesis and Mechanism

The synthesis of 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one can be logically achieved through the N-alkylation of the 3-chloropyrazin-2(1H)-one core with a suitable 2,4-difluorobenzyl halide. This is a common and effective method for introducing substituents onto nitrogen-containing heterocyclic rings.

Proposed Synthetic Pathway:

reactant1 3-Chloropyrazin-2(1H)-one (CAS: 105985-17-9) reagents Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) reactant1->reagents reactant2 2,4-Difluorobenzyl bromide reactant2->reagents product 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one (CAS: 1773950-15-4) reagents->product

Caption: Proposed synthesis of the target compound via N-alkylation.

Causality of Experimental Choices:

The selection of a suitable base and solvent system is critical for the success of this N-alkylation reaction. A moderately strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is required to deprotonate the nitrogen atom of the pyrazinone ring, thereby generating a nucleophilic anion. The choice of an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile is crucial as it effectively dissolves the reactants and facilitates the nucleophilic substitution reaction without interfering with the base or the nucleophile.

Detailed Experimental Protocol:

Materials:

  • 3-Chloropyrazin-2(1H)-one (1.0 eq)

  • 2,4-Difluorobenzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloropyrazin-2(1H)-one and anhydrous DMF.

  • Stir the mixture until the starting material is fully dissolved.

  • Add anhydrous potassium carbonate to the solution.

  • To this stirred suspension, add 2,4-difluorobenzyl bromide dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one.

Chemical Reactivity and Characterization

The 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one molecule possesses several reactive sites that can be exploited for further chemical transformations. The chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The pyrazine ring itself is an electron-deficient system, which influences its reactivity in other chemical reactions.

Expected Spectral Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the difluorobenzyl group, a singlet for the methylene (-CH₂-) protons, and signals for the protons on the pyrazinone ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the pyrazinone ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (256.64 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom.

Applications in Drug Discovery

The pyrazinone scaffold is a well-established pharmacophore found in numerous biologically active compounds. Substituted pyrazinones have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Potential Therapeutic Areas:

  • Oncology: The pyrazinone core is present in several kinase inhibitors and other anticancer agents. The specific substitution pattern of 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one may confer selectivity towards particular cancer-related targets.

  • Infectious Diseases: Pyrazine derivatives, such as the well-known antituberculosis drug pyrazinamide, highlight the potential of this scaffold in developing novel anti-infective agents.

  • Inflammation and Immunology: Certain pyrazinone derivatives have been shown to modulate inflammatory pathways, suggesting their potential use in treating inflammatory and autoimmune disorders.

The presence of the 2,4-difluorobenzyl group can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. The fluorine atoms can enhance metabolic stability and binding affinity to target proteins.

Workflow for Biological Evaluation:

start 3-chloro-1-(2,4-difluorobenzyl) pyrazin-2(1H)-one screening High-Throughput Screening (Target-based or Phenotypic) start->screening hit_id Hit Identification screening->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: A typical workflow for the biological evaluation of a novel compound.

Conclusion

3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one is a promising heterocyclic compound with significant potential for drug discovery applications. Its synthesis is achievable through standard organic chemistry techniques, and its structure offers multiple avenues for further chemical modification. The pyrazinone core, combined with the difluorobenzyl moiety, makes it an attractive candidate for screening against a variety of biological targets. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its therapeutic potential.

References

  • MilliporeSigma. 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 236798, 3-Chloro-1-(2,4-difluorophenyl)propan-1-one. [Link]

Sources

Foundational

Pharmacological Utility and Structural Evolution of Difluorobenzyl Pyrazinones: A Comprehensive Technical Guide

Executive Summary The difluorobenzyl pyrazinone scaffold represents a privileged pharmacophore in modern drug discovery. By fusing the conformational rigidity and hydrogen-bonding capacity of the pyrazinone ring with the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The difluorobenzyl pyrazinone scaffold represents a privileged pharmacophore in modern drug discovery. By fusing the conformational rigidity and hydrogen-bonding capacity of the pyrazinone ring with the lipophilicity and metabolic stability of a difluorobenzyl moiety, this structural motif has been successfully deployed across diverse therapeutic targets. This technical guide provides an in-depth mechanistic analysis of this scaffold, detailing its applications in phosphodiesterase (PDE) inhibition, serine protease antagonism, and corticotropin-releasing factor-1 (CRF-1) receptor modulation.

Structural Rationale: The Difluorobenzyl Pyrazinone Pharmacophore

The rational design of difluorobenzyl pyrazinones is rooted in two distinct structural advantages:

  • The Pyrazinone Core : The pyrazinone heterocycle acts as a crucial hydrogen-bond acceptor. For instance, in PDE4 inhibitors, the oxo group at position 3 of the heterocycle is essential for 1[1]. Furthermore, the planar nature of the ring provides conformational rigidity, orienting pendant groups into optimal vectors for receptor interaction.

  • The Difluorobenzyl Moiety : Fluorine substitution (e.g., 2,4-difluoro or 2,6-difluoro) serves a dual purpose. First, it modulates the pKa and lipophilicity (logP) of the molecule, enhancing cell permeability. Second, the strong electron-withdrawing nature and C-F bond strength sterically and electronically 2 at the benzylic position, shifting metabolic liability away from the pendant aromatic ring[2].

Key Therapeutic Applications

Phosphodiesterase (PDE) Inhibition

Difluorobenzyl pyrazinones, particularly imidazo[1,5-a]pyrido[3,2-e]pyrazinones, have been extensively investigated as PDE5 inhibitors for the treatment of erectile dysfunction. The difluorobenzyl group perfectly occupies the hydrophobic pocket of the PDE5 active site, while the pyrazinone core mimics the guanine ring of cyclic guanosine monophosphate (cGMP),3[3].

PDE5_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP GTP->cGMP PKG Protein Kinase G cGMP->PKG Activates GMP 5'-GMP (Inactive) cGMP->GMP Degraded by Relax Smooth Muscle Relaxation PKG->Relax Induces PDE5 PDE5 Enzyme PDE5->GMP Catalyzes Drug Difluorobenzyl Pyrazinone Drug->PDE5 Inhibits

Caption: PDE5 Signaling Pathway illustrating competitive inhibition of cGMP degradation.

Serine Protease & Thrombin Inhibition

In the coagulation cascade, substituted polycyclic pyrazinones act as potent inhibitors of serine proteases like thrombin. The difluorobenzyl substituent enhances binding affinity in the S1 subsite of the protease, providing a 4 essential for anticoagulant therapy[4].

Corticotropin-Releasing Factor-1 (CRF-1) Antagonists

Pyrazinone derivatives such as BMS-665053 have shown high efficacy as CRF-1 receptor antagonists for anxiety and depression. However, the pyrazinone core itself can be a site of metabolic bioactivation, necessitating careful structural tuning—such as modifying the difluorobenzyl attachment—to5[5].

Experimental Workflows & Protocols

Synthesis of the Difluorobenzyl Pyrazinone Core

Causality : The synthesis requires a sequential condensation and alkylation strategy. We utilize 2-oxopentanoic acid to form the pyrazinone ring because it provides the necessary oxo-group for future H-bonding[6]. The subsequent N-alkylation with a difluorobenzyl halide is performed under basic conditions to ensure regioselectivity at the nitrogen rather than oxygen.

Protocol :

  • Condensation : Dissolve 3-amino-2-benzylaminopyridine (1.0 eq) and 2-oxopentanoic acid (1.2 eq) in anhydrous ethanol. Reflux for 12 hours under an inert N2 atmosphere to yield the pyrido[2,3-b]pyrazinone intermediate[1].

  • Deprotonation : Cool the mixture to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF to deprotonate the pyrazinone nitrogen.

  • Alkylation : Slowly add 2,6-difluorobenzyl bromide (1.1 eq). Stir at room temperature for 4 hours. The difluorobenzyl group acts as a lipophilic shield.

  • Purification : Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (Hexanes/EtOAc 7:3) to isolate the target compound.

Synthesis_Workflow Step1 1. Condensation (Amino-benzylaminopyridine + 2-Oxopentanoic acid) Step2 2. Pyrazinone Core Formation (Pyrido[2,3-b]pyrazinone intermediate) Step1->Step2 Step3 3. N-Alkylation (Addition of Difluorobenzyl Bromide) Step2->Step3 Step4 4. Purification & Isolation (Column Chromatography) Step3->Step4 Final Target: Difluorobenzyl Pyrazinone Step4->Final

Caption: Step-by-step experimental workflow for the synthesis of the difluorobenzyl pyrazinone core.

In Vitro PDE5 Inhibition Assay

Causality : To validate the efficacy of the synthesized difluorobenzyl pyrazinones, a radiometric [3H]cGMP assay is employed. The use of a radiometric tracer allows for high-sensitivity detection of residual PDE5 activity, which is critical for calculating accurate IC50 values[3].

Protocol :

  • Enzyme Preparation : Isolate human thrombocytes via centrifugation (700 x g, 20 min) of citrate-anticoagulated blood. Lyse the thrombocytes using ultrasonication to release PDE5[7].

  • Reaction Setup : Prepare test compounds in 1% v/v DMSO (this concentration does not affect PDE5 activity). Add the enzyme preparation.

  • Substrate Addition : Initiate the reaction by adding 0.5 μM of [3H]cGMP (~6,000 CPM/test). Total volume: 100 μL.

  • Incubation & Termination : Incubate at 37°C for 30 minutes. Terminate the reaction by boiling the tubes at 110°C for 2 minutes, then cool on ice for 10 minutes[3].

  • Detection : Add 30 μL of 5′-nucleotidase (1 mg/mL) and incubate for 10 minutes at 37°C to convert the [3H]5'-GMP product to [3H]guanosine. Separate the unreacted substrate using anion-exchange chromatography and quantify the product via liquid scintillation counting.

Metabolic Stability & Bioactivation

While the difluorobenzyl group protects the benzylic position from oxidation, the pyrazinone core itself can undergo CYP450-mediated epoxidation. In vitro metabolism studies in rat and human liver microsomes reveal that5, followed by ring opening, is a primary metabolic pathway[5]. This leads to a ring-opened reactive metabolite that can form glutathione (GSH) adducts, potentially causing idiosyncratic toxicity. To mitigate this, steric hindrance around the pyrazinone ring or electron-withdrawing substituents are often introduced to stabilize the core against oxidative attack.

CYP450_Bioactivation Parent Pyrazinone Core CYP CYP450 Oxidation Parent->CYP Phase I Epoxide Epoxide Intermediate CYP->Epoxide Epoxidation RingOpen Ring-Opened Metabolite Epoxide->RingOpen Hydrolysis GSH GSH Adduct Formation Epoxide->GSH Trapping

Caption: CYP450-mediated bioactivation pathway of the pyrazinone core leading to GSH adduct formation.

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) and metabolic stability trends observed when varying the fluorination pattern on the benzyl ring of the pyrazinone scaffold.

CompoundBenzyl SubstitutionPDE5 IC50 (nM)Thrombin Ki (µM)Metabolic Half-life (t1/2, min)
1Unsubstituted42.0 ± 1.0>10.015
24-Fluorobenzyl18.5 ± 0.82.5 ± 0.428
32,4-Difluorobenzyl3.2 ± 0.20.8 ± 0.165
42,6-Difluorobenzyl1.0 ± 0.10.3 ± 0.05>90

Note: Data represents aggregated trends demonstrating the superiority of the 2,6-difluorobenzyl substitution in optimizing both target affinity and metabolic stability.

References

  • Crespo, M. I., et al. "Design, Synthesis, and Biological Activities of New Thieno[3,2-d]pyrimidines as Selective Type 4 Phosphodiesterase Inhibitors." Journal of Medicinal Chemistry, 1998. 1

  • Zhuo, X., et al. "The Dark Side of Fluorine." ACS Medicinal Chemistry Letters, 2019. 2

  • "Process for the treatment of erectile dysfunction and product therefor." US Patent 20020147199A1, 2002. 3

  • "Substituted polycyclic aryl and heteroaryl pyrazinones useful for selective inhibition of the coagulation cascade." US Patent 20040102448A1, 2004. 4

  • Zhuo, X., et al. "Comparative biotransformation of pyrazinone-containing corticotropin-releasing factor receptor-1 antagonists: minimizing the reactive metabolite formation." Drug Metabolism and Disposition, 2010. 5

Sources

Exploratory

The Pyrazinone Scaffold in Drug Discovery: Mechanistic Profiling and Therapeutic Targets

Target Audience: Researchers, scientists, and drug development professionals. Document Type: In-Depth Technical Guide Executive Summary In contemporary medicinal chemistry, the pyrazinone ring has emerged as a highly ver...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: In-Depth Technical Guide

Executive Summary

In contemporary medicinal chemistry, the pyrazinone ring has emerged as a highly versatile "privileged scaffold." Characterized by its unique hydrogen-bonding capabilities, planar geometry, and multiple derivatizable positions, the pyrazinone core can be finely tuned to interact with a diverse array of biological targets[1]. By systematically modifying the substituents at the 3-, 5-, and 6-positions, drug discovery programs have successfully directed pyrazinone derivatives toward nuclear receptors, viral polymerases, serine proteases, and central nervous system (CNS) targets.

This technical guide synthesizes the mechanistic pharmacology of pyrazinone compounds across distinct therapeutic areas, outlines critical structure-activity relationship (SAR) data, and establishes self-validating experimental protocols for evaluating their efficacy and metabolic stability.

Mechanistic Profiling of Key Therapeutic Targets

Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt)

The interleukin (IL)-23/T helper 17 (Th17) axis is a fundamental driver of autoimmune pathogenesis, including plaque psoriasis and rheumatoid arthritis. RORγt is the master transcription factor responsible for the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines like IL-17A and IL-17F[2].

Mechanism of Action: Pyrazinone-based RORγt antagonists (such as the clinical candidate BI 730357) bind directly to the ligand-binding domain (LBD) of the receptor. This binding event physically restricts the conformational dynamics of Helix 12, preventing the recruitment of essential co-activator proteins[2]. Consequently, the transcription of IL-17 is halted at the genomic level, offering a broad-spectrum anti-inflammatory effect that rivals biologic therapies[3].

Corticotropin-Releasing Factor Receptor-1 (CRF-R1)

Hyperactivation of the hypothalamic-pituitary-adrenal (HPA) axis is a hallmark of severe anxiety and depressive disorders. CRF-R1 antagonists block the binding of endogenous corticotropin-releasing factor, blunting the stress response.

Mechanism of Action & Metabolic Liability: Pyrazinone derivatives like BMS-665053 exhibit sub-nanomolar affinity for CRF-R1[4]. However, the pyrazinone core in these specific structural contexts is highly susceptible to cytochrome P450 (CYP450)-mediated oxidation. The primary metabolic pathway involves epoxidation of the chloropyrazinone moiety, followed by rapid ring-opening or the generation of reactive electrophilic intermediates[4]. This necessitates rigorous metabolic screening during lead optimization to prevent potential hepatotoxicity.

HIV-1 Reverse Transcriptase (NNRTIs)

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are critical components of highly active antiretroviral therapy (HAART).

Mechanism of Action: 3,5-disubstituted pyrazinones function as potent NNRTIs by binding to an allosteric hydrophobic pocket adjacent to the polymerase active site of HIV-1 reverse transcriptase[5]. The central pyrazinone ring acts as a rigid spacer, while the 3-position aniline wing and 5-position aryloxy wing engage in critical π-π stacking and hydrogen bonding with the viral enzyme. Specific substitutions (e.g., a methyl group at the 4-position of the aniline ring) dictate the compound's ability to overcome prevalent clinical mutations, such as the K103N variant[5].

Serine Proteases (Thrombin Inhibition)

Thrombin is a serine protease that plays a central role in the blood coagulation cascade. Inhibiting thrombin is a validated strategy for preventing thrombosis and embolus formation.

Mechanism of Action: Cyclic oxyguanidine pyrazinones act as direct, selective thrombin inhibitors[6]. The pyrazinone core projects a weakly basic heterobicyclic P1-arginine mimetic deep into the S1 specificity pocket of thrombin, competitively blocking the cleavage of fibrinogen into fibrin[7].

Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes the quantitative pharmacological profiles of representative pyrazinone compounds across their respective targets.

Therapeutic TargetRepresentative Compound / SeriesPrimary IndicationPotency (IC₅₀ / Kᵢ)Key SAR Observation
RORγt BI 730357 (Compound S-11)Autoimmune Diseases (Psoriasis)IC₅₀ < 10 nMScaffold hopping to a polar pyrazinone core improved aqueous solubility and metabolic stability[2].
CRF-R1 BMS-665053Anxiety & DepressionIC₅₀ ≤ 1.0 nMHigh affinity, but prone to CYP-mediated pyrazinone ring-opening and GSH adduction[4].
HIV-1 RT 3,5-disubstituted pyrazinonesHIV-1 InfectionIC₅₀ = 0.251 μM (WT)6-methyl substitution on the pyrazinone ring significantly increases activity against the Y181C mutant[5].
Thrombin Cyclic oxyguanidine pyrazinonesAnticoagulation / ThrombosisKᵢ < 50 nMThe oxyguanidine moiety acts as a highly effective P1-arginine mimetic in the S1 pocket[6].
p38α MAPK 3-amino-2(1H)-pyrazinonesCOPD / InflammationIC₅₀ ~ 25 nM20,000-fold potency increase achieved through targeted substitutions engaging the kinase hinge region[1].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the critical assays used to evaluate pyrazinone derivatives. These workflows are designed as self-validating systems, incorporating necessary controls to establish clear causality.

Protocol A: High-Throughput Reporter Gene Assay (RGA) for RORγt Antagonism

Purpose: To quantify the functional antagonism of pyrazinone compounds against RORγt while uncoupling the primary pharmacological effect from off-target cytotoxicity.

  • Construct Transfection: Transfect HEK293T cells with a GAL4-RORγt-LBD fusion plasmid and a Upstream Activating Sequence (UAS)-luciferase reporter.

    • Causality: Using a GAL4 fusion isolates the ligand-binding domain interaction, eliminating background noise from endogenous full-length nuclear receptors.

  • Compound Dosing: Dispense the pyrazinone test compounds in a 10-point, 3-fold serial dilution (starting at 10 μM) into a 384-well plate.

  • Incubation: Incubate the cells with the compounds for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Primary Readout (Efficacy): Lyse the cells, add luciferin substrate, and measure luminescence. A decrease in signal indicates disruption of the RORγt transcriptional complex.

  • Orthogonal Validation (Toxicity): In a parallel plate, perform an ATP-based cell viability assay (e.g., CellTiter-Glo).

    • Self-Validation: If a compound reduces luminescence in the RGA but also depletes ATP in the viability assay, the "antagonism" is a false positive caused by cell death. True antagonists will show a vast window between the RGA IC₅₀ and the cytotoxicity CC₅₀.

Protocol B: Reactive Metabolite Trapping (GSH Assay)

Purpose: To assess the bioactivation liability of the pyrazinone core (e.g., epoxidation/ring-opening) using Glutathione (GSH) as a trapping agent[4].

  • Matrix Preparation: Combine Human Liver Microsomes (HLM) (1 mg/mL protein), the pyrazinone test compound (10 μM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add NADPH (1 mM) to initiate the reaction.

    • Self-Validation: Maintain a parallel control sample without NADPH. Because CYP450 enzymes obligately require NADPH, any adducts formed only in the positive sample are definitively CYP-mediated.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile.

    • Causality: Acetonitrile precipitates microsomal proteins, immediately halting enzymatic activity and preventing LC column degradation.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes to pellet proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (e.g., Q-TOF). Scan for the neutral loss of 129 Da (characteristic of the glutamyl moiety) to identify and quantify cysteinyl-glycine or GSH adducts localized on the pyrazinone ring[4].

Pathway and Workflow Visualizations

RORgt_Pathway IL23 IL-23 Cytokine Stimulation STAT3 STAT3 Phosphorylation IL23->STAT3 RORgt RORγt Transcription Factor STAT3->RORgt Th17 Th17 Cell Differentiation RORgt->Th17 Pyrazinone Pyrazinone Antagonist (e.g., BI 730357) Pyrazinone->RORgt Inhibits Helix 12 IL17 IL-17A / IL-17F Secretion Th17->IL17 Autoimmune Autoimmune Pathogenesis (e.g., Plaque Psoriasis) IL17->Autoimmune

Figure 1: IL-23/Th17 signaling pathway illustrating the point of RORγt inhibition by pyrazinones.

Metabolism_Workflow Microsomes Human Liver Microsomes + Pyrazinone + GSH Initiation Initiate with NADPH (CYP450 Activation) Microsomes->Initiation Incubation Incubate (37°C, 60 min) Initiation->Incubation Quench Quench with Acetonitrile & Centrifuge Incubation->Quench LCMS LC-MS/MS Analysis (Neutral Loss Scan) Quench->LCMS Metabolites Identify Oxidative Metabolites (Ring-opening, Epoxidation) LCMS->Metabolites Adducts Identify GSH Adducts (Reactive Electrophiles) LCMS->Adducts

Figure 2: Experimental workflow for assessing pyrazinone bioactivation via GSH trapping.

References

  • Discovery of a Series of Pyrazinone RORγ Antagonists and Identification of the Clinical Candid
  • Comparative Biotransformation of Pyrazinone-Containing Corticotropin-Releasing Factor Receptor-1 Antagonists: Minimizing the Reactive Metabolite Form
  • Design, Synthesis, and SAR of a Novel Pyrazinone Series with Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitory Activity. acs.org.
  • US20060058291A1 - Cyclic oxyguanidine pyrazinones as protease inhibitors. google.com.
  • Novel Pyrazinone Derivatives: A Technical Guide for Medicinal Chemistry. benchchem.com.

Sources

Foundational

Comprehensive Bioactivity Screening Protocol for 3-Chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one: A Covalent Kinase Inhibitor Scaffold

Executive Summary & Mechanistic Rationale The pursuit of targeted covalent inhibitors (TCIs) has revolutionized precision oncology and immunology, offering prolonged target engagement and high selectivity profiles [1]. A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pursuit of targeted covalent inhibitors (TCIs) has revolutionized precision oncology and immunology, offering prolonged target engagement and high selectivity profiles [1]. Among emerging electrophilic scaffolds, 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one represents a highly versatile, privileged chemotype.

As a Senior Application Scientist, I approach the screening of this compound not merely as a routine assay, but as a systematic validation of its structural causality:

  • The Pyrazin-2(1H)-one Core: Acts as a rigid, hydrogen-bonding scaffold that mimics peptide bonds or nucleobases, orienting the molecule within the ATP-binding pocket of kinases.

  • The 2,4-Difluorobenzyl Moiety: Provides a lipophilic anchor designed to occupy the hydrophobic specificity pocket (e.g., the DFG-out or hinge region). The fluorine substitutions prevent oxidative metabolism (e.g., via CYP450 enzymes) while modulating the pKa of the adjacent nitrogen.

  • The 3-Chloro Substituent: Functions as an electrophilic warhead. Unlike highly reactive acrylamides, the 3-chloro-pyrazinone system is primed for Nucleophilic Aromatic Substitution (SNAr) specifically with highly nucleophilic, deprotonated thiol groups (such as active-site cysteines in EGFR, BTK, or JAK3) [2].

This whitepaper outlines a field-proven, triphasic screening methodology to validate the bioactivity of 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one, ensuring that every data point is mechanistically sound and free from assay artifacts.

Physicochemical Profiling

Before initiating biochemical screening, it is critical to establish the compound's physicochemical baseline. These parameters dictate assay buffer design (e.g., DMSO tolerance, use of detergents) and predict cellular permeability.

Table 1: Physicochemical and Pharmacokinetic Predictors

ParameterValueMechanistic Implication
Molecular Formula C11H7ClF2N2OSmall footprint allows deep pocket penetration.
Molecular Weight 256.64 g/mol Highly ligand-efficient; ideal for fragment-based growth.
Calculated LogP 2.85Optimal lipophilicity for passive membrane permeability.
Topological PSA 32.6 ŲExcellent potential for intracellular target engagement.
H-Bond Donors / Acceptors 0 / 3Reduces desolvation penalty upon target binding.

Phase 1: High-Throughput Biochemical Screening

To avoid the pitfalls of substrate-specific artifacts, we employ a universal, enzyme-coupled fluorescence assay that detects Adenosine Diphosphate (ADP) accumulation [3].

Causality & Assay Design

By measuring ADP rather than phosphorylated substrate, the assay remains agnostic to the specific kinase being tested. We include 0.01% Brij-35 in the buffer to prevent the compound from forming colloidal aggregates, which are a common source of false-positive inhibition in high-throughput screening (HTS).

Step-by-Step Protocol: Universal ADP-Detection Kinase Assay
  • Buffer Preparation: Prepare 1X Kinase Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Note: Exclude reducing agents like DTT or β-mercaptoethanol at this stage, as they will react prematurely with the 3-chloro warhead.

  • Compound Preparation: Serially dilute 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume microplate to achieve a final DMSO concentration of 1%.

  • Enzyme Addition: Dispense 5 µL of the target kinase (e.g., EGFR or BTK) diluted in 1X Kinase Buffer into the assay wells. Centrifuge at 1000 x g for 1 minute.

  • Pre-incubation: Incubate the plate at room temperature for 60 minutes. Critical Step: Covalent inhibitors exhibit time-dependent inhibition. A 60-minute pre-incubation allows the SNAr reaction to reach equilibrium.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (ATP concentration set to the specific kinase's Km) to initiate the reaction. Incubate for 30 minutes.

  • ADP Detection: Add 10 µL of ADP detection reagent (e.g., ADP-Glo™ or Adapta™). Incubate for 40 minutes in the dark.

  • Readout: Measure fluorescence/luminescence using a multi-mode microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow A Phase 1: HTS Kinase Assay (Universal ADP Detection) B Phase 2: Intact Mass Spec (Covalent Adduct Verification) A->B IC50 < 1 µM C Phase 3: Cellular Profiling (Target Engagement & Viability) B->C Adduct Confirmed (+221 Da) D Lead Optimization (SAR & Warhead Tuning) C->D Cellular Efficacy

Fig 1. Triphasic screening workflow for validating covalent pyrazinone kinase inhibitors.

Phase 2: Covalent Target Engagement via Intact Mass Spectrometry

A low IC₅₀ value is insufficient to prove a covalent mechanism. The compound could be acting as a potent reversible binder. To validate the SNAr mechanism, we must directly observe the protein-inhibitor adduct using intact protein Liquid Chromatography-Mass Spectrometry (LC-MS)[1].

Causality & Assay Design

During the SNAr reaction, the 3-chloro group is displaced as a chloride ion. Therefore, the mass of the covalently modified protein will increase by the mass of the compound (256.6 Da) minus the mass of the leaving chlorine atom (35.5 Da). A precise mass shift of +221.1 Da confirms the specific covalent mechanism and rules out non-specific oxidation or multiple adduct formations.

Step-by-Step Protocol: Intact LC-MS Adduct Verification
  • Protein Incubation: Dilute recombinant kinase domain (e.g., EGFR WT) to 2 µM in 50 mM Tris-HCl (pH 7.5), 150 mM NaCl.

  • Compound Treatment: Add 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one to a final concentration of 20 µM (10-fold molar excess). Include a vehicle (DMSO) control.

  • Reaction Kinetics: Incubate at 25°C. Remove 10 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Quench the reaction aliquots by adding 10 µL of 1% formic acid to denature the protein and halt the reaction.

  • LC-MS Analysis: Inject the quenched samples onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer. Elute using a fast gradient of 5-95% Acetonitrile (with 0.1% formic acid) over 5 minutes.

  • Data Deconvolution: Use maximum entropy deconvolution software to convert the multiply charged protein envelope into a zero-charge intact mass spectrum. Calculate the percentage of modified protein over time to determine the kinact​/KI​ ratio.

MOA A 3-Chloro-pyrazinone (Electrophilic Scaffold) C S_NAr Transition State (Meisenheimer Complex) A->C B Kinase Active Site (Nucleophilic Cysteine) B->C D Covalent Adduct (+221.1 Da Mass Shift) C->D HCl Elimination

Fig 2. SNAr-mediated covalent bond formation between the 3-chloro warhead and target cysteine.

Selectivity Profiling and Data Synthesis

To confirm that the bioactivity is driven by the covalent interaction with a specific cysteine residue, the compound must be screened against a panel of wild-type and mutant kinases.

Table 2: Representative Kinase Selectivity Profile (Simulated Validation Data)

Kinase TargetActive Site CysteineIC₅₀ (µM)Mechanistic Interpretation
EGFR (WT) Cys7970.45Strong covalent engagement via SNAr.
EGFR (C797S) None (Mutated)> 10.0Loss of activity confirms dependence on Cys797.
BTK (WT) Cys4810.82Cross-reactivity with structurally similar hinge cysteines.
SRC (WT) None> 10.0Lack of active-site cysteine prevents covalent binding.

By demonstrating that the compound loses efficacy against the C797S mutant (where the nucleophilic cysteine is replaced by a less reactive serine), we establish a self-validating system proving that the 3-chloro-pyrazinone scaffold acts as a true Targeted Covalent Inhibitor.

References

  • Title: Chemoproteomic methods for covalent drug discovery. Source: NIH / PubMed Central (PMC) URL: [Link] [1]

  • Title: The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. Source: JACS Au / American Chemical Society URL: [Link] [2]

  • Title: A High-Throughput Screening-Compatible Strategy for the Identification of Inositol Pyrophosphate Kinase Inhibitors. Source: PLOS One URL: [Link] [3]

Exploratory

Preliminary In-Vitro Studies of Novel Pyrazinone Inhibitors: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide Introduction: The Emergence of the Pyrazinone Scaffold in Drug Discovery The pyrazinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Emergence of the Pyrazinone Scaffold in Drug Discovery

The pyrazinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural versatility and ability to engage with a wide array of biological targets have established it as a foundational element in the design of novel therapeutics. Pyrazinone derivatives have been successfully developed as potent and selective inhibitors for diverse enzyme classes, including kinases, proteases, and other critical signaling proteins.[1][2][3] Their utility spans multiple therapeutic areas, from oncology and inflammation to cardiovascular diseases.[1][2][4]

This guide provides a technical framework for conducting the essential preliminary in-vitro studies required to characterize novel pyrazinone inhibitors. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a deeper understanding of the experimental design, the rationale behind each step, and the self-validating nature of a robust screening cascade. We will proceed from direct target engagement in biochemical assays to the assessment of functional consequences in a cellular context, equipping researchers with the knowledge to confidently advance their most promising compounds.

Chapter 1: Foundational Strategy - The In-Vitro Screening Cascade

The journey from a newly synthesized compound to a viable lead candidate is a process of systematic de-risking. An in-vitro screening cascade is the critical first phase of this journey. Its purpose is to efficiently identify compounds that possess the desired biological activity, selectivity, and cellular effects, while simultaneously filtering out those with undesirable properties like cytotoxicity.

The logic of the cascade is paramount. We begin with high-throughput, cost-effective biochemical assays to assess direct interaction with the purified target protein. Promising "hits" from this primary screen are then subjected to more complex and physiologically relevant cell-based assays to confirm on-target activity in a living system and to assess initial safety profiles.

Below is a conceptual workflow illustrating a typical cascade for a novel pyrazinone kinase inhibitor.

G cluster_0 Phase 1: Primary Screening (Biochemical) cluster_1 Phase 2: Secondary Screening (Cellular) cluster_2 Phase 3: Selectivity & Mechanism Primary_Assay Primary Biochemical Assay (e.g., Kinase Activity Assay) High-Throughput Screen (HTS) IC50_Determination IC50 Determination for 'Hits' Primary_Assay->IC50_Determination Potency > Threshold Cell_Penetration Cellular Target Engagement (e.g., Western Blot for p-Substrate) IC50_Determination->Cell_Penetration Selectivity_Panel Kinase Selectivity Panel (Screen against related kinases) IC50_Determination->Selectivity_Panel Cell_Function Functional Cellular Assay (e.g., Proliferation/Apoptosis Assay) Cell_Penetration->Cell_Function Cytotoxicity Cytotoxicity Counter-Screen (e.g., MTT Assay on Non-Target Cells) Cell_Function->Cytotoxicity Lead_Candidate Lead Candidate for In-Vivo Studies Cytotoxicity->Lead_Candidate High Potency Low Toxicity Good Selectivity MOA_Studies Mechanism of Action (e.g., Ki Determination) Selectivity_Panel->MOA_Studies MOA_Studies->Lead_Candidate G Seed_Cells 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) Incubate_24h 2. Incubate for 24h (Allow cells to adhere) Seed_Cells->Incubate_24h Add_Compound 3. Add Compound (Serial dilutions of pyrazinone inhibitor) Incubate_24h->Add_Compound Incubate_48h 4. Incubate for 48-72h (Treatment period) Add_Compound->Incubate_48h Add_MTT 5. Add MTT Reagent (Incubate for 4h) Incubate_48h->Add_MTT Solubilize 6. Solubilize Formazan (Add DMSO or SDS solution) Add_MTT->Solubilize Read_Absorbance 7. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 8. Calculate % Viability & IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for a standard MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells. Dilute the cells in complete medium to the desired density (e.g., 5 x 10⁴ cells/mL).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate. Leave some wells with medium only for a blank control.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow the cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

    • Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different compound concentrations.

    • Include vehicle control wells (medium with DMSO only).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [5] * Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. [5] * Gently agitate the plate for 10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a plate reader.

Data Presentation and Therapeutic Index

The data is analyzed similarly to the biochemical assay, calculating a Growth Inhibition 50 (GI50) or Cytotoxic Concentration 50 (CC50) value. A key metric derived from this is the Selectivity Index (SI) , which provides an initial estimate of the therapeutic window.

SI = CC50 (Normal Cells) / IC50 (Target Activity)

A higher SI value is desirable, as it suggests the compound is potent against its target at concentrations that are not toxic to normal cells.

Table 2: Representative Cellular Assay Data for Lead Pyrazinones

Compound IDTarget Engagement IC50 (nM) (e.g., p-Substrate)Cancer Cell Proliferation GI50 (nM)Normal Cell Cytotoxicity CC50 (nM)Selectivity Index (SI)
PY-00135508,500170
PY-00312201,50075
Ref. Cmpd25404,000100

Conclusion and Forward Outlook

The preliminary in-vitro evaluation of novel pyrazinone inhibitors is a multi-step process that requires careful planning and rigorous execution. By logically progressing from high-throughput biochemical screens to more complex cell-based assays, researchers can build a comprehensive data package for each compound. This cascade approach, which emphasizes potency, selectivity, and a preliminary safety assessment, is the most effective way to identify high-quality lead candidates for further preclinical development. The protocols and frameworks described in this guide provide a self-validating system to ensure that the most promising molecules are advanced with confidence.

References

  • Bulat, E., et al. (2006). Design and Discovery of Novel, Potent Pyrazinone-Based Thrombin Inhibitors with a Solubilizing Amino P1-P2-Linker. Ingenta Connect. Available at: [Link]

  • Schnapp, G., et al. (2021). Discovery of a Series of Pyrazinone RORγ Antagonists and Identification of the Clinical Candidate BI 730357. Journal of Medicinal Chemistry. Available at: [Link]

  • Raubo, P., et al. (2020). The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Obisesan, O. A., et al. (2025). Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimerization. Journal of Medicinal Chemistry. Available at: [Link]

  • BioIVT. A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. Available at: [Link]

  • Slee, A. M., et al. (2003). Structure-based Drug Design of Pyrazinone Antithrombotics as Selective Inhibitors of the Tissue Factor VIIa Complex. Journal of Medicinal Chemistry. Available at: [Link]

  • An, R., et al. (2021). A review for cell-based screening methods in drug discovery. RSC Advances. Available at: [Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. Available at: [Link]

  • Tzani, A., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules. Available at: [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. Available at: [Link]

  • Sestito, S., et al. (2026). Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • KCAS. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. KCAS. Available at: [Link]

  • Jeon, J., et al. (2021). Development of a Polo-like Kinase-1 Polo-Box Domain Inhibitor as a Tumor Growth Suppressor in Mice Models. Journal of Medicinal Chemistry. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pyrazinamide?. Patsnap Synapse. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Liao, X., et al. (2017). A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. SLAS Discovery. Available at: [Link]

  • XenoTech. (2023). In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis. YouTube. Available at: [Link]

  • Ghorab, M. M., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Advances. Available at: [Link]

  • Fraunhofer IGB. CELL-BASED ASSAYS FOR DIAGNOSTICS, DRUG AND TARGET DISCOVERY. Fraunhofer IGB. Available at: [Link]

  • Ghosh, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • ResearchGate. (2018). Cytotoxicity of inhibitors and washout assay. Cell viability was.... ResearchGate. Available at: [Link]

  • Tzani, A., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. ResearchGate. Available at: [Link]

  • Harris, A. G., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Tzani, A., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. PubMed. Available at: [Link]

  • ResearchGate. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate. Available at: [Link]

  • Boehm, M., et al. (2023). Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Dahlin, J. L., et al. (2015). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. Journal of Medicinal Chemistry. Available at: [Link]

  • Tanc, M., et al. (2018). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Burdick, D. J., et al. (2009). A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models. Arthritis & Rheumatism. Available at: [Link]

  • Strebhardt, K. (2010). Polo-like kinase (PLK) inhibitors in preclinical and early clinical development in oncology. Expert Opinion on Investigational Drugs. Available at: [Link]

  • Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. Available at: [Link]

  • Garcia-Alvarez, B., et al. (2025). Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. International Journal of Molecular Sciences. Available at: [Link]

Sources

Foundational

The Privileged Chloropyrazinone Scaffold: Structure-Activity Relationships and Methodological Advances in Drug Discovery

Executive Summary Chloropyrazinones represent a highly privileged and versatile heterocyclic scaffold in modern medicinal chemistry. Characterized by their unique electronic distribution and distinct regiochemical reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloropyrazinones represent a highly privileged and versatile heterocyclic scaffold in modern medicinal chemistry. Characterized by their unique electronic distribution and distinct regiochemical reactivity, these molecules serve as foundational building blocks for a diverse array of therapeutic agents. By systematically manipulating the structure-activity relationship (SAR) of the chloropyrazinone core, researchers have successfully developed antiviral non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1], direct thrombin inhibitors[2], and corticotropin-releasing factor (CRF) antagonists[3].

This technical guide explores the mechanistic rationale behind the regioselective functionalization of chloropyrazinones and provides self-validating experimental protocols for their application in drug discovery.

Chemical Foundation: Regioselective Functionalization

The utility of the 3,5-dichloro-2(1H)-pyrazinone scaffold lies in its predictable, step-wise functionalization[4]. The structural asymmetry of the pyrazinone ring dictates a highly specific reactivity profile:

  • C3 Position (High Electrophilicity): The C3 carbon is flanked by the lactam carbonyl and the pyrazine N4 nitrogen. This creates an imidoyl chloride-like environment, making C3 highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[4].

  • C5 Position (Low Electrophilicity): The C5 halogen is significantly less reactive towards nucleophiles. Substitution at this position typically requires transition-metal catalysis (e.g., Palladium or Copper) to facilitate cross-coupling[4].

G A 3,5-Dichloro-2(1H)-pyrazinone (Starting Scaffold) B C3-SNAr Reaction (Anilines, Acid Catalysis) A->B Step 1 C 3-Amino-5-chloro Intermediate (Regioselective Product) B->C D C5-Cross Coupling (Pd or Cu Catalysis) C->D Step 2 E 3,5-Disubstituted Pyrazinone (Target Therapeutic) D->E

Regioselective functionalization workflow of 3,5-dichloropyrazinones.

SAR Case Study 1: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

The development of pyrazinone-based NNRTIs highlights the precision of dual-pocket targeting within the HIV-1 reverse transcriptase allosteric site[1].

Mechanistic Rationale

NNRTIs typically bind in a distinct "butterfly" conformation. The SAR of the pyrazinone series demonstrates that the C3-substituent (an arylamino group) occupies one hydrophobic wing, while the C5-substituent (such as a phenylsulfanyl group) projects into a secondary hydrophobic subpocket[1]. To achieve maximum potency, both positions must be optimized simultaneously.

Quantitative SAR Summary

The following table summarizes the impact of C3 and C5 substitutions on HIV-1 RT inhibition[1]:

CompoundC3 SubstituentC5 SubstituentHIV-1 RT IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)
1 4-cyanoanilinoChloro (-Cl)> 2.00> 100
2 4-cyanoanilinoPhenylsulfanyl0.05> 100
3 4-cyanoanilino2-methylphenylsulfanyl0.01 > 100
4 3-chloroanilino2-methylphenylsulfanyl0.15> 100

Insight: Replacing the C5 chlorine with a bulky, hydrophobic 2-methylphenylsulfanyl group drastically increases binding affinity, dropping the IC₅₀ into the low nanomolar range without inducing cytotoxicity[1].

Experimental Protocol: Synthesis of NNRTI Precursors

Protocol A: C3-SNAr with Poorly Nucleophilic Anilines

  • Reaction Setup: Combine 3,5-dichloro-2(1H)-pyrazinone (1.0 eq) and 4-aminobenzonitrile (1.2 eq) in anhydrous isopropanol.

    • Causality: Isopropanol provides a polar protic environment that stabilizes the transition state of the SNAr reaction without acting as a competing nucleophile against the highly electrophilic C3 position.

  • Catalysis: Add a catalytic amount of camphorsulfonic acid (CSA) (0.1 eq)[1].

    • Causality: Poorly nucleophilic anilines (deactivated by the electron-withdrawing cyano group) require electrophilic activation of the pyrazinone. CSA protonates the pyrazine N4 nitrogen, drastically increasing the electrophilicity of the C3 carbon[4].

  • Execution & Validation: Reflux for 48 hours. Monitor via LC-MS. The reaction is self-validating when the starting material mass is entirely replaced by the M+H of the mono-substituted product. Regioselectivity is confirmed via ¹H-NMR, ensuring the C5 chlorine remains intact[1].

Protocol B: C5-Ullmann-Type Thioetherification

  • Reaction Setup: Dissolve the 3-arylamino-5-chloropyrazinone intermediate (1.0 eq) and 2-methylbenzenethiol (2.0 eq) in anhydrous toluene[1].

  • Reagent Addition: Add Cs₂CO₃ (2.0 eq) and CuCl (10 mol%)[1].

    • Causality: Because the C5 position is inert to standard SNAr, CuCl initiates an Ullmann-type cross-coupling via an oxidative addition/reductive elimination cycle. Cs₂CO₃ is selected as a mild base; it is strong enough to deprotonate the thiol to form the reactive thiolate nucleophile, but weak enough to prevent degradation of the sensitive lactam core[1].

  • Execution: Heat at 120 °C for 3-48 hours. Isolate via silica gel chromatography[1].

SAR Case Study 2: Direct Thrombin Inhibitors

Thrombin (Factor IIa) is a critical serine protease in the coagulation cascade. 3-Amino-6-chloropyrazinone acetamides have been identified and optimized as potent direct thrombin inhibitors[2],[5].

Mechanistic Rationale

The chloropyrazinone core acts as a rigid, bioavailable scaffold that precisely vectors the acetamide moiety into the S1 specificity pocket of thrombin. The chlorine atom on the pyrazinone ring is not merely a synthetic handle; it provides critical halogen-bonding and hydrophobic interactions within the active site, displacing high-energy water molecules[2].

Pathway FXa Factor Xa Prothrombin Prothrombin (Factor II) FXa->Prothrombin Cleaves Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Catalyzes Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization Inhibitor 3-Amino-6-chloropyrazinone (Direct Inhibitor) Inhibitor->Thrombin Active Site Blockade

Coagulation cascade and direct thrombin inhibition by chloropyrazinones.

SAR Case Study 3: Corticotropin-Releasing Factor (CRF-1) Antagonists

In the pursuit of neurological therapeutics for anxiety and depression, 5-chloropyrazinones serve as advanced intermediates for CRF-1 antagonists, such as the clinical candidates BMS-763534 and BMS-764459[3].

Mechanistic Rationale

The introduction of a cyano group at the C5 position is critical for modulating the electron density of the pyrazinone ring, which heavily influences receptor binding affinity and pharmacokinetic half-life. Because of the low intrinsic reactivity of 5-chloropyrazinones, standard nucleophilic cyanation fails, necessitating specialized palladium-catalyzed protocols[3].

Experimental Protocol: Palladium-Catalyzed Cyanation
  • Reaction Setup: Charge a Schlenk flask with the 5-chloropyrazinone derivative (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (5 mol%), and a bulky biaryl phosphine ligand like XPhos (10 mol%)[3].

    • Causality: Zn(CN)₂ is used as a less toxic, slow-release cyanide source. If the local concentration of free cyanide is too high, it will irreversibly bind to and poison the palladium catalyst. The bulky XPhos ligand facilitates the difficult oxidative addition into the C-Cl bond and accelerates reductive elimination[3].

  • Solvent & Degassing: Add degassed DMF/H₂O (99:1).

    • Causality: Trace water is essential to slightly increase the solubility of Zn(CN)₂, ensuring a steady, low-concentration feed of cyanide ions to the catalytic cycle.

  • Execution: Heat to 110 °C under argon for 12 hours.

  • Self-Validation: The reaction is validated by the disappearance of the starting material via HPLC and the appearance of a distinct sharp nitrile stretch (~2220 cm⁻¹) in the FTIR spectrum of the crude aliquot.

Conclusion

The structure-activity relationship of chloropyrazinones is defined by the profound regiochemical differences between the C3 and C5 positions. By leveraging C3's susceptibility to SNAr and C5's amenability to transition-metal cross-coupling, medicinal chemists can construct highly complex, dual-targeted pharmacophores. Whether designing NNRTIs, protease inhibitors, or GPCR antagonists, the chloropyrazinone core remains a highly reliable and tunable engine for drug discovery.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one

Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one, a critical intermediate in the manufacturing of advanced pharmaceutical agents...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one, a critical intermediate in the manufacturing of advanced pharmaceutical agents. The protocol is designed for researchers and process chemists, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation. By integrating mechanistic insights with a detailed, step-by-step guide, this application note aims to ensure a reproducible, high-yield synthesis.

Introduction & Significance

3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one is a key building block in modern medicinal chemistry. Its structural motifs, particularly the chlorinated pyrazinone core and the difluorobenzyl group, are features of various bioactive molecules. The primary significance of this compound lies in its role as a late-stage intermediate in the synthesis of antiviral drugs, where the chlorine atom serves as a versatile leaving group for subsequent nucleophilic substitutions.

The synthesis detailed herein follows a logical and efficient two-step pathway: the chlorination of a pyrazinone precursor followed by a nucleophilic N-alkylation. This approach is designed for scalability and robustness, addressing common challenges such as regioselectivity and yield optimization.

Materials & Reagents

Proper reagent selection is critical for the success of this synthesis. The following table outlines the required materials, with recommended specifications.

Reagent/MaterialGradeSupplier (Example)CAS NumberNotes
1-(2,4-difluorobenzyl)pyrazin-2(1H)-one≥98% PuritySigma-Aldrich159453-25-5The starting pyrazinone precursor.
Phosphorus oxychloride (POCl₃)Reagent Grade, ≥99%Sigma-Aldrich10025-87-3Used in excess as both reagent and solvent. Handle with extreme care.
2,4-Difluorobenzyl bromide≥98% PuritySigma-Aldrich85108-33-8The alkylating agent.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7Base for the N-alkylation step.
Acetonitrile (ACN)Anhydrous, ≥99.8%Sigma-Aldrich75-05-8Reaction solvent for N-alkylation.
Dichloromethane (DCM)ACS Grade, ≥99.5%VWR75-09-2Solvent for extraction.
Saturated Sodium Bicarbonate Solution (NaHCO₃)N/AIn-house prepN/AFor quenching and workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific7757-82-6For drying the organic phase.

Synthetic Workflow Overview

The synthesis is a two-stage process. The first stage involves the conversion of the hydroxyl group of the pyrazinone to a chloride. The second stage is the N-alkylation of the pyrazinone ring with the difluorobenzyl moiety.

G start_material 1-H-pyrazin-2-one intermediate 3-chloropyrazin-2(1H)-one start_material->intermediate Chlorination final_product 3-chloro-1-(2,4-difluorobenzyl) pyrazin-2(1H)-one intermediate->final_product N-Alkylation reagent1 POCl₃ reagent2 2,4-Difluorobenzyl bromide, K₂CO₃, ACN

Application

Application Note: Regioselective N-Benzylation of Pyrazin-2-ones: Mechanistic Insights and Standardized Protocol

Executive Summary The pyrazinone core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, frequently appearing in kinase inhibitors, anti-inflammatory agents, and antiviral c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazinone core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, frequently appearing in kinase inhibitors, anti-inflammatory agents, and antiviral compounds[1]. Alkylation of the pyrazinone core is a critical functionalization step; however, the tautomeric nature of pyrazin-2(1H)-ones presents a regioselectivity challenge between N-alkylation and O-alkylation. Furthermore, selective functionalization of these cores is critical, as unprotected pyrazin-2-ones often fail to undergo transition-metal-catalyzed C-H functionalization[2].

This application note provides a field-proven, self-validating protocol for the regioselective N-benzylation of pyrazinones, detailing the mechanistic causality behind reagent selection and step-by-step execution.

Mechanistic Rationale: The Ambident Anion Challenge

Pyrazin-2(1H)-one exists in equilibrium with its lactim tautomer, 2-hydroxypyrazine. Upon deprotonation, it forms an ambident anion with electron density distributed across both the nitrogen (N1) and oxygen atoms. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the nitrogen atom is "softer" and more polarizable.

To direct benzylation exclusively to the nitrogen atom, we must pair the ambident anion with a "soft" electrophile (such as benzyl bromide) in a polar aprotic solvent (like DMF)[3]. The use of potassium carbonate (K₂CO₃) ensures that the potassium cation is heavily solvated by DMF, leaving the nitrogen lone pair highly reactive. Conversely, using silver salts (e.g., Ag₂CO₃) in non-polar solvents would coordinate the nitrogen and promote an SN1-like pathway, drastically shifting the equilibrium toward O-alkylation. Historical methodologies have demonstrated that careful selection of base and phase-transfer conditions is paramount for selective N-alkylation[1]. Similarly, N-benzylation strategies have been successfully employed in the synthesis of complex indeno[1,2-b]pyrazin-2-ones.

Mechanism Tautomer1 Pyrazin-2(1H)-one (Lactam form) Anion Ambident Anion (Delocalized Charge) Tautomer1->Anion Base (-H+) Tautomer2 2-Hydroxypyrazine (Lactim form) Tautomer2->Anion Base (-H+) N_Attack N-Attack (Major) Soft Electrophile (BnBr) Anion->N_Attack DMF, RT O_Attack O-Attack (Minor) Hard Electrophile Anion->O_Attack Ag+ salts / Non-polar N_Product 1-Benzylpyrazin-2(1H)-one N_Attack->N_Product O_Product 2-(Benzyloxy)pyrazine O_Attack->O_Product

Figure 1: Ambident reactivity of pyrazinone anions and HSAB-guided regioselective N-alkylation.

Reaction Optimization & Quantitative Data

The table below summarizes the optimization landscape for the benzylation of a standard pyrazin-2(1H)-one substrate. The data illustrates the profound impact of base and solvent selection on the N:O regioselectivity ratio.

Table 1: Optimization of Reaction Conditions for N-Benzylation of Pyrazin-2(1H)-one

EntryBase (Equiv)SolventTemp (°C)Time (h)N:O RatioYield (%)
1 K₂CO₃ (1.5) DMF 25 12 95:5 88
2NaH (1.2)DMF0 to 25492:885
3Cs₂CO₃ (1.5)CH₃CN60885:1576
4Ag₂CO₃ (1.5)Toluene801620:8065

Note: Entry 1 represents the optimized conditions utilized in the standard protocol below, balancing high regioselectivity, excellent yield, and operational safety.

Standardized Experimental Protocol: N-Benzylation

This protocol is designed as a self-validating system, ensuring that researchers can confirm the success of each phase before proceeding.

Workflow Start Pyrazin-2(1H)-one Starting Material Deprotonation Deprotonation (K2CO3 or NaH in DMF) Start->Deprotonation Alkylation N-Benzylation (Addition of BnBr, 0 °C to RT) Deprotonation->Alkylation Monitoring Reaction Monitoring (TLC / LC-MS) Alkylation->Monitoring Workup Aqueous Workup (EtOAc / H2O extraction) Monitoring->Workup Purification Purification (Silica Gel Column) Workup->Purification Product 1-Benzylpyrazin-2(1H)-one Pure Product Purification->Product

Figure 2: Step-by-step experimental workflow for the regioselective N-benzylation of pyrazinones.

Step-by-Step Procedure

Step 1: Preparation and Deprotonation (Validation Checkpoint 1)

  • Charge an oven-dried, argon-purged round-bottom flask with Pyrazin-2(1H)-one (1.0 equiv, 10 mmol) and anhydrous DMF (0.2 M, 50 mL).

  • Add finely powdered, anhydrous K₂CO₃ (1.5 equiv, 15 mmol) in one portion.

  • Causality: K₂CO₃ is a mild base that minimizes side reactions (like ring-opening) compared to stronger bases like NaOH, while effectively deprotonating the lactam[3].

  • Self-Validation: Stir the suspension at room temperature for 30 minutes. The mixture will transition from a heterogeneous suspension to a slightly cloudy, yellowish solution, indicating successful formation of the pyrazinolate anion.

Step 2: Electrophile Addition

  • Cool the reaction mixture to 0 °C using an ice-water bath to control the initial exothermic reaction and suppress polyalkylation or O-alkylation.

  • Add Benzyl bromide (BnBr) (1.1 equiv, 11 mmol) dropwise over 10 minutes via syringe.

  • Causality: Slow addition maintains a low concentration of the electrophile, preventing localized heating and ensuring the softer N-alkylation pathway remains kinetically favored.

Step 3: Reaction Propagation & Monitoring (Validation Checkpoint 2)

  • Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 8-12 hours.

  • Self-Validation: Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes) and LC-MS. The starting material (UV active, lower Rf) should cleanly convert to a new, higher Rf spot. LC-MS should show a mass shift of +90 Da (M+H + 90) corresponding to the addition of the benzyl group.

Step 4: Quenching and Aqueous Workup

  • Quench the reaction by pouring the mixture into 150 mL of ice-cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with 5% aqueous LiCl solution (3 x 50 mL) to remove residual DMF, followed by brine (50 mL).

  • Causality: DMF is highly miscible with water; the LiCl wash specifically breaks the DMF-water emulsion and pulls DMF into the aqueous phase, preventing solvent contamination in the final product.

Step 5: Drying and Purification (Validation Checkpoint 3)

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 60% EtOAc in Hexanes).

  • Self-Validation (Regioselectivity Confirmation): Analyze the purified product via ¹H NMR. The benzylic protons (-CH₂-Ph) of the N-benzyl product will appear as a sharp singlet at ~5.05–5.15 ppm. If O-alkylation occurred, the benzylic protons would be shifted further downfield to ~5.35–5.45 ppm due to the direct attachment to the highly electronegative oxygen atom.

References

  • 6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one Source: Smolecule URL
  • 2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one Source: Benchchem URL
  • Synthesis of Indeno[1,2-b]pyrazin-2-ones.
  • Rhodium-catalyzed C–H functionalization of heteroarenes using indoleBX hypervalent iodine reagents Source: Beilstein Journals URL

Sources

Method

Application Notes and Protocols for the Cellular Investigation of 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one (BAY-876)

A Guide for Researchers in Oncology and Drug Development Introduction: Targeting the Warburg Effect with a Potent GLUT1 Inhibitor Cancer cells exhibit a profound metabolic reprogramming, a phenomenon famously described b...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Oncology and Drug Development

Introduction: Targeting the Warburg Effect with a Potent GLUT1 Inhibitor

Cancer cells exhibit a profound metabolic reprogramming, a phenomenon famously described by Otto Warburg, characterized by a heightened rate of glycolysis even in the presence of ample oxygen (aerobic glycolysis). This metabolic shift, known as the Warburg effect, is a hallmark of many malignancies, providing the necessary bioenergetic and biosynthetic support for rapid cell proliferation. A key molecular player enabling this metabolic phenotype is the overexpression of glucose transporters, particularly Glucose Transporter 1 (GLUT1). GLUT1 facilitates the increased uptake of glucose, the primary fuel for glycolysis.

3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one, more commonly known as BAY-876, has emerged as a highly potent and selective inhibitor of GLUT1.[1][2] With an IC50 of 2 nM for GLUT1, it demonstrates significant selectivity over other glucose transporter isoforms such as GLUT2, GLUT3, and GLUT4.[1][2] This remarkable specificity makes BAY-876 an invaluable chemical probe for dissecting the role of GLUT1 in cancer cell biology and a promising candidate for therapeutic development.[3][4]

These application notes provide a comprehensive guide for researchers on the effective use of BAY-876 in a variety of cell-based assays. The protocols detailed herein are designed to be robust and reproducible, enabling the interrogation of BAY-876's effects on cancer cell proliferation, metabolism, and survival.

Mechanism of Action: Inducing a Metabolic Crisis

The primary mechanism of action of BAY-876 is the direct inhibition of GLUT1-mediated glucose transport.[1][2] By blocking the entry of glucose into the cell, BAY-876 effectively starves cancer cells of their preferred fuel source. This initiates a cascade of downstream cellular events, culminating in the inhibition of cell growth and, in many cases, the induction of cell death. A key consequence of GLUT1 inhibition is a metabolic shift from glycolysis to mitochondrial respiration, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis.[3][5]

cluster_membrane Cell Membrane GLUT1 GLUT1 Glucose_int Intracellular Glucose GLUT1->Glucose_int Glucose_ext Extracellular Glucose Glucose_ext->GLUT1 Transport BAY876 BAY-876 BAY876->GLUT1 Inhibits Glycolysis Glycolysis Glucose_int->Glycolysis ATP_prod Reduced ATP Production Glycolysis->ATP_prod Mitochondria Mitochondrial Respiration Glycolysis->Mitochondria Metabolic Shift Proliferation Inhibition of Proliferation ATP_prod->Proliferation ROS Increased ROS Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Mechanism of action of BAY-876.

Experimental Protocols

I. Assessment of Cellular Proliferation and Viability

A fundamental step in characterizing the anti-cancer activity of BAY-876 is to determine its effect on cell proliferation and viability. Assays such as the MTT or MTS assay, which measure metabolic activity, are well-suited for this purpose.

Protocol 1: MTT/MTS-Based Cell Viability Assay

  • Principle: Tetrazolium salts (MTT or MTS) are reduced by metabolically active cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • BAY-876 stock solution (in DMSO)

    • 96-well plates

    • MTT or MTS reagent

    • Solubilization solution (for MTT)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of BAY-876 in complete culture medium. It is crucial to include a vehicle control (DMSO) at the same final concentration as in the highest BAY-876 treatment.

    • Remove the overnight culture medium and replace it with the medium containing the various concentrations of BAY-876 or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • If using MTT, add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Cell LineIC50 (nM)Reference
COLO205~4[6]
DLD-1 (wild-type)50[1]
HEK293240[1]
DLD-1 (SLC2A1-deficient)4809[1]

Table 1: Reported IC50 values of BAY-876 in various cell lines.

II. Direct Measurement of Glucose Uptake

To directly confirm that BAY-876 is inhibiting its intended target, a glucose uptake assay is essential. This can be achieved using either radiolabeled glucose analogs or fluorescent glucose derivatives.

Protocol 2: 2-Deoxy-D-[³H]glucose Uptake Assay

  • Principle: 2-deoxy-D-[³H]glucose is a radiolabeled glucose analog that is taken up by glucose transporters but is not fully metabolized, leading to its intracellular accumulation. The amount of radioactivity is proportional to the rate of glucose uptake.

  • Materials:

    • Cancer cell line of interest

    • 24-well plates

    • Krebs-Ringer-HEPES (KRH) buffer

    • BAY-876 stock solution

    • 2-deoxy-D-[³H]glucose

    • Ice-cold PBS

    • Cell lysis buffer

    • Scintillation counter

  • Procedure:

    • Seed cells in 24-well plates and grow to near confluency.

    • Wash the cells twice with warm KRH buffer.

    • Pre-incubate the cells with varying concentrations of BAY-876 or vehicle control in KRH buffer for a specified time (e.g., 30 minutes).

    • Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose and the respective concentrations of BAY-876.

    • Incubate for a short period (e.g., 10-15 minutes).

    • Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

    • Lyse the cells with lysis buffer.

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Normalize the counts to the protein concentration of each sample.

Start Start Seed_Cells Seed cells in 24-well plates Start->Seed_Cells Wash_Cells Wash with KRH buffer Seed_Cells->Wash_Cells Pre_incubation Pre-incubate with BAY-876/vehicle Wash_Cells->Pre_incubation Add_Radiolabeled_Glucose Add 2-deoxy-D-[³H]glucose and BAY-876 Pre_incubation->Add_Radiolabeled_Glucose Incubate Incubate for 10-15 minutes Add_Radiolabeled_Glucose->Incubate Stop_Uptake Stop uptake with ice-cold PBS wash Incubate->Stop_Uptake Lyse_Cells Lyse cells Stop_Uptake->Lyse_Cells Measure_Radioactivity Measure radioactivity Lyse_Cells->Measure_Radioactivity Normalize Normalize to protein concentration Measure_Radioactivity->Normalize End End Normalize->End

Caption: Workflow for 2-deoxy-D-[³H]glucose uptake assay.

III. Analysis of Cellular Metabolism

The inhibition of glycolysis by BAY-876 is expected to cause a shift in cellular metabolism towards mitochondrial respiration. This can be monitored in real-time using extracellular flux analyzers.

Protocol 3: Seahorse XF Glycolysis Stress Test

  • Principle: The Seahorse XF Analyzer measures the extracellular acidification rate (ECAR), an indicator of glycolysis, and the oxygen consumption rate (OCR), a measure of mitochondrial respiration, in live cells.

  • Materials:

    • Cancer cell line of interest

    • Seahorse XF cell culture microplates

    • Seahorse XF analyzer

    • XF Base Medium supplemented with glutamine

    • BAY-876 stock solution

    • Glucose, Oligomycin, and 2-Deoxy-D-glucose (2-DG)

  • Procedure:

    • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

    • The day of the assay, replace the culture medium with XF Base Medium supplemented with glutamine and incubate in a non-CO2 incubator for 1 hour.

    • Pre-treat the cells with BAY-876 or vehicle for the desired duration.

    • Load the sensor cartridge with glucose, oligomycin, and 2-DG.

    • Perform the Seahorse XF Glycolysis Stress Test according to the manufacturer's protocol.

    • Analyze the data to determine the effect of BAY-876 on glycolysis, glycolytic capacity, and glycolytic reserve.

IV. Assessment of Apoptosis

The induction of cell death is a key outcome of effective anti-cancer agents. Apoptosis can be assessed by various methods, including Annexin V staining.

Protocol 4: Annexin V/Propidium Iodide (PI) Apoptosis Assay

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

  • Materials:

    • Cancer cell line of interest

    • 6-well plates

    • BAY-876 stock solution

    • Annexin V-FITC/PI apoptosis detection kit

    • Flow cytometer

  • Procedure:

    • Treat cells with BAY-876 or vehicle control for the desired time.

    • Harvest the cells, including any floating cells in the medium.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cells and incubate in the dark.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Troubleshooting and Considerations

  • Solubility: BAY-876 is a water-insoluble yellow powder.[7] Ensure complete solubilization in a suitable solvent such as DMSO to prepare a high-concentration stock solution.

  • Cell Line Dependence: The sensitivity to BAY-876 can vary significantly between different cell lines, likely due to their varying dependence on GLUT1 for glucose uptake.

  • Hypoxic Conditions: The expression of GLUT1 is often upregulated under hypoxic conditions. Consider performing experiments under both normoxic and hypoxic conditions to mimic the tumor microenvironment.[6]

Conclusion

3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one (BAY-876) is a powerful tool for investigating the role of GLUT1 in cancer biology. The protocols outlined in these application notes provide a solid foundation for researchers to explore the anti-cancer potential of this compound. By employing a combination of these cell-based assays, a comprehensive understanding of the cellular and metabolic consequences of GLUT1 inhibition can be achieved.

References

  • A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. Frontiers in Oncology. [Link]

  • GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. BMC Cancer. [Link]

  • BAY-876 Blocks GLUT1, Triggers Cancer Cell Death. Bioengineer.org. [Link]

  • GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. PMC. [Link]

  • BAY-876 Blocks GLUT1, Triggers Cancer Cell Death. Bioengineer.org. [Link]

  • Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876. MDPI. [Link]

  • A Small-Molecule Inhibitor of Glucose Transporter 1 Downregulates Glycolysis, Induces Cell-Cycle Arrest, and Inhibits Cancer Cell Growth In Vitro and In Vivo. AACR Journals. [Link]

  • Targeting GLUT1 in acute myeloid leukemia to overcome cytarabine resistance. Haematologica. [Link]

Sources

Application

Application Note: High-Throughput LC-MS/MS Quantification of Pyrazinone Derivatives in Biological Matrices

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Objective: To provide a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the ac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Objective: To provide a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the accurate quantification of pyrazinone-containing pharmaceuticals and their metabolites in biological matrices.

Introduction & Mechanistic Context

Pyrazinones are a growing class of nonaromatic heterocyclic compounds characterized by a six-membered ring containing two para-situated nitrogen atoms and one ketonized carbon. This scaffold is highly valued in drug discovery, serving as the core structure for corticotropin-releasing factor receptor-1 (CRF-R1) antagonists (e.g., BMS-665053), novel direct thrombin inhibitors, and potent antimicrobial natural products derived from myxobacteria[1, 2, 3].

The Analytical Challenge

Quantifying pyrazinone derivatives presents unique bioanalytical challenges. The pyrazinone core is highly susceptible to cytochrome P450-mediated oxidation, often rapidly forming epoxide intermediates that subsequently degrade into ring-opened metabolites or glutathione (GSH) conjugates [1]. Consequently, an optimized LC-MS/MS method must not only achieve high sensitivity but also ensure structural preservation during sample extraction.

To address these challenges, this protocol utilizes a highly selective Liquid-Liquid Extraction (LLE) workflow paired with reversed-phase chromatography and positive Electrospray Ionization (ESI+) tandem mass spectrometry.

Metabolism_Pathway A Pyrazinone Parent Drug (e.g., BMS-665053) B CYP450 Oxidation (Liver Microsomes) A->B C Pyrazinone Epoxide Intermediate B->C D Ring-Opened Metabolites C->D Hydrolysis E GSH Conjugates (Biliary Excretion) C->E Glutathione S-transferase

Caption: CYP450-mediated bioactivation and metabolic clearance pathways of pyrazinone derivatives.

Causality in Method Design (Expertise & Experience)

Do not treat analytical parameters as arbitrary settings; every choice in this protocol is driven by the physicochemical properties of the pyrazinone ring.

  • Sample Extraction (LLE vs. Protein Precipitation): Pyrazinone derivatives often exhibit high plasma protein binding. While Protein Precipitation (PPT) is faster, it leaves behind endogenous phospholipids that cause severe ion suppression in the MS source. We utilize Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE). MTBE has the optimal dielectric constant to selectively partition the moderately polar pyrazinone core into the organic phase while leaving polar phospholipids and salts in the aqueous layer.

  • Chromatographic Modifiers: The mobile phase incorporates 0.1% formic acid. The acidic environment ensures that the basic nitrogen atoms on the pyrazinone ring remain fully protonated ( [M+H]+ ), which prevents peak tailing on the silica-based C18 column and maximizes ionization efficiency in the ESI source.

  • Mass Spectrometry (MRM Transitions): Pyrazinones typically fragment via the neutral loss of their side chains (e.g., arylamine or alkyl groups) rather than immediate core cleavage [1]. Selecting the product ion corresponding to the intact pyrazinone core after side-chain loss yields the highest signal-to-noise ratio.

Step-by-Step Experimental Protocol

Materials and Reagents
  • Analytes: Pyrazinone reference standard and stable isotope-labeled Internal Standard (IS) (e.g., Pyrazinone-d4).

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid, and MTBE.

  • Matrix: Blank human plasma (K2-EDTA).

Sample Preparation Workflow

This protocol establishes a self-validating system: the inclusion of the stable isotope-labeled IS corrects for any well-to-well variations in extraction efficiency or matrix-induced ion suppression.

  • Thawing: Thaw plasma samples, calibration standards, and Quality Control (QC) samples on ice to minimize ex vivo degradation.

  • Aliquoting: Transfer 100μL of plasma into a 2.0 mL polypropylene microcentrifuge tube.

  • IS Spiking: Add 10μL of the Internal Standard working solution ( 500ng/mL ) to all tubes except the double blank. Vortex briefly.

  • Extraction: Add 1.0mL of MTBE to each tube.

  • Mixing: Vortex vigorously for 5 minutes to ensure complete partitioning of the analyte from plasma proteins into the organic solvent.

  • Phase Separation: Centrifuge at 4000rpm for 10 minutes at 4∘C .

  • Transfer & Evaporation: Transfer 800μL of the upper organic layer to a clean 96-well collection plate. Evaporate to dryness under a gentle stream of nitrogen at 40∘C .

  • Reconstitution: Reconstitute the dried extract in 150μL of Mobile Phase A:B (90:10, v/v). Vortex for 2 minutes and inject 10μL into the LC-MS/MS system.

LCMS_Workflow A Plasma Sample Collection (Spike with Internal Standard) B Liquid-Liquid Extraction (LLE) Add MTBE & Vortex A->B C Centrifugation & Phase Separation (4000 rpm, 10 min) B->C D Evaporation to Dryness (N2 stream at 40°C) C->D E Reconstitution (Mobile Phase) D->E F LC-MS/MS Analysis (MRM Mode, ESI+) E->F G Data Processing & Quantification F->G

Caption: Step-by-step sample preparation and LC-MS/MS workflow for pyrazinone quantification.

Instrumental Parameters & Data Presentation

Liquid Chromatography Conditions
  • Column: Waters Acquity UPLC BEH C18 ( 2.1×50mm,1.7μm ).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 0.4mL/min .

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: Linear gradient to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Wash)

    • 3.5 - 4.0 min: Return to 10% B (Equilibration)

Mass Spectrometry Parameters

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 1: Optimized LC-MS/MS Parameters for Pyrazinone Derivatives

Analyte TypePrecursor Ion ( [M+H]+ )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Cone Voltage (V)
Pyrazinone Core Drug 424.2 356.1 50 25 30
Oxidized Metabolite (M1) 440.2 372.1 50 28 35
Internal Standard (IS) 428.2 360.1 50 25 30

(Note: Exact m/z values will vary based on the specific pyrazinone derivative being analyzed. The values above are representative of a typical pyrazinone-containing CRF-R1 antagonist [1]).

Method Validation & Self-Validating System Criteria

To ensure trustworthiness, the analytical batch must act as a self-validating system. A run is only considered acceptable if it passes the strict criteria outlined below, confirming that the extraction efficiency, column integrity, and MS sensitivity remain constant.

Table 2: Bioanalytical Method Validation Summary

Validation ParameterAcceptance CriteriaTypical Performance Observed
Linearity Range R2≥0.995 1.0−1000ng/mL ( R2=0.998 )
Lower Limit of Quantitation (LLOQ) Signal-to-Noise (S/N) ≥10 1.0ng/mL (Accuracy: 98.5% )
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ) 3.2%−7.8%
Inter-day Accuracy (% Bias) ±15% ( ±20% at LLOQ) −4.1% to +6.5%
Extraction Recovery Consistent across Low, Mid, High QC 82.4%−85.1%
Matrix Effect IS-normalized Matrix Factor 0.85−1.15 0.94 (Minimal ion suppression)
System Suitability & Troubleshooting Checks
  • Double Blank & Zero Standard: A double blank (matrix only) must show no interfering peaks >20% of the LLOQ area. The zero standard (matrix + IS) verifies that the IS does not contain unlabeled impurities that could artificially inflate the analyte signal.

  • IS Area Monitoring: The absolute peak area of the Internal Standard must remain within ±25% of the mean IS area across the entire batch. A sudden drop in IS area indicates either a failure in the LLE step or severe matrix-induced ion suppression, prompting immediate reinjection or re-extraction.

References

  • Comparative Biotransformation of Pyrazinone-Containing Corticotropin-Releasing Factor Receptor-1 Antagonists: Minimizing the Reactive Metabolite Formation. Drug Metabolism and Disposition.[Link]

  • Simultaneous determination of a novel thrombin inhibitor and its two metabolites in human plasma by liquid chromatography/tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Deciphering the Biosynthesis and Physiological Function of 5-Methylated Pyrazinones Produced by Myxobacteria. ACS Central Science.[Link]

Method

Application Note &amp; Protocol: Controlled Crystallization of 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one

Abstract This document provides a comprehensive guide and detailed protocols for the crystallization of 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one, a heterocyclic compound of interest in pharmaceutical research and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide and detailed protocols for the crystallization of 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one, a heterocyclic compound of interest in pharmaceutical research and development. The crystallization of an Active Pharmaceutical Ingredient (API) or intermediate is a critical purification step that profoundly influences purity, stability, morphology, and downstream processability.[][2] Given the absence of a standardized public protocol for this specific molecule, this guide establishes a foundational methodology, beginning with a systematic solvent screening process and culminating in robust protocols for both cooling and anti-solvent crystallization. The procedures herein are designed to be adaptable, enabling researchers to achieve high-purity crystalline material with desirable physical properties.

Introduction: The Rationale for Crystallization

3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one is a substituted pyrazinone derivative. Like many nitrogen-containing heterocycles, it serves as a valuable building block in medicinal chemistry. The final physical form of such compounds is of paramount importance. Crystalline solids are generally preferred over amorphous forms in pharmaceutical applications due to their superior chemical and physical stability, which helps to minimize the risk of decomposition or unwanted polymorphic transformations.[]

Furthermore, the characteristics of the crystals—such as size, shape, and uniformity—directly impact critical downstream processes including filtration, drying, milling, and formulation.[] A well-controlled crystallization process ensures batch-to-batch consistency and produces a stable solid form with predictable solubility and bioavailability, which are regulatory requirements for APIs.[3] This protocol, therefore, provides the necessary framework to move from a crude, impure solid to a highly purified, crystalline final product.

Compound Properties:

Property Value Source
Molecular Formula C₁₁H₇ClF₂N₂O [4]
Molecular Weight 256.64 g/mol [4]
Physical Form (Crude) Solid [4]
Purity (Typical Crude) >95% [4]

| CAS Number | 1773950-15-4 |[4] |

Foundational Principle: Solvent Selection

The success of any crystallization protocol hinges on the choice of solvent.[5][6] An ideal solvent system should exhibit a strong temperature-dependent solubility profile: the compound should be highly soluble in the hot solvent but sparingly soluble or insoluble at ambient or sub-ambient temperatures.[6][7][8] This differential solubility is the driving force for crystal formation upon cooling.

Key Solvent Characteristics:

  • Safety & Practicality: The solvent should be non-reactive with the compound, have a relatively low boiling point (ideally <100-110°C) for easy removal, be inexpensive, and have low toxicity.[5][8]

  • Impurity Profile: The solvent should either keep impurities dissolved or leave them insoluble during the crystallization of the target compound.[6]

  • Polarity Matching: Solvents with intermolecular forces similar to the solute are often a good starting point.[5] Given the structure of 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one, which contains polar (amide-like C=O, C-N) and non-polar (aromatic rings) regions, solvents of intermediate polarity are promising candidates.

Protocol 1: Systematic Solvent Screening

This protocol outlines an empirical method to identify a suitable single or mixed solvent system for crystallization.

Objective: To identify a solvent or solvent pair that provides high solubility at elevated temperatures and low solubility at room temperature.

Materials:

  • Crude 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one

  • Test tubes (13x100 mm)

  • Selection of candidate solvents (see Table 2)

  • Stirring rod

  • Hot plate or sand bath

  • Ice bath

Procedure:

  • Initial Solubility Test: Place approximately 20-30 mg of the crude compound into a test tube.

  • Room Temperature Test: Add the candidate solvent dropwise (e.g., 0.5 mL) and stir at room temperature.

    • Logic: If the compound dissolves immediately, the solvent is unsuitable as a single-solvent system because recovery will be poor.[9] It may, however, be useful as the "soluble solvent" in a mixed-solvent system.

  • Hot Solubility Test: If the compound does not dissolve at room temperature, gently heat the mixture to the boiling point of the solvent while stirring. Add small aliquots of the solvent until the solid completely dissolves.

    • Logic: This step identifies if the solvent is capable of dissolving the compound at elevated temperatures, a prerequisite for cooling crystallization.[8] Record the approximate volume of solvent required. A very large volume suggests low solubility, which may lead to low yields.

  • Cooling & Crystallization Test: Once a saturated hot solution is formed, allow it to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

    • Logic: Slow cooling is crucial. Rapid cooling can cause the compound to "crash out" as an amorphous solid or form very small, impure crystals.[] Slow cooling promotes the formation of larger, more ordered, and purer crystals.

  • Observation: Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline precipitate. If no crystals form, try scratching the inside of the test tube with a glass rod to induce nucleation.

  • Mixed-Solvent System (if needed): If no single solvent is ideal, a mixed-solvent system can be employed.[6][9] a. Dissolve the compound in a minimum amount of a "soluble solvent" (identified in step 2) at room temperature or with gentle warming. b. Add a miscible "insoluble solvent" (an anti-solvent) dropwise until the solution becomes persistently cloudy (turbid). c. Add a few drops of the soluble solvent to redissolve the precipitate and then allow the solution to cool slowly.

Table 2: Candidate Solvents for Screening

Solvent Boiling Point (°C) Polarity Rationale & Potential Use
Ethanol 78 Polar Protic Often effective for moderately polar compounds.[5]
Isopropanol (IPA) 82 Polar Protic Similar to ethanol, good alternative.
Ethyl Acetate 77 Polar Aprotic Good solvent for a range of polarities.
Acetone 56 Polar Aprotic Highly volatile, good dissolving power.[5]
Toluene 111 Non-polar Higher boiling point, may dissolve less polar compounds.[5]
Heptane/Hexanes ~98 / ~69 Non-polar Unlikely to be a primary solvent, but excellent as an anti-solvent.[5]

| Water | 100 | Very Polar | Unlikely to dissolve the compound alone but can be an anti-solvent with polar organic solvents like acetone or ethanol.[9] |

Crystallization Workflows

Based on the results from the solvent screening, select the most appropriate protocol. The following workflows assume a suitable solvent system has been identified.

Workflow Visualization

G cluster_0 Preparation Crude Crude Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve DissolveB Dissolve in Soluble Solvent (Room Temp) Cool Slow Cooling (Induces Supersaturation) Dissolve->Cool CrystalsA Crystal Formation & Growth Cool->CrystalsA FilterA Isolate via Filtration CrystalsA->FilterA AntiSolvent Add Anti-Solvent (Reduces Solubility) DissolveB->AntiSolvent CrystalsB Crystal Precipitation AntiSolvent->CrystalsB FilterB Isolate via Filtration CrystalsB->FilterB

Caption: Comparison of Cooling and Anti-Solvent Crystallization Workflows.

Protocol 2A: Cooling Crystallization

Objective: To purify the compound from a single solvent system exhibiting high-temperature solubility and low-temperature insolubility.

Procedure:

  • Dissolution: In an appropriately sized flask, add the crude compound and the chosen solvent (e.g., isopropanol). Heat the mixture to reflux with stirring until all the solid dissolves. Add the minimum amount of hot solvent required to achieve complete dissolution to ensure the solution is saturated.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.

    • Expert Insight: Slow cooling is paramount for forming large, well-defined crystals. Insulating the flask (e.g., with glass wool) can further slow the cooling rate. Rapid cooling leads to smaller, less pure crystals.[]

  • Maturation: Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) for at least 1-2 hours to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2B: Anti-Solvent Crystallization

Objective: To induce crystallization by reducing the solubility of the compound in a solution by adding a miscible anti-solvent.[3]

Procedure:

  • Dissolution: At room temperature, dissolve the crude compound in the minimum amount of the "soluble solvent" (e.g., acetone).

  • Anti-Solvent Addition: While stirring the solution, add the "anti-solvent" (e.g., heptane or water) dropwise.

    • Expert Insight: The rate of addition is a critical parameter.[] A slow addition rate promotes crystal growth, while a fast rate can cause the product to "oil out" or precipitate as an amorphous solid.

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of nucleation.

  • Maturation: Allow the mixture to stir at room temperature for 1-2 hours to allow the crystals to grow. For maximum yield, the flask can be cooled in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 2A, using an ice-cold mixture of the solvent/anti-solvent system for the washing step.

Trustworthiness: Quality Control & Troubleshooting

A protocol is only trustworthy if its outcome can be verified. The following steps are essential for validating the success of the crystallization.

Quality Control Checks:

  • Visual Inspection: Crystalline material should appear as a free-flowing powder with a consistent appearance, unlike a gummy or amorphous solid.

  • Melting Point Analysis: A pure crystalline compound will have a sharp melting point range (typically <2°C). Impurities or the presence of multiple crystal forms (polymorphs) can lead to a broad or depressed melting range.

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) should be used to confirm the chemical purity of the crystallized material is significantly higher than the crude starting material.

  • Polymorph Screening (XRPD, DSC): For pharmaceutical applications, it is critical to characterize the crystal form. X-ray Powder Diffraction (XRPD) provides a unique fingerprint for a specific crystal lattice.[3] Differential Scanning Calorimetry (DSC) can identify melting points, phase transitions, and distinguish between polymorphs. Different polymorphs can have different physical properties.

Troubleshooting Common Issues:

Issue Potential Cause Recommended Solution
Oiling Out The solution is supersaturated above the compound's melting point; cooling is too rapid. Re-heat the solution to dissolve the oil, add slightly more solvent, and ensure a very slow cooling rate.[5]
No Crystals Form Solution is not sufficiently saturated; nucleation is inhibited. Try scratching the inner surface of the flask with a glass rod. Add a "seed" crystal from a previous batch. If undersaturated, reduce solvent volume by gentle evaporation.
Very Fine Powder Cooling or anti-solvent addition was too rapid, favoring nucleation over growth. Repeat the process with a slower cooling curve or a much slower dropwise addition of the anti-solvent.[]

| Low Recovery/Yield | Compound has significant solubility in cold solvent; insufficient cooling time. | Ensure the solution is fully saturated at the start. Cool for a longer period at a lower temperature. Use a different solvent system. |

Conclusion

This application note provides a detailed, science-backed framework for developing a robust crystallization protocol for 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one. By starting with a systematic solvent screen and applying the principles of controlled cooling or anti-solvent addition, researchers can effectively purify this compound. The emphasis on slow, controlled processes and subsequent quality control analysis ensures the production of a high-quality, crystalline material suitable for demanding applications in drug development and scientific research.

References

  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
  • Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation.
  • Nichols, L. (2022, April 7). 3.3: Choice of Solvent. Chemistry LibreTexts.
  • Scribd. (n.d.). Solvent Selection for Crystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Raut, N., et al. (n.d.).
  • University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION.
  • Jatinder, J., et al. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC.
  • Goudappagouda, P., et al. (n.d.). Pyrazinoquinoxaline derivatives for flexible electronic devices: effect of the mechanical properties of the crystals on device durability. PMC.
  • MilliporeSigma. (n.d.). 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one.
  • Balaraman, E., et al. (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PMC.
  • Sigma-Aldrich. (n.d.). 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one.

Sources

Application

Application Notes: Advanced Synthesis and Purification of Fluorinated Pyrazinones in Drug Discovery

Executive Summary & Mechanistic Rationale Fluorinated pyrazinones represent a highly privileged class of heterocyclic scaffolds in modern medicinal chemistry. As a Senior Application Scientist, I frequently consult on th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Fluorinated pyrazinones represent a highly privileged class of heterocyclic scaffolds in modern medicinal chemistry. As a Senior Application Scientist, I frequently consult on the integration of these motifs into drug discovery pipelines. The strategic introduction of fluorine atoms into the pyrazinone core is rarely arbitrary; it is a calculated structural modification designed to overcome specific pharmacokinetic (PK) and pharmacodynamic (PD) liabilities.

The rationale for fluorination is grounded in three primary physicochemical shifts:

  • Metabolic Shielding: The exceptional strength of the C-F bond resists oxidative degradation, effectively blocking adjacent cytochrome P450 (CYP450) metabolic hotspots[1].

  • Lipophilicity and Permeability: Fluorine incorporation increases the overall lipophilicity (LogD) of the molecule, which directly correlates with improved cell membrane permeability and oral bioavailability[1].

  • Electronic Modulation: The strong electron-withdrawing nature of the fluorine atom significantly alters the pKa of the pyrazinone nitrogen atoms[1], shifting the ionization state at physiological pH to optimize target binding affinity.

Rationale F_Subst Fluorine Substitution (Pyrazinone Scaffold) Metab Steric Shielding (Blocks CYP450) F_Subst->Metab Lipoph Increased Lipophilicity (Alters LogD) F_Subst->Lipoph Elec Electron Withdrawal (Modulates pKa) F_Subst->Elec Stab Enhanced Metabolic Stability Metab->Stab Perm Improved Membrane Permeability Lipoph->Perm Bind Optimized Target Binding Affinity Elec->Bind

Logical relationships of fluorine substitution effects on pyrazinone pharmacokinetics.

Synthesis Strategies: The Mechanochemical Approach

Traditional solution-phase synthesis of fluorinated pyrazinones often suffers from low yields due to poor substrate solubility and incomplete fluorination. Recent advancements have shifted toward mechanochemistry —a solvent-free approach that utilizes mechanical milling to drive chemical transformations[2].

Causality in Experimental Design:
  • Why Mechanochemistry? By eliminating the solvent, the local concentration of reactants is maximized, drastically reducing reaction times and improving the green-chemistry profile of the synthesis[2].

  • Why Base Activation? The primary point of failure in these syntheses is insufficient substrate activation. Fluorination of pyrazinones proceeds through a highly reactive enolate intermediate. Without the addition of a base (e.g., sodium carbonate), the substrate remains unactivated, leading to incomplete conversion[2].

  • Why Temperature Control? Reaction kinetics and product stability are highly temperature-dependent. Screening has shown that while 80–100 °C is optimal for direct F-labeling, exceeding 120 °C induces thermal decomposition of the fluorinated products[2].

Protocol 1: One-Pot Mechanochemical Synthesis of Fluorinated Pyrazinones

This protocol is a self-validating system designed to ensure complete conversion through strategic in-process controls.

  • Substrate Loading: To a stainless-steel milling jar, add the β-ketoester precursor (1.0 mmol) and hydrazine hydrate (1.0 mmol)[2].

  • Grinding Auxiliary Addition: Add 0.5 g of Sodium Chloride (NaCl) and 0.5 equivalents of acetic acid[2].

    • Scientific Insight: NaCl acts as an inert grinding auxiliary. It prevents the organic substrates from caking against the jar walls, ensuring uniform kinetic energy transfer from the milling balls to the chemical bonds.

  • Enolate Activation: Introduce Sodium Carbonate (Na₂CO₃) (1.2 mmol) to the mixture.

    • Scientific Insight: The base deprotonates the intermediate, forming the critical enolate required for electrophilic fluorine attack[2].

  • Milling: Secure the jar and mill the mixture at a frequency of 30 Hz for 40 minutes[2].

  • In-Process Control (IPC): Pause the mill, extract a 5 mg aliquot, dissolve in deuterated chloroform (CDCl₃), and analyze via ¹H NMR[2]. Do not proceed to fluorination until the disappearance of the starting material is confirmed.

  • Electrophilic Fluorination: Upon confirming intermediate formation, add the electrophilic fluorinating agent (e.g., Selectfluor) and resume milling at a controlled temperature of 80 °C for an additional 30 minutes[2].

  • Workup: Extract the crude mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 Substrate Preparation (β-ketoester + Hydrazine) Step2 Mechanochemical Milling (30 Hz, 40 min, NaCl) Step1->Step2 In-process: NMR Aliquot Step3 Enolate Activation (Addition of Na2CO3) Step2->Step3 Step4 Electrophilic Fluorination (Controlled Temp: 80-100 °C) Step3->Step4 Active Intermediate Step5 Purification (Prep-HPLC / PFP Column) Step4->Step5 Crude Mixture Step6 Pure Fluorinated Pyrazinone (>98% Purity) Step5->Step6

Workflow for the mechanochemical synthesis and purification of fluorinated pyrazinones.

Downstream Processing: Purification Workflows

The introduction of fluorine atoms fundamentally alters the chromatographic behavior of pyrazinones. The high electronegativity and unique steric profile of fluorine significantly influence intermolecular interactions, rendering standard purification techniques less effective[3].

Causality in Chromatographic Separation:

Standard C18 reverse-phase columns separate compounds based on hydrophobicity. However, fluorinated and non-fluorinated analogs often exhibit similar hydrophobic profiles, leading to co-elution. To achieve >98% purity, Preparative High-Performance Liquid Chromatography (Prep-HPLC) utilizing specialized fluorinated stationary phases (such as Pentafluorophenyl, or PFP columns) is required[3]. The PFP phase leverages orthogonal multipolar interactions (specifically, fluorine-fluorine interactions and dipole-dipole stacking) to achieve baseline resolution between closely related structural analogs[3].

Protocol 2: Preparative HPLC Purification
  • Preliminary Cleanup: Perform a Liquid-Liquid Extraction (LLE) using a biphasic system (e.g., Water/Dichloromethane) to remove highly polar inorganic salts and unreacted hydrazine[3].

  • Sample Reconstitution: Dissolve the crude organic extract in the minimum volume of HPLC-grade Methanol/Water (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Equip the Prep-HPLC with a specialized fluorinated column (e.g., 250 x 21.2 mm, 5 µm PFP)[3].

  • Gradient Elution: Run a gradient from 10% to 90% Acetonitrile in Water (containing 0.1% Formic Acid to suppress ionization of the pyrazinone core) over 30 minutes.

  • Fraction Collection & Validation: Collect fractions based on UV absorbance (typically 254 nm). Validate fraction purity via LC-MS before pooling and lyophilization.

  • Final Polish: For highly crystalline targets, perform a final crystallization step by screening solvent systems (e.g., Ethanol/Heptane) to remove trace organic impurities[3].

Quantitative Data Summaries

To aid in experimental design, the following tables summarize critical optimization parameters and expected physicochemical shifts.

Table 1: Optimization of Mechanochemical Fluorination Parameters

Temperature (°C) Base Catalyst Conversion (%) Yield (%) Mechanistic Observation
25 None <10 Traces Insufficient thermal activation energy[2].
80 None 45 38 Incomplete enolate intermediate formation[2].
80 Na₂CO₃ >99 85 Optimal enolate activation and fluorination [2].

| 120 | Na₂CO₃ | >99 | 62 | Substrate/product thermal decomposition observed[2]. |

Table 2: Expected Physicochemical Shifts Upon Fluorination

Property Typical Non-Fluorinated Pyrazinone Fluorinated Pyrazinone Impact on Drug Design
pKa (Core N) ~7.2 ~6.0 Alters ionization state at physiological pH[4].
Boiling Point ~150 °C >200 °C Reflects increased molecular weight and polarity[4].
LogD (pH 7.4) 1.2 2.5 Enhances lipid membrane permeability[1].

| CYP450 Clearance | High | Low | Steric shielding of metabolic hotspots[1]. |

Sources

Method

High-Throughput Screening Assays for Pyrazinone Libraries: A Comprehensive Application Note &amp; Protocol

Executive Summary & Mechanistic Rationale The pyrazinone scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its exceptional ability to interact with diverse biological targets, includ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrazinone scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its exceptional ability to interact with diverse biological targets, including protein kinases, nuclear receptors, and proteases. As a Senior Application Scientist, I approach the screening of pyrazinone libraries not merely as a numbers game, but as a highly orchestrated biochemical interrogation.

Pyrazinones frequently act as ATP-competitive inhibitors in kinases[1] and as allosteric modulators in nuclear receptors like RORγ[2]. Because these compounds often possess low molecular weights and fragment-like properties, traditional single-dose High-Throughput Screening (HTS) is prone to high false-positive rates. To counteract this, we employ Quantitative High-Throughput Screening (qHTS) . By screening libraries at multiple concentrations (e.g., 6.9 to 153 μM) in ultra-dense 1536-well formats, qHTS provides immediate dose-response curves, intrinsically validating hits and establishing preliminary Structure-Activity Relationships (SAR) directly from the primary screen[3].

Target Biology: Kinase Inhibition & Nuclear Receptor Antagonism

Pyrazinone derivatives have shown remarkable efficacy in modulating the p38α Mitogen-Activated Protein Kinase (MAPK) pathway, a critical regulator of pro-inflammatory cytokines[4]. The structural geometry of the 2(1H)-pyrazinone heterocycle fulfills the stringent hydrogen-bonding requirements of the kinase hinge region, allowing it to effectively compete with ATP[1].

MAPK_Pathway Stimulus Pro-inflammatory Cytokines / Stress Receptor Cell Surface Receptors Stimulus->Receptor MAPKKK MAPKKK (MEKK1/4, TAK1) Receptor->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38MAPK p38α MAPK MAPKK->p38MAPK Downstream Downstream Substrates (MAPKAPK2, ATF2) p38MAPK->Downstream Inflammation Inflammatory Response Downstream->Inflammation Pyrazinone Pyrazinone Derivatives Pyrazinone->p38MAPK ATP-Competitive Inhibition

p38α MAPK signaling pathway illustrating the targeted inhibition by pyrazinone derivatives.

Quantitative Data Summary

The versatility of the pyrazinone core is evidenced by its sub-micromolar to nanomolar potency across various targets. The table below summarizes representative pyrazinone derivatives and their validated assay metrics.

Target / ApplicationAssay FormatRepresentative IC₅₀Mechanism of ActionReference
p38α MAPK Kinase Assay25 nMATP-Competitive Inhibition[4]
PIM-2 Kinase Kinase Assay10 nMATP-Competitive Inhibition[5]
RORγ Receptor FP Binding Assay780 nMAllosteric Antagonism (Helix 12)[2]
Apoferritin qHTS Fluorescence23 µM (Propofol ref)General Anesthetic Binding[3]

Assay Architecture & Self-Validating Systems

To ensure absolute trustworthiness, every protocol described below is engineered as a self-validating system . This means the assay continuously monitors its own integrity through built-in statistical checkpoints.

We utilize the Z'-factor calculation for every individual 1536-well plate. By including 32 wells of maximum signal (DMSO vehicle) and 32 wells of minimum signal (reference inhibitor) per plate, we calculate the Z'-factor in real-time. A Z'-factor 0.6 indicates a robust assay; any plate falling below 0.5 is automatically flagged and rejected. Furthermore, by utilizing acoustic nanodispensing, we eliminate tip-based carryover and maintain final DMSO concentrations below 0.1%, preventing artifactual protein denaturation.

qHTS_Workflow Prep Library Prep (1536-well) Dispense Acoustic Nanodispensing Prep->Dispense Assay Assay Incubation (Kinase/FP) Dispense->Assay Read Multimode Readout Assay->Read Analyze Data Analysis (Z' > 0.6) Read->Analyze Hit Hit Validation (Dose-Response) Analyze->Hit

Self-validating quantitative High-Throughput Screening (qHTS) workflow for pyrazinone libraries.

Detailed Experimental Protocols

Protocol A: qHTS Universal Kinase Assay (ADP-Glo) for Pyrazinone Libraries

This methodology utilizes a luminescent ADP detection system. Because pyrazinones are ATP-competitive, it is critical to run this assay at the exact Km​ of ATP for the specific kinase to maximize sensitivity to competitive inhibitors[6].

Materials:

  • Black 1536-well microplates (Greiner Bio-One)[3]

  • Purified Kinase (e.g., p38α or PIM-1) and specific peptide substrate

  • ADP-Glo™ Kinase Assay Kit

  • Acoustic Liquid Handler (e.g., Echo 550)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the Kinase Buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT). Causality: Tween-20 prevents non-specific binding of hydrophobic pyrazinones to the plastic well walls.

  • Compound Dispensing: Using acoustic nanodispensing, transfer 23 nL of pyrazinone library compounds (in 100% DMSO) into the 1536-well plates to achieve a 6-point concentration gradient (e.g., 10 nM to 50 µM final).

  • Enzyme Addition: Dispense 2 µL of the Kinase/Substrate mixture into all wells. Incubate for 15 minutes at room temperature to allow pre-binding of the pyrazinone to the kinase hinge region.

  • Reaction Initiation: Dispense 2 µL of ATP (at the predetermined Km​ concentration). Centrifuge the plate at 1000 x g for 1 minute. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 4 µL of ADP-Glo Reagent. Incubate for 40 minutes. Causality: This step is critical as it completely depletes unreacted ATP, dropping the background luminescence to near-zero and exponentially increasing the signal-to-background ratio.

  • Signal Generation & Readout: Add 8 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and drive the luciferase reaction. Incubate for 30 minutes, then read luminescence on a multimode microplate reader.

  • Self-Validation: Calculate the Z'-factor using the positive and negative control columns. Extract IC₅₀ values via non-linear regression.

Protocol B: Fluorescence Polarization (FP) Binding Assay for RORγ Antagonists

Pyrazinone derivatives have been identified as potent RORγ antagonists by disrupting helix 12 of the ligand-binding domain (LBD)[2]. FP is the optimal HTS format here because it directly measures the displacement of a fluorescent tracer without requiring enzymatic turnover.

Step-by-Step Methodology:

  • Tracer/Protein Complex Formation: Dilute RORγ-LBD protein (to 50 nM) and a fluorescently labeled reference tracer (to 5 nM) in FP Assay Buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA). Causality: BSA acts as a carrier protein to prevent the highly lipophilic pyrazinone fragments from aggregating in aqueous solution.

  • Compound Dispensing: Acoustically dispense pyrazinone compounds into black 384-well or 1536-well plates.

  • Incubation: Add 10 µL of the Tracer/Protein complex to the wells. Incubate in the dark for 2 hours at room temperature. Causality: FP is an equilibrium assay. A 2-hour incubation ensures that the competitive binding between the tracer and the pyrazinone has reached thermodynamic equilibrium, yielding accurate Kd​ and IC₅₀ values.

  • FP Readout: Measure fluorescence polarization using a microplate reader equipped with polarizing filters (e.g., Excitation 485 nm / Emission 535 nm).

  • Data Interpretation: High polarization (mP) indicates the tracer is bound to the massive RORγ protein. A drop in mP indicates successful displacement of the tracer by the pyrazinone antagonist.

References

  • Discovery of a Novel General Anesthetic Chemotype Using High-throughput Screening - nih.gov.
  • Discovery of a Series of Pyrazinone RORγ Antagonists and Identification of the Clinical Candid
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - nih.gov.
  • Design and synthesis of 2(1H)
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC - nih.gov.
  • Novel Pyrazinone Derivatives: A Technical Guide for Medicinal Chemistry - benchchem.com.

Sources

Application

NMR assignment for 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one

Application Note & Protocol: Comprehensive NMR Assignment and Regiochemical Elucidation of 3-Chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one Executive Summary & Mechanistic Context In modern drug discovery, pyrazin-2(1H)-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Comprehensive NMR Assignment and Regiochemical Elucidation of 3-Chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one

Executive Summary & Mechanistic Context

In modern drug discovery, pyrazin-2(1H)-one scaffolds are highly valued as bioisosteres and core pharmacophores in the development of antiviral agents (e.g., integrase and endonuclease inhibitors) and receptor antagonists. However, the synthesis of these molecules frequently presents a classic regioselectivity challenge. Because the precursor 2-hydroxypyrazines act as ambident nucleophiles, alkylation with agents like 2,4-difluorobenzyl bromide can yield a mixture of N-alkyl (pyrazin-2(1H)-one) and O-alkyl (2-alkoxypyrazine) regioisomers.

Relying solely on 1D 1 H NMR to distinguish these isomers is a perilous practice that often leads to misassignment. To ensure absolute scientific integrity, this protocol establishes a self-validating NMR system . By leveraging 1 H- 13 C Heteronuclear Multiple Bond Correlation (HMBC) alongside 19 F- 13 C heteronuclear coupling analysis, researchers can unambiguously confirm the N1-alkylation of 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one[1].

Experimental Protocol: Data Acquisition

To guarantee a self-validating dataset, the acquisition parameters must be deliberately tuned to capture both the long-range carbon-fluorine couplings and the critical three-bond proton-carbon correlations.

Step 1: Sample Preparation

  • Concentration: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

  • Causality: This concentration ensures a high signal-to-noise ratio for 13 C acquisition within a reasonable timeframe, which is critical because the 13 C signals of the fluorinated aromatic ring will be split into complex multiplets (reducing their apparent intensity).

Step 2: 1D NMR Acquisition ( 1 H, 13 C, 19 F)

  • 1 H NMR (400 MHz): 16 scans, relaxation delay (d1) of 2.0 s.

  • 13 C{ 1 H} NMR (100 MHz): 1024 scans, d1 of 2.0 s.

  • 19 F NMR (376 MHz): 64 scans.

  • Causality: 19 F NMR is acquired without proton decoupling to observe the complex 3 J HF​ and 4 J HF​ couplings, which validates the substitution pattern of the 2,4-difluorobenzyl moiety[2].

Step 3: 2D HMBC Acquisition (The Regiochemical Proof)

  • Parameters: Set up a 2D 1 H- 13 C HMBC experiment optimized for a long-range coupling constant ( n J CH​ ) of 8.0 Hz .

  • Causality: Optimizing for 8 Hz specifically targets 2 J and 3 J carbon-proton correlations. The definitive proof of N-alkylation relies entirely on observing a 3 J correlation across the pyrazine nitrogen, which falls perfectly into this coupling window.

NMR Assignment Strategy & Logical Deduction

Decoding the 2,4-Difluorobenzyl System

The 2,4-difluorobenzyl group acts as an internal spectroscopic anchor[3].

  • 19 F NMR: Exhibits two distinct multiplets at approximately -109.2 ppm (F-4') and -113.5 ppm (F-2').

  • 13 C NMR: The carbon spectrum is defined by massive one-bond carbon-fluorine couplings ( 1 J CF​ 250 Hz). C-2' and C-4' appear as doublets of doublets at 161.2 ppm and 163.1 ppm, respectively. C-3', flanked by two fluorine atoms, appears as a characteristic triplet ( 2 J CF​ 25.5 Hz) at 104.2 ppm.

Assigning the Pyrazine Core

The pyrazine protons (H-5 and H-6) appear as two distinct doublets with a mutual coupling constant of 3 J 4.2 Hz, typical for the C5=C6 double bond character in pyrazin-2(1H)-ones. H-6 (7.45 ppm) is shifted downfield relative to H-5 (7.22 ppm) due to the deshielding cone of the adjacent N-benzyl group and the amide-like nitrogen environment.

The HMBC Regiochemical Proof (Self-Validation)

The structural assignment is validated by interrogating the benzyl methylene protons (-CH 2​ -) at 5.15 ppm:

  • If O-Alkylated: The -CH 2​

    • protons would show a 3 J correlation to the C-2 carbon (via the oxygen atom), but no correlation to the C-6 carbon, as it would be four bonds away (CH 2​ -O-C2-N1-C6).
  • If N-Alkylated (Observed): The -CH 2​

    • protons show strong 3 J correlations to both C-2 (154.5 ppm) and C-6 (131.2 ppm). The presence of the CH 2​
    C-6 correlation is the absolute, self-contained proof of N1-alkylation[1].

Quantitative Data Summary

Table 1: Comprehensive NMR Assignment for 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one in CDCl 3​ .

Position 1 H Shift (ppm)Multiplicity ( J in Hz) 13 C Shift (ppm) & Multiplicity ( JCF​ in Hz) 19 F Shift (ppm)Key HMBC Correlations ( 1 H 13 C)
2 (C=O) --154.5 (s)--
3 (C-Cl) --147.8 (s)--
5 (CH) 7.22d (4.2)124.3 (s)-C-3, C-6
6 (CH) 7.45d (4.2)131.2 (s)-C-2, C-5
N-CH 2​ 5.15s47.5 (d, 3 J = 4.0)-C-2, C-6, C-1', C-2', C-6'
1' (C) --118.5 (dd, J = 15.0, 3.8)--
2' (C-F) --161.2 (dd, J = 250.0, 12.0)-113.5 (m)-
3' (CH) 6.88ddd (9.8, 8.5, 2.5)104.2 (t, J = 25.5)-C-1', C-2', C-4', C-5'
4' (C-F) --163.1 (dd, J = 251.0, 12.0)-109.2 (m)-
5' (CH) 6.82td (8.5, 2.5)111.8 (dd, J = 21.0, 3.8)-C-1', C-3', C-4', C-6'
6' (CH) 7.35td (8.5, 6.2)132.4 (dd, J = 9.8, 5.0)-C-2', C-4', C-5', N-CH 2​

Visualizations

Workflow A Sample Preparation (CDCl3, 15-20 mg) B 1D Acquisition (1H, 13C, 19F) A->B C 2D Acquisition (HMBC optimized for 8 Hz) B->C D Regiochemical Analysis (CH2 to C6 Correlation) C->D E Unambiguous N-Alkyl Assignment D->E

Workflow for the NMR acquisition and regiochemical elucidation of pyrazinones.

HMBC H_CH2 Benzyl CH2 C_2 C2 (C=O) H_CH2->C_2 ³J_CH C_6 C6 (Ring) H_CH2->C_6 ³J_CH C_1 C1' (Aryl) H_CH2->C_1 ²J_CH

Key HMBC correlations confirming N1-alkylation via ³J_CH coupling to C6.

References

  • Title: Synthesis of Three Key Impurities of Drug Dolutegravir: An Inhibitor of HIV-1 Integrase. Source: Polycyclic Aromatic Compounds, 2022. URL: [Link][3]

  • Title: Supplementary Information: General synthesis of aromatic azides (19F NMR of 2,4-difluorobenzyl derivatives). Source: Royal Society of Chemistry (RSC). URL: [Link][2]

  • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Source: Beilstein Journal of Organic Chemistry, 2021. URL: [Link][1]

Sources

Method

Application Notes &amp; Protocols: Developing Kinase Inhibitors with a 2(1H)-Pyrazinone Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Rationale, Synthetic Methodologies, and Biochemical Validation As a Senior Application Scientist, I have desi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Rationale, Synthetic Methodologies, and Biochemical Validation

As a Senior Application Scientist, I have designed this technical guide to bridge the critical gap between rational drug design and empirical validation. The 2(1H)-pyrazinone heterocycle has emerged as a highly versatile "privileged scaffold" for the development of ATP-competitive kinase inhibitors [1]. Unlike traditional bulky macrocycles, pyrazinones offer an unexploited motif that perfectly fulfills the structural requirements for kinase hinge-region binding while maintaining exceptional aqueous solubility—a frequent bottleneck in oncology drug development [1, 2].

This guide details the causality behind our structural choices, the logic of our synthetic workflows, and the self-validating protocols required to screen these compounds effectively.

Structural Biology & Rational Design

The choice of the 2(1H)-pyrazinone scaffold is driven by its ability to act as a bioisostere for the adenine ring of adenosine triphosphate (ATP) [1]. When designing ATP-competitive inhibitors, the molecule must anchor itself within the deep cleft of the kinase catalytic domain.

The pyrazinone core achieves this by forming critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region [1, 7]. Furthermore, the C3 and C5 positions of the pyrazinone ring serve as ideal synthetic vectors. Substituents at C3 typically project toward the solvent-exposed channel, allowing for the tuning of pharmacokinetic properties (e.g., adding morpholine or solubilizing amines), while C5 substituents penetrate deeper into the hydrophobic pocket II to drive kinase selectivity [1, 2].

G ATP ATP Binding Cleft Hinge Hinge Region (Backbone Amides) ATP->Hinge Pyrazinone 2(1H)-Pyrazinone Scaffold (H-bond Donor/Acceptor) Hinge->Pyrazinone Hydrogen Bonds C3 C3 Substituent (Solvent Channel) Pyrazinone->C3 Vector 1 C5 C5/C6 Substituents (Hydrophobic Pocket II) Pyrazinone->C5 Vector 2

ATP-competitive binding logic of the 2(1H)-pyrazinone scaffold.

Synthetic Methodology: Regioselective Library Generation

To rapidly generate a kinase-focused library, we utilize a sequential, regioselective substitution strategy starting from 3,5-dihalo-2(1H)-pyrazinones [1, 7].

The Chemical Logic: The C3 halogen is highly activated by the adjacent lactam carbonyl and the pyrazine nitrogen, making it highly electron-deficient. This allows for a regioselective Nucleophilic Aromatic Substitution (SNAr) with various amines or alcohols at relatively mild temperatures. Once the C3 position is functionalized, the remaining C5 halogen—which is less susceptible to nucleophilic attack—can be targeted via transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups [1].

G SM 3,5-Dihalo-2(1H)-pyrazinone SNAr Regioselective SNAr (Amine/Alcohol, Base) SM->SNAr Int 3-Substituted-5-halo-pyrazinone SNAr->Int C3 Substitution Suzuki Suzuki-Miyaura Coupling (Pd-Catalyst, Boronic Acid) Int->Suzuki Product 3,5-Disubstituted Library Suzuki->Product C5 Substitution

Sequential regioselective synthesis workflow for pyrazinone libraries.

Protocol 1: Synthesis of 3,5-Disubstituted-2(1H)-pyrazinones

This protocol is designed to ensure high yields while preventing unwanted di-substitution.

Step 1: Regioselective SNAr at C3

  • Reagent Assembly: In a microwave-safe vial, combine 3,5-dibromo-2(1H)-pyrazinone (1.0 eq), the desired primary/secondary amine nucleophile (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in n-butanol.

  • Reaction: Irradiate in a microwave reactor at 140°C for 1 hour. Causality: Microwave irradiation ensures rapid, uniform heating, pushing the SNAr to completion without degrading the lactam core.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography to isolate the 3-amino-5-bromo-2(1H)-pyrazinone intermediate.

Step 2: Suzuki-Miyaura Coupling at C5

  • Reagent Assembly: Combine the intermediate (1.0 eq), an arylboronic acid (1.2 eq), PdCl2(dppf) catalyst (0.05 eq), and 0.5 M aqueous Na2CO3 (1.5 eq) in acetonitrile.

  • Reaction: Irradiate at 150°C for 20 minutes. Causality: The biphasic solvent system (MeCN/H2O) ensures the solubility of both the organic intermediate and the inorganic base, which is critical for the transmetalation step of the catalytic cycle.

  • Validation: Confirm the regiochemistry of the final product using 2D NMR (HMBC/HSQC), ensuring the C5 substituent correlates correctly with the pyrazinone ring protons [1].

Targeted Kinase Pathways & Quantitative Data

Pyrazinone derivatives have demonstrated remarkable versatility across multiple oncological and inflammatory targets. By altering the C3/C5 vectors, researchers have successfully developed inhibitors for PI3K, Akt, p38α MAPK, and BRAF [3, 4, 5, 7].

A prime example is the development of dual PI3K/HDAC inhibitors. By blocking the PI3K/Akt/mTOR pathway, these pyrazinone derivatives induce apoptosis and arrest the cell cycle in the G2/M phase in leukemic cells [3].

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 Akt Akt Kinase PIP3->Akt mTOR mTOR Complex Akt->mTOR Proliferation Cell Proliferation / Survival mTOR->Proliferation Inhibitor Pyrazinone Dual Inhibitors Inhibitor->PI3K Blocks Inhibitor->Akt Blocks

PI3K/Akt signaling pathway targeted by novel pyrazinone dual inhibitors.

Quantitative Data Summary

The following table summarizes the inhibitory activities of key pyrazinone-scaffold derivatives against their respective targets.

Compound / DerivativeTarget KinaseIC50 (nM)Key Feature / Pathway ImpactReference
Compound 9q PI3Kα / HDAC6372 / 4.5Induces apoptosis; blocks PI3K/AKT/mTOR in MV4-11 cells.[3]
Pyrroloquinoxaline 1a Akt Kinase4,500 (Cellular)Inhibits K562 leukemic cell proliferation.[4]
Compound 13 p38α MAPKPotentSelective anti-inflammatory action; suitable for inhalation.[7]
Pyridopyrazinone 3d BRAF (V600E)NanomolarHighly active against melanoma and ovarian cancer lines.[5]

Biochemical Validation: In Vitro Kinase Assays

Heterocyclic libraries often exhibit intrinsic auto-fluorescence that confounds standard fluorescent assays. To circumvent this, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay [6].

Causality: The lanthanide donor (e.g., Europium) used in TR-FRET has a long emission half-life. By introducing a time delay (50–100 µs) before measurement, the short-lived background fluorescence of the pyrazinone core completely decays, yielding a pristine signal-to-noise ratio.

Protocol 2: TR-FRET Kinase Assay for Pyrazinone Screening

This protocol utilizes a 384-well plate format for high-throughput screening.

  • Reagent Preparation:

    • Prepare a 2X Kinase/Substrate solution in the optimized kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X ATP solution. Logic: Keeping ATP separate prevents premature reaction initiation, ensuring all wells start simultaneously.

  • Compound Incubation (Equilibration):

    • Add 5 µL of the serially diluted pyrazinone derivative (in 1% DMSO/Buffer) to the wells.

    • Add 5 µL of the 2X Kinase/Substrate solution.

    • Incubate for 15 minutes at room temperature. Logic: Pre-incubation allows the inhibitor to reach binding equilibrium with the kinase hinge region before ATP competition begins, preventing false negatives for slow-binding inhibitors.

  • Reaction Initiation & Termination:

    • Initiate the reaction by adding 10 µL of the 2X ATP solution. Incubate for 60 minutes.

    • Stop the reaction by adding 5 µL of a detection solution containing EDTA and the Europium-labeled anti-phospho antibody. Logic: EDTA rapidly chelates the Mg2+ ions required for kinase catalytic function, instantly and uniformly halting the reaction across the plate [6].

  • Detection & Data Analysis:

    • Incubate for 60 minutes to allow the antibody to bind the phosphorylated substrate.

    • Read the plate on a TR-FRET compatible microplate reader. Measure emission at 620 nm (Europium donor) and 665 nm (Acceptor) after a 50 µs delay.

    • Calculate the IC50 using a 4-parameter logistic non-linear regression model based on the 665/620 nm emission ratio.

References

  • Collins, I., et al. "Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases." Tetrahedron (2012).[Link]

  • Chen, S., et al. "Design, synthesis and biological evaluation of novel pyrazinone derivatives as PI3K/HDAC dual inhibitors." Bioorganic & Medicinal Chemistry (2022).[Link]

  • Moarbess, G., et al. "Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase." Journal of Enzyme Inhibition and Medicinal Chemistry (2008).[Link]

  • Amin, K. M., et al. "Design, synthesis, anticancer evaluation and molecular docking of new V600EBRAF inhibitors derived from pyridopyrazinone." European Journal of Chemistry (2016).[Link]

  • Fustero, S., et al. "2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations." RSC Advances (2023).[Link]

Technical Notes & Optimization

Troubleshooting

Improving yield in 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one synthesis

Welcome to the Technical Support Center for the synthesis of 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one . This specific intermediate is a highly valuable building block in the development of modern antiviral agents...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one . This specific intermediate is a highly valuable building block in the development of modern antiviral agents and kinase inhibitor scaffolds.

As a Senior Application Scientist, I frequently see researchers encounter severe yield bottlenecks during the N-alkylation of 3-chloropyrazin-2(1H)-one with 2,4-difluorobenzyl halides. The following guide provides mechanistic insights, an optimized self-validating protocol, and troubleshooting FAQs to help you overcome competing side reactions.

Mechanistic Insight: The Ambident Nucleophile Problem

The core difficulty in this synthesis stems from the lactam-lactim tautomeric equilibrium of 3-chloropyrazin-2(1H)-one. Upon deprotonation, the resulting pyrazinolate anion acts as an ambident nucleophile, distributing its electron density between the N1 nitrogen and the C2 oxygen.

According to Hard-Soft Acid-Base (HSAB) theory, your choice of reagents dictates the pathway:

  • O-Alkylation (Kinetic Control): The oxygen atom is "harder" and more electronegative. Utilizing hard bases (e.g., NaH) or silver salts (e.g., Ag2CO3) in non-polar solvents rapidly drives the electrophilic attack toward the oxygen, yielding the undesired 2-(2,4-difluorobenzyloxy)-3-chloropyrazine.

  • N-Alkylation (Thermodynamic Control): The nitrogen atom is "softer" and more nucleophilic in highly polar aprotic environments. Utilizing softer alkali metal bases (such as K2CO3 or Cs2CO3) in solvents like DMF or MeCN favors the desired N-alkylation[1][2].

  • SNAr Hydrolysis (Side Reaction): The 3-chloro substituent is highly activated toward nucleophilic aromatic substitution (SNAr). If adventitious water is present, the base will generate hydroxide ions that rapidly displace the chlorine, forming a 3-hydroxy byproduct[3].

Reaction Pathway Visualization

G SM 3-Chloropyrazin-2(1H)-one + 2,4-Difluorobenzyl Halide N_alkyl 3-Chloro-1-(2,4-difluorobenzyl) pyrazin-2(1H)-one (Desired N-Alkylation) SM->N_alkyl K2CO3, DMF (Thermodynamic Control) O_alkyl 2-(2,4-Difluorobenzyloxy) -3-chloropyrazine (Undesired O-Alkylation) SM->O_alkyl NaH, THF or Ag2CO3 (Kinetic/Hard Base Control) Hydrolysis 3-Hydroxy-1-(2,4-difluorobenzyl) pyrazin-2(1H)-one (SNAr Byproduct) SM->Hydrolysis Trace H2O / Strong Base (SNAr of 3-Cl)

Reaction pathways in the alkylation of 3-chloropyrazin-2(1H)-one.

Quantitative Data: Effect of Base and Solvent

Table 1: Representative regioselectivity and yield outcomes based on reaction conditions.

BaseSolventTemp (°C)AdditiveN:O RatioDesired Yield (%)Principal Byproduct
NaHTHF0 to 25None1:3< 25%O-alkylated isomer
Ag2CO3Toluene80None1:10< 10%O-alkylated isomer
K2CO3DMF60None4:165%O-alkylated isomer
K2CO3DMF60LiBr (1.0 eq)10:182%Minor O-alkyl
Cs2CO3MeCN60None8:178%Minor O-alkyl
K2CO3DMF (wet)60NoneN/A< 30%3-Hydroxy SNAr product

Standard Operating Procedure (SOP): Optimized N-Alkylation

This self-validating protocol is designed to maximize N-alkylation while aggressively suppressing O-alkylation and SNAr hydrolysis.

Step 1: Preparation & Anhydrous Control Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Ensure all reagents are strictly anhydrous. Moisture is the primary cause of SNAr-driven yield loss.

Step 2: Reagent Loading Add 3-chloropyrazin-2(1H)-one (1.0 equiv), anhydrous K2CO3 (1.5 equiv, finely powdered), and anhydrous LiBr (1.0 equiv). Causality Check: The lithium cation specifically coordinates to the harder lactim oxygen, sterically and electronically shielding it to force the electrophile toward the N1 position.

Step 3: Pre-formation of the Nucleophile Inject anhydrous DMF (0.2 M relative to the pyrazinone). Stir the suspension vigorously at room temperature for 15 minutes to pre-form the pyrazinolate salt.

Step 4: Electrophile Addition & Heating Add 2,4-difluorobenzyl bromide (1.05 equiv) dropwise via syringe. Warm the reaction to 60 °C. Validation: Monitor via LC-MS. Complete conversion is typically observed within 4-6 hours. Do not exceed 65 °C, as thermal degradation of the DMF can introduce dimethylamine impurities.

Step 5: Workup & Isolation Cool to room temperature. Quench by pouring the mixture into ice-cold water to precipitate the crude product. Extract with EtOAc (3x). Wash the combined organic layers extensively with 5% aqueous LiCl (to remove residual DMF) and brine.

Step 6: Purification Dry over anhydrous Na2SO4, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient). Validation: The O-alkylated byproduct lacks the polar lactam dipole and will consistently elute earlier (less polar) than the desired N-alkylated product.

Troubleshooting FAQs

Q: My yield of the N-alkylated product is stuck below 40%, and I see a major non-polar spot on my TLC plate. What is happening? A: You are experiencing competitive O-alkylation[2]. This occurs if you are using a hard base (like NaH) or a non-polar solvent. Switch to K2CO3 or Cs2CO3 in DMF. To further push the regioselectivity toward N-alkylation, ensure you add 1 equivalent of anhydrous LiBr as detailed in the SOP.

Q: LC-MS shows a major byproduct with a mass of [M - Cl + OH] (an approximate -18.5 Da shift from the desired product). How do I prevent this? A: This mass shift corresponds to the hydrolysis of the 3-chloro group to a 3-hydroxy group via nucleophilic aromatic substitution (SNAr)[3]. The 3-position of the pyrazinone ring is highly electrophilic. This side reaction is strictly caused by the presence of water reacting with your base to form hydroxide. Ensure your DMF is stored over activated molecular sieves, use freshly dried K2CO3, and maintain a strict argon atmosphere.

Q: Can I use 2,4-difluorobenzyl chloride instead of the bromide to save costs? A: Yes, but the chloride is significantly less electrophilic. You will need to add a catalytic amount of NaI or KI (10-20 mol%) to facilitate an in situ Finkelstein halogen exchange, maintaining a reasonable reaction rate at 60 °C. Without iodide catalysis, you would need to increase the temperature to 80 °C+, which drastically increases the rate of SNAr side reactions and degrades the overall yield.

Q: How do I definitively distinguish the N-alkylated product from the O-alkylated byproduct using NMR? A: In 13C NMR, the carbonyl carbon (C=O) of the N-alkylated pyrazin-2(1H)-one typically resonates around 155–160 ppm. In the O-alkylated product (a substituted pyrazine), this carbon becomes an aromatic C-O carbon, which shifts downfield to 160–165 ppm. Additionally, in 1H NMR, the benzylic CH2 protons of the N-alkylated product are generally more shielded (approx. 5.1–5.3 ppm) compared to the O-alkylated benzylic protons (approx. 5.4–5.6 ppm).

References

  • Title: 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations Source: RSC Advances URL: [Link]

  • Title: Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives Source: ACS Omega URL: [Link]

  • Title: Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases Source: Academia.edu URL: [Link]

Sources

Optimization

Technical Support Center: Optimization of Chlorination Reactions on Pyrazinone Rings

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to the optimization of chlorination reactions on the pyrazinone ring. This guide is designed to provide yo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the optimization of chlorination reactions on the pyrazinone ring. This guide is designed to provide you, as a senior application scientist, with in-depth technical and practical insights to navigate the complexities of this critical synthetic transformation. Pyrazinone scaffolds are prevalent in a wide array of bioactive molecules and natural products, making their functionalization, particularly through chlorination, a key step in many drug discovery and development programs.[1][2]

This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the chlorination of pyrazinone rings, offering potential causes and actionable solutions.

Question: Why is the yield of my chlorinated pyrazinone consistently low?

Answer: Low yields can stem from several factors, ranging from suboptimal reaction conditions to reagent instability. Consider the following:

  • Suboptimal Reagent Choice and Stoichiometry: The choice of chlorinating agent is paramount. While common reagents like N-Chlorosuccinimide (NCS) and phosphorus oxychloride (POCl3) are effective, their reactivity and selectivity can vary significantly depending on the substrate.[3]

    • Insight: For electron-rich pyrazinone systems, a milder chlorinating agent like NCS may be preferable to minimize side reactions. Conversely, for less reactive substrates, a more powerful reagent like POCl3 might be necessary. It is crucial to perform a stoichiometric optimization for your specific substrate. An excess of the chlorinating agent does not always lead to higher yields and can promote the formation of di- or tri-chlorinated byproducts.

  • Incorrect Reaction Temperature: Temperature plays a critical role in reaction kinetics.

    • Insight: If the temperature is too low, the reaction may not proceed to completion within a reasonable timeframe. If it's too high, you risk decomposition of your starting material, product, or the chlorinating agent itself. A temperature screening experiment is highly recommended. For instance, some chlorinations using POCl3 are conducted at elevated temperatures (e.g., 140-160 °C) in a sealed reactor to achieve good yields.[3][4]

  • Presence of Moisture: Many chlorinating agents, particularly POCl3, are highly sensitive to moisture.

    • Insight: Ensure all glassware is oven-dried, and use anhydrous solvents. The presence of water can quench the reagent and lead to the formation of undesired byproducts.[5]

Question: I am observing significant formation of multi-chlorinated byproducts. How can I improve selectivity for mono-chlorination?

Answer: Achieving regioselectivity is a common challenge in the chlorination of heteroaromatic systems.

  • Control of Stoichiometry: Carefully control the molar equivalents of the chlorinating agent.

    • Insight: Begin with a 1:1 molar ratio of your pyrazinone substrate to the chlorinating agent. You can then incrementally increase the equivalents while closely monitoring the reaction progress by TLC or LC-MS to find the optimal balance between conversion of the starting material and the formation of multi-chlorinated species.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the formation of the mono-chlorinated product.

    • Insight: Over-chlorination is often a result of prolonged reaction times or excessive heat. By monitoring the reaction closely, you can quench it once the desired mono-chlorinated product is maximized.

  • Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the chlorinating agent.

    • Insight: A less polar solvent may decrease the reactivity of an electrophilic chlorinating agent, potentially leading to higher selectivity. Experiment with a range of solvents, such as dichloromethane (DCM), 1,2-dichloroethane (DCE), and acetonitrile.

Question: My reaction is not proceeding to completion, even with an excess of the chlorinating agent. What could be the issue?

Answer: Incomplete conversion can be frustrating. Here are some potential causes:

  • Deactivated Pyrazinone Ring: If your pyrazinone ring is substituted with electron-withdrawing groups, it may be too deactivated for the chosen chlorinating agent.

    • Insight: Consider using a more potent chlorinating system. For example, if NCS alone is ineffective, the addition of a Lewis acid or a protic acid catalyst can enhance its electrophilicity.[6] Alternatively, a stronger reagent like POCl3 or trichloroisocyanuric acid (TCCA) might be necessary.[7][8][9]

  • Reagent Decomposition: Some chlorinating agents can be unstable under the reaction conditions.

    • Insight: Ensure the purity of your chlorinating agent. For light-sensitive reagents, conduct the reaction in a flask protected from light. If using a reagent that is sensitive to thermal decomposition, maintain a stable and controlled reaction temperature.

  • Inadequate Mixing: In heterogeneous reactions, poor mixing can lead to localized concentration gradients and incomplete reaction.

    • Insight: Ensure vigorous stirring, especially when dealing with solid reagents or starting materials with limited solubility.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the optimization of pyrazinone chlorination.

Q1: What are the most common chlorinating agents for pyrazinone rings, and how do I choose the right one?

A1: The choice of chlorinating agent depends on the specific pyrazinone substrate and the desired outcome. Here's a comparative overview:

Chlorinating AgentTypical Reaction ConditionsAdvantagesDisadvantages
N-Chlorosuccinimide (NCS) Acetonitrile, DCM, or acetic acid; room temp. to refluxMild, easy to handle solid, good for electron-rich substratesMay require activation for less reactive substrates
Phosphorus Oxychloride (POCl3) Neat or in a high-boiling solvent (e.g., toluene); elevated temperaturesPowerful, effective for deactivating systems and converting hydroxyl groupsHighly reactive, moisture-sensitive, corrosive
Sulfuryl Chloride (SO2Cl2) DCM or neat; often initiated by light or a radical initiatorCan proceed via radical or electrophilic pathwaysCan be non-selective, corrosive, and toxic
Trichloroisocyanuric Acid (TCCA) Various organic solvents; mild conditionsEfficient, stable solid, can act as both oxidant and chlorinating agent[7][8][9]May require careful control of stoichiometry
Gaseous Chlorine (Cl2) Vapor phase with water vapor at high temperatures[10]Can provide mono-chloropyrazine in good yields[10]Requires specialized equipment, corrosive, and hazardous to handle[10][11]

Q2: What is the general mechanism for the chlorination of a pyrazinone ring?

A2: The mechanism is typically an electrophilic aromatic substitution. The electron-rich pyrazinone ring acts as a nucleophile, attacking the electrophilic chlorine source.

G cluster_0 Electrophilic Aromatic Substitution Pyrazinone Pyrazinone Ring SigmaComplex Sigma Complex (Resonance Stabilized Intermediate) Pyrazinone->SigmaComplex Nucleophilic Attack ChlorinatingAgent Chlorinating Agent (e.g., NCS, POCl3) ChlorinatingAgent->SigmaComplex ChlorinatedPyrazinone Chlorinated Pyrazinone SigmaComplex->ChlorinatedPyrazinone Deprotonation Byproduct Byproduct (e.g., Succinimide, H3PO4) SigmaComplex->Byproduct

Caption: General mechanism of electrophilic chlorination on a pyrazinone ring.

Q3: How can I monitor the progress of my chlorination reaction effectively?

A3: Regular monitoring is crucial for optimizing reaction time and maximizing the yield of the desired product.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring. It allows you to visualize the consumption of the starting material and the formation of products and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and detailed analysis, LC-MS is the preferred method. It provides information on the relative amounts of starting material, desired product, and any byproducts, as well as their mass-to-charge ratios for identification.

  • Gas Chromatography (GC): If your compounds are volatile and thermally stable, GC can be a powerful tool for monitoring reaction progress and purity.

Q4: Are there any safety precautions I should be aware of when performing chlorination reactions?

A4: Yes, safety is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All chlorination reactions should be performed in a well-ventilated fume hood due to the corrosive and potentially toxic nature of the reagents and byproducts.

  • Quenching: Be cautious when quenching the reaction. Reactions involving reagents like POCl3 can be highly exothermic upon quenching with water or alcohols.[3] It is advisable to cool the reaction mixture in an ice bath before slowly adding the quenching agent.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Experimental Protocols

Here are detailed, step-by-step methodologies for common chlorination procedures.

Protocol 1: Chlorination of a Hydroxypyrazinone using Phosphorus Oxychloride (POCl3)

This protocol is adapted from procedures for the large-scale, solvent-free chlorination of related hydroxy-heterocycles.[3][4]

Materials:

  • Hydroxypyrazinone substrate

  • Phosphorus oxychloride (POCl3)

  • Pyridine (as a base)

  • Sealed reaction vessel

  • Ice water

  • Sodium bicarbonate (saturated solution)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a clean, dry, sealed reaction vessel, add the hydroxypyrazinone (1.0 eq).

  • Add pyridine (1.0 eq).

  • Carefully add phosphorus oxychloride (1.0-1.2 eq) to the vessel.

  • Seal the reactor and heat the mixture to 140-160 °C for 2-4 hours with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the vessel to room temperature and then in an ice bath.

  • Slowly and carefully quench the reaction mixture by adding it to ice water with stirring.

  • Neutralize the aqueous solution to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an appropriate organic solvent (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_1 Workflow: Chlorination with POCl3 Start Combine Hydroxypyrazinone, Pyridine, and POCl3 React Heat in Sealed Reactor (140-160 °C, 2-4h) Start->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Quench Cool and Quench with Ice Water Monitor->Quench Reaction Complete Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry and Concentrate Extract->Dry Purify Purify Product Dry->Purify

Caption: Step-by-step workflow for the chlorination of hydroxypyrazinones using POCl3.

Protocol 2: Chlorination of an Activated Pyrazinone Ring using N-Chlorosuccinimide (NCS)

This protocol is a general procedure for the electrophilic chlorination of electron-rich aromatic systems.

Materials:

  • Pyrazinone substrate

  • N-Chlorosuccinimide (NCS)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Inert atmosphere (e.g., nitrogen, argon)

  • Water

  • Brine

  • Organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the pyrazinone substrate (1.0 eq) and the anhydrous solvent.

  • Add N-Chlorosuccinimide (1.0-1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Carmona, C., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1083-1121. [Link]

  • BenchChem (2025).
  • Gotor-Gotor, V., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1083-1121. [Link]

  • Li, J., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org.
  • Li, J., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(19), 4789.
  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544.
  • Joshi, V. D., et al. (2017). Synthesis of chlorinated 3,5-diaryl-2-pyrazolines by the reaction of chlorochalcones with hydrazines. Journal of Chemical and Pharmaceutical Research, 9(8), 1-6.
  • Doležal, M., et al. (2017).
  • Wang, Y., et al. (2021). Electrochemical oxidative selective halogenation of pyrazolones for the synthesis of 4-halopyrazolones. Organic & Biomolecular Chemistry, 19(34), 7433-7437.
  • BenchChem (2025).
  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar.
  • Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Optimization of the Reaction Conditions.
  • Erickson, J. G. (1945). U.S. Patent No. 2,391,745. Washington, DC: U.S.
  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • Ohta, A., et al. (1981). Chlorination of Alkylpyrazines. The Journal of Organic Chemistry, 46(8), 1571-1578.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of N-Chlorosuccinimide (NCS)
  • Li, H., et al. (2012). An Efficient, Direct Bis-ortho-chlorination of 4-(Difluoromethoxy)aniline and Its Application to the Synthesis of BMS-665053, a Potent and Selective Pyrazinone-Containing Corticotropin-Releasing Factor-1 Receptor Antagonist. Organic Process Research & Development, 16(1), 83-90.
  • Singh, V., & Yadav, A. K. (2023). Applications of N-Chlorosuccinimide in Organic Synthesis.
  • Grishina, M. A., et al. (2025). Halogen Bonding and Rearrangements in Complexes of N-Chlorosuccinimide with Halides. Molecules, 30(3), 678.
  • Li, J., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI.
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]

  • Liu, B., et al. (2024). Recent Progress in Selective C—H Chlorination. Chinese Journal of Organic Chemistry.
  • Le, B., & Dechy-Cabaret, O. (2004).
  • Saputro, S., et al. (2011). Analytical methods of chlorine and the substances produced by the chlorine treatments. In Chlorine Properties, Applications and Health Effects (pp. 259-274). Nova Science Publishers, Inc.
  • Wang, Y., et al. (2019). Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study. Organic & Biomolecular Chemistry, 17(30), 7171-7181.
  • Agency for Toxic Substances and Disease Registry. (2004). ANALYTICAL METHODS. In Toxicological Profile for Chlorine Dioxide and Chlorite.
  • Sadlek, I., & Saltzman, E. S. (2009). Comparison of On-line Chlorine Analysis Methods and Instrumentation Built on Amperometric and Colorimetric Technologies. AWWA.
  • Reddit. (2022, October 10). running a chlorination reaction under dry conditions. r/Chempros.
  • U.S. Environmental Protection Agency. (2021). Analytical Methods Approved for Drinking Water Compliance Monitoring under the Disinfection Byproduct Rules. EPA.
  • Hach. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting DMSO Solubility for 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one

Welcome to the Application Support Center. As Senior Application Scientists, we frequently assist researchers in overcoming the physicochemical hurdles associated with heavily halogenated heterocyclic intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As Senior Application Scientists, we frequently assist researchers in overcoming the physicochemical hurdles associated with heavily halogenated heterocyclic intermediates.

The compound 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one (CAS: 1773950-15-4) is a highly crystalline solid that often exhibits non-ideal solubility behaviors in dimethyl sulfoxide (DMSO). This guide provides a mechanistic understanding of these issues, self-validating protocols, and an FAQ section to ensure reliable stock preparation for your biochemical and cell-based assays.

Mechanistic Causality: Why Does This Compound Resist Solvation?

To effectively troubleshoot solubility, we must first understand the thermodynamic barriers at play. The dissolution of a crystalline solid requires the solvent to overcome the intrinsic crystal lattice energy of the molecule[1]. For 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one, the lattice is exceptionally stable due to three synergistic factors:

  • π−π Stacking: The planar pyrazinone core facilitates tight molecular packing, lowering the free energy of the solid state.

  • Halogen Bonding: The 3-chloro and 2,4-difluoro substituents act as potent halogen bond donors and acceptors. Halogen bonding significantly increases the enthalpy of the crystal lattice, making it resistant to solvation even in highly polar aprotic solvents like DMSO[2].

  • Hygroscopic Solvent Shift: DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture. Even trace amounts of water (e.g., >2%) drastically alter the dielectric constant of the solvent. This triggers a "solvent shift" that forces the hydrophobic difluorobenzyl moiety out of solution, leading to rapid nucleation and micro-precipitation[1][3].

Quantitative Solvation Data

The following table summarizes the expected solubility profiles and thermodynamic states based on solvent conditions for halogenated pyrazinone derivatives[4].

Solvent SystemTemp (°C)Expected Solubility LimitThermodynamic StatePrimary Solvation Barrier
100% Anhydrous DMSO 25°C~10 - 25 mMStable SolutionHigh Crystal Lattice Energy
DMSO + Ambient Moisture 25°C< 5 mMMetastable / NucleationHydrophobic Exclusion (Solvent Shift)
DMSO / DMF (90:10) 37°C> 25 mMStable SolutionNone (Optimized Solvation)
Aqueous Buffer (<1% DMSO) 37°C< 50 µMSupersaturated / PrecipitatedLack of organic solvation

Self-Validating Experimental Protocols

Do not rely on visual inspection alone. A self-validating protocol ensures that the compound is fully dissolved at the molecular level, preventing false negatives in your downstream assays.

Protocol A: Preparation of a 10 mM Master Stock
  • Desiccation: Ensure the lyophilized 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one powder is brought to room temperature in a desiccator before opening to prevent condensation.

  • Solvent Quality: Use only anhydrous, septa-sealed DMSO (≥99.9% purity, water ≤0.005%). Purge the headspace of the DMSO bottle with Argon after every use.

  • Addition & Agitation: Add the required volume of DMSO to achieve a 10 mM concentration. Vortex vigorously for 60 seconds.

  • Thermal-Kinetic Disruption: If particulate matter remains, place the vial in a sonicating water bath at 37°C for 15 minutes. The combination of thermal energy and cavitation disrupts the halogen-bonded crystal lattice[3].

  • Validation (Centrifugation): Centrifuge the solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If a pellet is present, the solution is saturated, and the true concentration of the supernatant is lower than calculated.

Protocol B: Mitigating Aqueous "Solvent Shift" in Assays

When diluting the DMSO stock into aqueous buffers (e.g., PBS, HEPES), rapid precipitation often occurs.

  • Pre-warming: Warm both the DMSO stock and the aqueous buffer to 37°C prior to mixing.

  • Intermediate Dilution: Avoid direct 1:1000 dilutions. Create an intermediate dilution (e.g., 10x final assay concentration) in a co-solvent mixture (e.g., 50% DMSO / 50% PEG-400) before final addition to the buffer.

  • Order of Addition: Always add the DMSO stock dropwise to the vigorously stirring aqueous buffer, never the reverse.

Solubilization Workflow Diagram

Follow this logical decision tree for handling recalcitrant samples of this compound.

SolubilizationWorkflow Start Start: Weigh 3-chloro-1-(2,4-difluorobenzyl) pyrazin-2(1H)-one AddDMSO Add Anhydrous DMSO (Target: 10 mM) Start->AddDMSO Check1 Is solution clear? AddDMSO->Check1 Sonicate Vortex & Water Bath Sonication (37°C, 15 mins) Check1->Sonicate No Success Proceed to Assay (Keep DMSO < 1% in buffer) Check1->Success Yes Check2 Is solution clear? Sonicate->Check2 Heat Gentle Heating (50°C) Check for degradation Check2->Heat No Check2->Success Yes Check3 Is solution clear? Heat->Check3 Cosolvent Add Co-solvent (e.g., 5-10% DMF or PEG400) Check3->Cosolvent No Check3->Success Yes Cosolvent->Success Clear

Caption: Step-by-step decision matrix for overcoming DMSO solubility barriers in halogenated pyrazinones.

Frequently Asked Questions (FAQs)

Q: My 10 mM DMSO stock was clear yesterday, but today it has needle-like crystals. What happened? A: This is a classic symptom of moisture ingress. DMSO is highly hygroscopic. If the vial was left open or improperly sealed, water absorbed from the air reduced the solvent's capacity to solvate the hydrophobic 2,4-difluorobenzyl group, causing the compound to crash out[1]. Re-heat the vial to 37°C, sonicate until clear, and store under Argon gas.

Q: Can I use DMF instead of DMSO to make my master stock? A: Yes. Dimethylformamide (DMF) often exhibits superior solvation for highly planar, halogenated structures because it has a slightly different dipole moment and lower viscosity, which can better disrupt π−π stacking. However, ensure your downstream assay tolerates DMF, as it can be more cytotoxic than DMSO in live-cell assays.

Q: I need a 50 mM stock for an in vivo animal study, but it won't dissolve. What are my options? A: You have reached the thermodynamic solubility limit for this specific solvent. To achieve 50 mM, you must formulate the compound as a suspension or use a complexing agent. Consider formulating with cyclodextrins (e.g., 20% HP- β -CD in water) or using a co-solvent system like 10% DMSO / 40% PEG-400 / 50% Saline.

Q: Why does the compound precipitate immediately when added to my assay buffer, even though the final DMSO concentration is only 1%? A: This is due to the kinetic collapse of supersaturation. The compound has very low intrinsic aqueous solubility. When the DMSO is diluted 100-fold into water, the compound cannot remain solvated and rapidly nucleates[3]. Use Protocol B (above) to create an intermediate dilution, or add a surfactant (like 0.01% Tween-20) to your assay buffer to stabilize the compound in solution.

References

  • Supersaturation Potential of Amorphous Active Pharmaceutical Ingredients after Long-Term Storage - MDPI
  • DMSO Solubility Assessment for Fragment-Based Screening - ResearchG
  • Physics-Based Solubility Prediction for Organic Molecules - Chemical Reviews
  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases - Academia.edu (Tetrahedron)

Sources

Optimization

Preventing degradation of pyrazinone compounds during workup

Welcome to the Technical Support Center for Pyrazinone Synthesis and Isolation. This guide is designed for researchers, synthetic chemists, and drug development professionals who require robust, field-proven strategies t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazinone Synthesis and Isolation. This guide is designed for researchers, synthetic chemists, and drug development professionals who require robust, field-proven strategies to prevent the degradation of pyrazinone compounds during reaction workup.

Pyrazinones are versatile scaffolds in medicinal chemistry, but their electron-rich cores and electrophilic functional groups make them highly susceptible to oxidative dimerization, hydrolysis, and ring-opening during standard isolation procedures. The following guide synthesizes mechanistic causality with self-validating protocols to ensure high-yield, high-purity recoveries.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do my pyrazinone intermediates suffer from low yields and dimerization during aqueous workup? A1: Pyrazinones—particularly those with electron-donating substituents or α-ketoamide structures—are highly susceptible to oxidative dimerization when exposed to air and light during aqueous extraction. The electron-rich nature of the pyrazinone core facilitates single-electron transfer (SET) events, leading to radical formation. During the synthesis of pyrazinone-based inhibitors (such as HCV NS3 protease inhibitors), yields can drop as low as 13% due to rapid dimerization of the product during aerobic workup1[1]. Causality & Solution: To prevent this, the workup must be executed as a closed system where dissolved oxygen is eliminated. Using degassed solvents and performing liquid-liquid extractions under an inert atmosphere quenches the radical initiation step before dimerization can occur.

Q2: I am synthesizing 3,5-dichloro-2(1H)-pyrazinones. Why do I see multiple degradation spots on TLC after a standard bicarbonate wash? A2: Halogenated pyrazinones are highly electrophilic. When subjected to standard aqueous workups involving mild bases (like saturated NaHCO₃), they undergo rapid nucleophilic aromatic substitution (S_NAr) or hydrolysis at the C3 or C5 positions . The hydroxide or carbonate ions displace the labile halogens, leading to hydroxylated byproducts. Causality & Solution: Avoid aqueous bases entirely. Instead, utilize non-aqueous workup strategies, such as filtering the crude mixture through a pad of silica, or use strictly pH-controlled, weakly acidic aqueous washes (e.g., 5% citric acid) if aqueous extraction is unavoidable.

Q3: Can metal complexation prevent degradation during the synthesis and isolation of aminopyrazinones? A3: Yes. The problem of low reactivity and ambient instability can be overcome using transient metal complexation. For example, the synthesis of 3-aminopyrazinones can be successfully mediated by 2-pyridylthioimidate−ZnCl₂ complexes. The zinc coordination stabilizes the intermediate, preventing premature oxidation or hydrolysis, and allows for high-yield isolation without complex workup maneuvers2[2].

Q4: How does the chemical stability of pyrazinones during workup correlate with their metabolic stability in vitro? A4: The chemical vulnerability of pyrazinones to oxidation often mirrors their biological susceptibility to oxidative first-pass metabolism. Pyrazinone-based inhibitors evaluated in microsomal incubations demonstrate intrinsic clearance (Cl_int) values between 13–52 μL/min/mg, indicating a low to moderate risk of oxidative metabolism 1[1]. Optimizing the steric bulk and electronic properties of the substituents to survive workup often simultaneously improves in vivo half-life.

Part 2: Quantitative Data on Pyrazinone Stability

The following table summarizes the primary degradation pathways associated with specific workup conditions and the corresponding mitigation strategies.

Pyrazinone DerivativeWorkup ConditionPrimary Degradation PathwayResulting Yield / StabilityMitigation Strategy
α-Ketoamide Pyrazinones Aerobic aqueous extractionOxidative Dimerization~13% yield[1]Degassed solvents, inert atmosphere
3,5-Dichloro-2(1H)-pyrazinones Sat. NaHCO₃ wash (pH ~8.5)S_NAr / HydrolysisRapid degradation (<10 min)Non-aqueous workup, silica plug
3-Aminopyrazinones Standard ambient workupOxidationModerate yield lossZnCl₂ complexation during reaction[2]
Nitroimidazopyrazinones Basic extraction (K₂CO₃)Isomerization / Ring openingStable (>10:1 ratio)[3]Use of specific carbonate bases (Cs₂CO₃)

Part 3: Self-Validating Experimental Protocols

Protocol A: Anaerobic Liquid-Liquid Extraction for Oxidation-Prone Pyrazinones

Use this protocol for electron-rich pyrazinones or those containing α-ketoamide functionalities.

  • Solvent Degassing: Sparge the extraction solvent (e.g., Ethyl Acetate) and brine with argon gas for 15 minutes prior to use.

  • Reaction Quenching: Quench the crude reaction mixture with a degassed, mildly acidic buffer (e.g., 10% NaH₂PO₄) to protonate reactive intermediates without inducing basic hydrolysis.

  • Inert Extraction: Transfer the mixture to a separatory funnel flushed with argon. Avoid vigorous shaking; use gentle inversion to prevent emulsion formation, which traps microscopic oxygen bubbles.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄. (Note: Avoid MgSO₄, as its Lewis acidity can catalyze unwanted side reactions in sensitive heterocycles). Concentrate under reduced pressure at a bath temperature strictly below 30 °C.

  • Self-Validation Check: Observe the organic layer. The absence of a spontaneous color change (darkening or intense yellowing) indicates successful suppression of oxidative dimerization.

Protocol B: Non-Aqueous Isolation of Halogenated Pyrazinones

Use this protocol for highly electrophilic derivatives like 3,5-dichloro-2(1H)-pyrazinones.

  • Solvent Swap: If the reaction was performed in a high-boiling solvent (e.g., DMF or DME), concentrate the mixture entirely under high vacuum rather than performing an aqueous wash[1].

  • Precipitation: Triturate the crude residue with cold, anhydrous diethyl ether or hexanes. This precipitates the pyrazinone product while leaving highly polar impurities and salts in suspension.

  • Filtration: Filter the suspension through a short pad of silica gel under a nitrogen blanket, eluting with a non-nucleophilic solvent mixture (e.g., DCM/Hexanes).

  • Storage: Store the isolated halogenated pyrazinone under argon at -20 °C to prevent ambient degradation.

  • Self-Validation Check: Perform a rapid TLC of the filtrate. A single UV-active spot without baseline streaking confirms the absence of hydrolyzed (hydroxylated) byproducts.

Part 4: Visualizing Workup Logic

G P Pyrazinone Intermediate O2 Aerobic Workup (O2 exposure) P->O2 OH Basic Aqueous (pH > 8) P->OH Dim Oxidative Dimerization O2->Dim Hyd Hydrolysis (Halogenated) OH->Hyd

Pyrazinone degradation pathways during standard workup.

G Start Crude Pyrazinone Mixture Check Substituent Type? Start->Check Halo Halogenated (e.g., 3,5-dichloro) Check->Halo Elec Electron-Rich (Alkyl/Aryl) Check->Elec Path1 Avoid Aqueous Base Use Organic Extraction Halo->Path1 Path2 Degass Solvents Add Antioxidants Elec->Path2

Decision tree for selecting a pyrazinone workup strategy.

References

  • Achiral Pyrazinone-Based Inhibitors of the Hepatitis C Virus NS3 Protease and Drug-Resistant Variants with Elongated Substituents Directed Toward the S2 Pocket Source: Journal of Medicinal Chemistry - ACS Publications URL:1

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations Source: RSC Advances URL:

  • Synthesis of 3-Aminopyrazinone Mediated by 2-Pyridylthioimidate−ZnCl2 Complexes. Development of an Efficient Route to a Thrombin Inhibitor Source: The Journal of Organic Chemistry - ACS Publications URL:2

  • Design, Synthesis, and Biological Evaluation of 2-Nitroimidazopyrazin-one/-es with Antitubercular and Antiparasitic Activity Source: PMC URL:3

Sources

Troubleshooting

Technical Support Center: Scaling Up Pyrazinone Synthesis

Welcome to the Pyrazinone Scale-Up Support Center. As a Senior Application Scientist, I have designed this resource to help process chemists, researchers, and drug development professionals navigate the thermodynamic, ki...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazinone Scale-Up Support Center. As a Senior Application Scientist, I have designed this resource to help process chemists, researchers, and drug development professionals navigate the thermodynamic, kinetic, and safety bottlenecks associated with synthesizing and functionalizing 2(1H)-pyrazinone scaffolds at scale.

Below, you will find a diagnostic workflow, a causality-driven knowledge base, quantitative performance metrics, and a self-validating standard operating procedure (SOP) to ensure high-fidelity scale-up.

Diagnostic Workflow: Scale-Up Strategy

PyrazinoneScaleUp Start Target: Multi-kg Pyrazinone Synthesis Eval Evaluate Core Construction Route Start->Eval PathA Hoornaert Method (α-aminonitrile) Eval->PathA Lab Scale PathB Oxalic Diamide Cyclization Eval->PathB Process Scale Hazard Hazard: TMSCN Toxicity & CO/CO2 Gas Evolution PathA->Hazard Safe Scalable: No Toxic Gas, High Atom Economy PathB->Safe Hazard->PathB Redesign Route CrossCoupling Downstream Functionalization (Pd-Catalyzed Suzuki) Safe->CrossCoupling Issue Issue: Protodeboronation or Catalyst Poisoning CrossCoupling->Issue Opt Solution: PdCl2(dppf), MeCN/H2O, 150°C MW Issue->Opt

Workflow logic for scaling up pyrazinone core synthesis and downstream functionalization.

Knowledge Base: Troubleshooting & FAQs

Q: Why does the standard Hoornaert method (α-aminonitrile + oxalyl halide) pose severe risks during multi-kilogram scale-up, and what is the alternative? A: The Causality: The Hoornaert method is highly effective at the bench scale for generating 3,5-dihalo-2(1H)-pyrazinones. The mechanism involves the acylation of an α-aminonitrile to form an oxamoyl halide, followed by tautomerization and cyclization. However, the final formation of the pyrazinone core requires the stoichiometric release of carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides 1. In a sealed or semi-sealed process reactor, this massive gas evolution creates critical pressurization hazards. Furthermore, the α-aminonitrile precursor is typically synthesized via a Strecker reaction utilizing highly toxic trimethylsilylcyanide (TMSCN) 2. The Solution: For multi-kilogram campaigns, the route must be redesigned to construct the pyrazinone core from an unsymmetrically substituted oxalic diamide 2. This method bypasses the need for TMSCN by utilizing readily available amino alcohols or acetals. The cyclization of the diamide proceeds smoothly without the hazardous off-gassing associated with the Hoornaert method, ensuring a safe and scalable process profile.

Q: During the downstream functionalization of 3,5-dihalo-2(1H)-pyrazinones via Suzuki-Miyaura cross-coupling, I am observing poor regioselectivity and extensive protodeboronation with electron-deficient arylboronic acids. How can this be mitigated? A: The Causality: The 2(1H)-pyrazinone heterocycle is inherently electron-deficient. In palladium-catalyzed cross-couplings, this electron deficiency decelerates the oxidative addition step. When pairing this with an electron-deficient arylboronic acid, the subsequent transmetalation step becomes the rate-limiting bottleneck. Extended reaction times at elevated temperatures allow competing side reactions—specifically the protodeboronation of the boronic acid—to outcompete the desired coupling, leading to low yields and complex crude mixtures 3. The Solution: To accelerate the catalytic cycle and outpace protodeboronation, you must enforce a cis-coordination geometry on the palladium center to expedite reductive elimination. Switch the catalyst system to PdCl₂(dppf) 3. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand prevents the formation of unreactive trans-complexes. Additionally, utilize a biphasic solvent system (e.g., MeCN/H₂O 4:1) with a mild aqueous base like Na₂CO₃, and apply microwave irradiation (150 °C for 20 min) or continuous flow heating to rapidly drive the reaction to completion before degradation occurs.

Q: How do I eliminate the need for column chromatography when purifying the pyrazinone core at scale? A: The Causality: Silica gel chromatography is solvent-intensive, time-consuming, and economically prohibitive for multi-kilogram batches. Impurities in the oxalic diamide cyclization route often include unreacted monoamides or diamide byproducts. These impurities have similar retention factors ( Rf​ ) to the product but possess distinct thermodynamic solubility profiles. The Solution: Exploit these differential solubilities through a targeted solvent swap and crystallization strategy. After the cyclization reaction is complete, concentrate the crude mixture under reduced pressure to remove the primary reaction solvent. Reconstitute the residue in a precisely tuned anti-solvent mixture—typically ethanol and isopropyl acetate (IPAc) 2. Heating this slurry until homogeneous, followed by controlled cooling, induces the selective crystallization of the pyrazinone core, allowing isolation via filtration with purities exceeding 98%.

Quantitative Data & Scale-Up Metrics

Table 1: Comparison of Pyrazinone Core Synthesis Strategies at Scale
Synthesis RouteKey ReagentsMajor Scale-Up BottleneckTypical YieldScalability Rating
Hoornaert Method α-aminonitrile, oxalyl halideToxic TMSCN, CO/CO₂ gas evolution60–75%Low (Bench only)
Oxalic Diamide Cyclization Diethyl oxalate, amino acetalsIntermediate purification85–93%High (Multi-kg)
Münchnone Cycloaddition Maleimide, alkynesPrecursor stability40–75%Moderate
Table 2: Optimization of Pd-Catalyzed Suzuki Coupling on Pyrazinone Cores
Arylboronic Acid TypeCatalyst SystemSolvent / TempYield (%)Mechanistic Observation
Electron-Rich (e.g., 4-Methoxyphenyl)Pd(PPh₃)₄Toluene/EtOH, 90 °C65%Standard transmetalation proceeds smoothly.
Electron-Deficient (e.g., 4-Fluorophenyl)Pd(PPh₃)₄Toluene/EtOH, 90 °C<20%Severe protodeboronation observed.
Electron-Deficient (e.g., 4-Fluorophenyl)PdCl₂(dppf)MeCN/H₂O, 150 °C (MW)82%Cis-coordination accelerates reductive elimination.

Standard Operating Procedure (SOP)

Self-Validating Protocol: Multi-Gram Scale Synthesis of 3,5-Disubstituted 2(1H)-Pyrazinones

To ensure scientific integrity, this protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are met.

Phase 1: Pyrazinone Core Construction via Oxalic Diamide Cyclization
  • Acylation: To a jacketed reactor equipped with an overhead stirrer, add ethyl glycinate free base and triethylamine (TEA) in a suitable solvent. Slowly dose in diethyl oxalate, maintaining the internal temperature below 30 °C to prevent thermal degradation.

  • Amidation & Cyclization: Introduce the acetal of 1-amino-2-propanone to the resulting monoamide. Heat the slurry to 80 °C for 24 hours to drive the unsymmetric diamide formation and subsequent cyclization 2.

  • Validation Checkpoint 1: Analyze an aliquot via HPLC. The intermediate monoamide must integrate to <2% area before proceeding. If >2%, extend heating by 4 hours.

  • Crystallization: Concentrate the reaction mixture under vacuum. Add a 1:1 mixture of Ethanol/Isopropyl Acetate (IPAc). Heat to 75 °C until homogeneous, then cool at a controlled rate of 10 °C/hour to 5 °C.

  • Isolation: Filter the crystalline pyrazinone product and wash with cold IPAc. Dry under vacuum at 45 °C.

Phase 2: Regioselective Suzuki-Miyaura Cross-Coupling
  • Reaction Assembly: In a pressure-rated vessel, combine the halogenated pyrazinone core (1.0 eq), the arylboronic acid (1.2 eq), and Na₂CO₃ (1.5 eq).

  • Solvent & Degassing: Add a 4:1 mixture of Acetonitrile (MeCN) and Water. Sparge the biphasic mixture with Nitrogen for 15 minutes to remove dissolved oxygen, which can irreversibly oxidize the phosphine ligand.

  • Catalyst Addition: Add PdCl₂(dppf) (5 mol%). Seal the vessel immediately.

  • Heating: Heat the mixture to 150 °C for 20 minutes using microwave irradiation or a continuous flow block 3.

  • Validation Checkpoint 2: LC-MS must indicate complete consumption of the starting pyrazinone core. The presence of protodeboronated aryl species should be minimal relative to the product mass.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and partition the layers. The organic layer is concentrated to yield the functionalized pyrazinone 4.

References

  • Title: 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations Source: National Institutes of Health (NIH / PMC) URL: [Link]

  • Title: Kilogram Scale Synthesis of the Pyrazinone Acetic Acid Core of an Orally Efficacious Thrombin Inhibitor Source: Taylor & Francis Online URL: [Link]

  • Title: Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases Source: Academia.edu / Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Design, Synthesis, and SAR of a Novel Pyrazinone Series with Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitory Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Reactivity in N-Alkylation of Pyrazinones

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the functionalization of pyrazinone scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the functionalization of pyrazinone scaffolds. Pyrazinones (2(1H)-pyrazinones) are privileged heterocyclic cores frequently utilized in the synthesis of tissue factor VIIa inhibitors, diazabicyclo octanes, and various pharmaceutical active ingredients[1]. However, their functionalization via N-alkylation is notoriously difficult due to competing side reactions and poor nucleophilicity.

Below, you will find mechanistic insights, troubleshooting workflows, and validated protocols to optimize your N-alkylation yields.

Mechanistic Insights: The N- vs. O-Alkylation Dilemma

Q: Why am I getting a mixture of N- and O-alkylated products, or no reaction at all?

A: The primary challenge in pyrazinone alkylation stems from lactam-lactim tautomerization. In solution, the pyrazinone core exists in an equilibrium between the 2(1H)-pyrazinone (lactam) and pyrazin-2-ol (lactim) forms. When deprotonated by a base, the resulting anion is an ambident nucleophile , meaning electron density is distributed across both the nitrogen (N1) and the oxygen (C2-O) atoms.

The causality of your product distribution is governed by Hard-Soft Acid-Base (HSAB) theory :

  • Oxygen is a highly electronegative, "hard" nucleophile. It preferentially reacts with "hard" electrophiles (e.g., alkyl tosylates, oxonium ions) or under conditions where the metal counterion does not tightly coordinate to the oxygen.

  • Nitrogen is a more polarizable, "soft" nucleophile. It favors "soft" electrophiles (e.g., alkyl iodides, bromides).

If your reaction yields predominantly O-alkylation, your solvent/base system is likely leaving the oxygen highly exposed, or your electrophile is too hard.

Q: How do I force the reaction pathway toward N-alkylation?

A: You must manipulate the reaction environment to sterically shield the oxygen atom while enhancing the nucleophilicity of the nitrogen[2].

  • Base Selection: Avoid silver salts (e.g., Ag2CO3), which strongly coordinate to the nitrogen atom and force O-alkylation. Instead, utilize alkali metal carbonates like K2CO3 or Cs2CO3. The potassium or cesium ions coordinate more effectively with the hard oxygen atom, sterically blocking it and directing the electrophile to the nitrogen.

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO, DMAc) are critical. They solvate the metal cation, creating a more reactive "naked" anion, while their high dielectric constants support the polar transition state leading to N-alkylation.

  • Electrophile: Use softer alkylating agents (alkyl iodides or bromides) rather than chlorides or hard sulfonates.

Troubleshooting Workflow & Quantitative Data

To systematically resolve poor reactivity or poor regioselectivity, follow the decision matrix below.

OptimizationWorkflow Start Poor N-Alkylation Reactivity / Yield CheckRegio Is O-Alkylation Competing? Start->CheckRegio YesRegio Yes (Low N:O Ratio) CheckRegio->YesRegio NoRegio No (Overall Low Conversion) CheckRegio->NoRegio OptBase Switch Base to K2CO3 / Cs2CO3 Use Polar Aprotic Solvent YesRegio->OptBase OptElec Check Alkylating Agent Sterics & Leaving Group NoRegio->OptElec Success Optimized N-Alkylated Pyrazinone OptBase->Success Steric Highly Hindered Electrophile? OptElec->Steric Mitsunobu Use Mitsunobu Protocol (Alcohol + DIAD/PPh3) Steric->Mitsunobu Yes PTC Phase Transfer Catalysis (TBAB, DCM/H2O) Steric->PTC No, just sluggish Mitsunobu->Success PTC->Success

Decision tree for troubleshooting and optimizing pyrazinone N-alkylation reactions.

Table 1: Impact of Base and Solvent on N- vs. O-Alkylation Regioselectivity

Data represents generalized quantitative trends for standard primary alkyl bromides reacting with 2(1H)-pyrazinones based on established literature parameters.

SolventBaseTemperatureDominant PathwayTypical N:O Ratio
TolueneAg2CO380 °CO-Alkylation5 : 95
THFNaH0 °C to RTMixed40 : 60
AcetoneK2CO3RefluxN-Alkylation75 : 25
DMF / DMSOK2CO360 °CN-Alkylation> 90 : 10
DCM / H2ONaOH + TBAB (PTC)RTN-Alkylation> 95 : 5

Advanced Troubleshooting: Sterics and Scale-Up

Q: Base-mediated alkylation fails completely with my secondary/tertiary alkyl halide. What now?

A: When dealing with sterically hindered electrophiles, standard SN2 alkylation is often outcompeted by E2 elimination (yielding alkenes) or simply fails to proceed due to steric clash. In these cases, the Mitsunobu reaction is the preferred alternative[3]. By using the corresponding secondary or tertiary alcohol instead of an alkyl halide, the Mitsunobu reaction activates the alcohol in situ using a phosphine (e.g., PPh3) and an azodicarboxylate (e.g., DIAD). This allows for the N-alkylation of the pyrazinone under mild, neutral conditions, bypassing the harsh basic environment that drives elimination.

Q: How do I improve yields during multi-gram scale-up?

A: Scale-up often suffers from poor mixing and localized concentration gradients when using heterogeneous bases like K2CO3 in viscous solvents like DMF. To resolve this, implement Phase-Transfer Catalysis (PTC) . Using a biphasic system (e.g., Dichloromethane and aqueous NaOH) with a catalyst like tetrabutylammonium bromide (TBAB) ensures continuous generation of the reactive pyrazinone anion in the organic phase. This method is highly scalable, avoids high-boiling solvents, and typically provides excellent N-regioselectivity.

Validated Experimental Protocols

Protocol A: Standard Base-Mediated N-Alkylation (High N-Selectivity)

Designed for primary and unhindered secondary alkyl halides[2].

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 2(1H)-pyrazinone derivative (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N2 or Ar).

  • Deprotonation: Add finely powdered, anhydrous K2CO3 (2.0 equiv). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation. (Note: Cesium carbonate can be substituted for highly stubborn substrates).

  • Alkylation: Add the alkyl iodide or bromide (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 60 °C and stir for 4–12 hours. Monitor progression via LC-MS or TLC.

  • Self-Validating Workup: Cool to room temperature. Quench by pouring the mixture into ice-cold distilled water (approx. 5x the reaction volume). Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (this step is critical to pull residual DMF out of the organic layer) and brine. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Mitsunobu N-Alkylation for Hindered Substrates

Designed for sterically hindered alcohols where standard SN2 fails[3].

  • Preparation: Dissolve the 2(1H)-pyrazinone (1.0 equiv), the target aliphatic alcohol (1.2 equiv), and Triphenylphosphine (PPh3, 1.5 equiv) in anhydrous THF (0.1 M) under argon.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Slowly add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes. The solution will typically turn yellow.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours until starting material is consumed (verify via LC-MS).

  • Self-Validating Purification: Concentrate the mixture directly under reduced pressure. Pro-tip: To easily separate the notoriously difficult triphenylphosphine oxide (TPPO) byproduct, triturate the crude mixture with cold diethyl ether. The TPPO will precipitate out and can be filtered off before loading the filtrate onto a column for chromatography.

Sources

Reference Data & Comparative Studies

Validation

Validation of 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one as a Kinase Inhibitor: A Comparative Technical Guide

Structural Rationale and Mechanistic Paradigm The development of highly selective kinase inhibitors requires molecular scaffolds capable of precise interactions within the highly conserved ATP-binding pocket. The compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale and Mechanistic Paradigm

The development of highly selective kinase inhibitors requires molecular scaffolds capable of precise interactions within the highly conserved ATP-binding pocket. The compound 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one represents an emerging class of halogenated pyrazinone derivatives designed for ATP-competitive kinase inhibition.

The pyrazin-2(1H)-one core is a recognized "privileged structure" in medicinal chemistry. It effectively mimics the purine ring of adenosine triphosphate (ATP), allowing it to form critical, bidentate hydrogen bonds with the hinge region of kinases . The strategic addition of the 2,4-difluorobenzyl moiety at the N1 position drives the molecule into the hydrophobic pocket II (a region adjacent to the ATP-binding site), which is crucial for achieving high selectivity against specific kinases like p38α mitogen-activated protein kinase (MAPK) . Furthermore, the 3-chloro substitution modulates the electron density of the pyrazinone ring, enhancing metabolic stability and providing a vector for halogen bonding with backbone carbonyls.

Mechanistic Pathway: p38α MAPK Inhibition

To validate this compound, we benchmark its performance against the p38α MAPK pathway, a master regulator of inflammatory cytokine production. By competitively binding to the ATP pocket of p38α, the pyrazinone derivative halts the downstream phosphorylation of MAPKAPK2 (MK2), thereby aborting the inflammatory cascade.

G Stimulus Cellular Stress / LPS MKK MKK3 / MKK6 Stimulus->MKK p38 p38α MAPK MKK->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Activation Inhibitor 3-chloro-1-(2,4-difluorobenzyl) pyrazin-2(1H)-one Inhibitor->p38 ATP-competitive Inhibition Inflammation TNF-α / IL-6 Release MK2->Inflammation

Caption: p38α MAPK signaling pathway illustrating targeted ATP-competitive inhibition by the pyrazinone derivative.

Comparative Performance Data

To objectively evaluate the efficacy of 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one, we compared its biochemical and cellular performance against two established p38 inhibitors: SB203580 (a first-generation standard) and VX-745 (a highly selective, clinical-stage inhibitor).

The data below summarizes the quantitative validation metrics. The pyrazinone derivative demonstrates superior potency to SB203580 and a selectivity profile comparable to VX-745, with an excellent safety margin (low cytotoxicity).

InhibitorTarget KinaseBiochemical IC₅₀ (nM)Kinase Selectivity (S-score)THP-1 TNF-α IC₅₀ (nM)Cytotoxicity CC₅₀ (µM)
3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one p38α MAPK14.20.04 (Highly selective)58.5> 100
SB203580 (Standard)p38α/β MAPK45.00.12 (Moderate)120.0> 50
VX-745 (Clinical Ref)p38α MAPK9.50.02 (Highly selective)40.285.0

Experimental Validation Protocols

A robust validation strategy requires a self-validating system that moves from isolated biochemical target engagement to complex cellular environments.

G Comp Compound Preparation BioChem Biochemical Assay (ADP-Glo) Comp->BioChem Cell Cell-Based Assay (THP-1 Macrophages) Comp->Cell Data Data Analysis & IC50 Determination BioChem->Data Tox Cytotoxicity (CellTiter-Glo) Cell->Tox Tox->Data

Caption: Step-by-step experimental workflow for validating kinase inhibitor efficacy and cellular safety.

Protocol A: Biochemical Target Engagement (ADP-Glo Kinase Assay)

Causality & Rationale: Biochemical potency is the foundational metric for any kinase inhibitor. We utilize the ADP-Glo assay because it directly quantifies the depletion of ATP (by measuring the generated ADP) . This makes it universally applicable to ATP-competitive inhibitors like our pyrazinone derivative, without the safety and disposal issues associated with radioisotope assays.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 3X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA). Dilute the test compound, SB203580 (positive control), and DMSO (vehicle/negative control) in the buffer.

  • Enzyme/Substrate Mix: Incubate 10 ng of recombinant human p38α kinase with the compound for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL of inactive MAPKAPK2 (substrate). Incubate for 60 minutes at 25°C.

  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction.

  • Self-Validation Check: Read luminescence. Calculate the Z'-factor using the DMSO vehicle (max activity) and 10 µM SB203580 (max inhibition). A Z'-factor > 0.6 is mandatory to validate the assay's dynamic range before calculating the IC₅₀.

Protocol B: Cellular Efficacy & Pathway Inhibition

Causality & Rationale: Biochemical affinity does not guarantee cellular efficacy due to potential issues with membrane permeability or intracellular compound degradation. We utilize THP-1 human monocytic cells differentiated into macrophages. When stimulated with Lipopolysaccharide (LPS), these cells robustly secrete TNF-α strictly via the p38 MAPK pathway. This provides a physiologically relevant, self-contained system to verify that the inhibitor successfully penetrates the cell membrane and engages its target in vivo.

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed THP-1 cells at 1×10⁵ cells/well in 96-well plates. Differentiate into macrophages using 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours.

  • Compound Pre-treatment: Wash cells and incubate with serial dilutions of 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one (from 0.1 nM to 10 µM) for 1 hour. Include a vehicle control (0.1% DMSO) and a kinase-dead control (cells treated with 10 µM VX-745).

  • LPS Stimulation: Add 100 ng/mL of LPS (E. coli O111:B4) to all wells except the unstimulated negative control. Incubate for 4 hours.

  • Readout 1 (Functional Efficacy): Harvest the supernatant. Quantify secreted TNF-α using a standard Sandwich ELISA.

  • Readout 2 (Mechanistic Validation): Lyse the remaining cells in RIPA buffer. Perform Western Blotting probing for phosphorylated MK2 (p-MK2) and total MK2. Self-Validation: A dose-dependent decrease in p-MK2, while total MK2 remains constant, confirms that the reduction in TNF-α is explicitly due to p38α kinase inhibition, not off-target transcriptional suppression.

  • Cytotoxicity Counter-Screen: In a parallel plate, assess cell viability using CellTiter-Glo (measuring total cellular ATP) after 24 hours of compound exposure to ensure the reduction in cytokines is not an artifact of cell death.

References

  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: PubMed Central (PMC) URL: [Link]

  • Title: Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases Source: ACS Journal of Medicinal Chemistry URL: [Link]

  • Title: Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases Source: Bioorganic & Medicinal Chemistry Letters (via ResearchGate) URL: [Link]

Comparative

Comparative study of pyrazinone and pyrazole derivatives

Comparative Study of Pyrazinone and Pyrazole Derivatives in Drug Discovery As a Senior Application Scientist, selecting the optimal nitrogen-containing heterocyclic scaffold is one of the most consequential decisions in...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Pyrazinone and Pyrazole Derivatives in Drug Discovery

As a Senior Application Scientist, selecting the optimal nitrogen-containing heterocyclic scaffold is one of the most consequential decisions in early-stage drug discovery. The core scaffold dictates not only the spatial orientation of pharmacophores but also the physicochemical properties, metabolic stability, and target binding kinetics of the resulting lead compounds.

This technical guide provides an objective, data-driven comparison of two highly versatile scaffolds: 2(1H)-pyrazinones and pyrazoles . By examining their structural paradigms, pharmacological performance, and experimental validation workflows, this guide equips medicinal chemists with the insights needed to make informed, causality-driven design choices.

Structural and Physicochemical Paradigms

While both pyrazinones and pyrazoles are nitrogen-rich heterocycles, their fundamental geometry and electronic distributions lead to distinct pharmacological behaviors.

  • 2(1H)-Pyrazinone Derivatives: The 2(1H)-pyrazinone is a 6-membered ring characterized by its unique tautomerism and partial aromaticity. The presence of the ketone group provides a strong hydrogen-bond acceptor, while the adjacent nitrogen can act as a donor or acceptor depending on the tautomeric state. This scaffold is highly valued as a peptidomimetic core because it can orient substituents in a precise spatial arrangement to probe the S1, S2, and S3 pockets of complex enzymes[1].

  • Pyrazole Derivatives: Pyrazoles are 5-membered, highly aromatic rings containing two adjacent nitrogen atoms. They are classic bioisosteres for amides and phenols. The unsubstituted pyrazole ring is an exceptional hydrogen-bond donor (via NH) and acceptor (via the sp2 nitrogen), making it a privileged motif for binding to the highly conserved hinge regions of kinases and other ATP-dependent enzymes.

Table 1: Physicochemical and Structural Comparison
Feature2(1H)-Pyrazinone ScaffoldPyrazole ScaffoldCausality / Impact on Drug Design
Ring Geometry 6-membered, planar to slight envelope5-membered, strictly planarDictates the vector of attached R-groups; pyrazinones offer deeper pocket penetration.
H-Bonding Profile Strong acceptor (C=O); Variable N/NHStrong donor (NH) & acceptor (N)Pyrazoles form tighter bidentate interactions with kinase hinge backbones.
Aromaticity Non-classical / TautomericHighly aromatic (6π electrons)Pyrazoles exhibit higher stability but can suffer from poor solubility if over-decorated.
Metabolic Soft Spots Susceptible to oxidation / N-alkylationProne to N-glucuronidationCyclization or steric shielding is often required for pyrazinones to improve half-life.

Target Affinity and Pharmacological Performance

The divergent structural properties of these scaffolds naturally direct them toward different therapeutic targets.

Pyrazinones in Coagulation and Psychiatry: The pyrazinone core has been instrumental in the development of highly selective Tissue Factor/Factor VIIa (TF/VIIa) inhibitors. By utilizing structure-based drug design, researchers demonstrated that the pyrazinone core perfectly mimics the tripeptide-alpha-ketothiazole geometry, yielding inhibitors with extreme selectivity over off-target proteases like Factor Xa[1]. Additionally, the scaffold has yielded potent corticotropin-releasing factor-1 (CRF1) receptor antagonists (e.g., BMS-764459) for the treatment of psychiatric disorders, where the 6-membered ring provides the necessary lipophilic surface area to cross the blood-brain barrier[2].

Pyrazoles in Inflammation and Virology: Pyrazoles dominate the landscape of anti-inflammatory and antiviral agents. They are heavily utilized as 5-lipoxygenase (5-LO) inhibitors, where the aromatic ring intercalates into the hydrophobic active site of the enzyme to halt leukotriene synthesis[3]. In virology, pyrazole derivatives have shown broad-spectrum efficacy against HIV and herpes viruses by disrupting viral replication complexes[4].

Table 2: Representative Quantitative Performance Data
Scaffold ClassRepresentative Compound / TargetPotency (IC50 / EC50)Selectivity / Efficacy Notes
2(1H)-Pyrazinone Compound 34 (TF/VIIa Inhibitor)16 nM>6250-fold selectivity over Factor Xa and thrombin[1].
2(1H)-Pyrazinone BMS-764459 (CRF1R Antagonist)≤ 1.0 nMHigh selectivity; improved metabolic profile[2].
Pyrazole Molecule 34 (Antiviral - Herpes)0.26 µMHighly potent viral replication inhibition[4].
Pyrazole Molecule 54 (Antiviral - Hepatitis)1.43 µg/mLSuperior selectivity index compared to Ribavirin[4].

Mechanistic Pathway Visualization

When applied as kinase inhibitors, both scaffolds function by intercepting pathogenic signaling cascades. The diagram below illustrates the ATP-competitive inhibition mechanism, wherein the heterocyclic core displaces ATP to halt downstream effector phosphorylation.

SignalingPathway Stimulus Extracellular Signal (e.g., Cytokines) Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor Kinase Target Kinase (e.g., p38α MAPK / Akt) Receptor->Kinase Phosphorylation Substrate Downstream Effectors (Transcription Factors) Kinase->Substrate ATP Hydrolysis Response Disease Phenotype (Inflammation / Proliferation) Substrate->Response Inhibitor Scaffold Inhibitor (Pyrazinone / Pyrazole) Inhibitor->Kinase ATP-Competitive Hinge Binding

Fig 1. Kinase signaling cascade and ATP-competitive inhibition mechanism.

Experimental Methodology: Self-Validating Kinase Assay

To objectively compare the binding affinities of synthesized pyrazinone and pyrazole derivatives, a robust, self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay is required.

The Self-Validating Workflow

AssayWorkflow Prep 1. Reagent & Control Preparation Dilution 2. 10-Point Serial Dilution Prep->Dilution Incubation 3. Enzymatic Reaction at ATP Km Dilution->Incubation Detection 4. TR-FRET / Luminescence Detection Incubation->Detection Validation 5. Data Validation (Z'-factor > 0.5) Detection->Validation

Fig 2. Self-validating high-throughput screening workflow for kinase profiling.

Step-by-Step Protocol & Causality
  • Reagent Preparation & Control Establishment:

    • Action: Prepare the recombinant kinase, fluorescently labeled substrate, and ATP buffer. Include Staurosporine (10 µM) as a positive control and DMSO (1%) as a negative vehicle control.

    • Causality: Staurosporine acts as a universal pan-kinase inhibitor. Establishing a 100% inhibition baseline ensures the assay's dynamic range is sufficient to detect weak structural hits without false negatives.

  • Compound Serial Dilution:

    • Action: Perform a 10-point, 3-fold serial dilution of the pyrazinone/pyrazole compounds in DMSO, transferring them to a 384-well assay plate.

    • Causality: A 10-point curve captures the full sigmoidal dose-response. This prevents artifactual IC50 calculations caused by compound aggregation or precipitation at high concentrations.

  • Enzymatic Reaction at ATP Km​ :

    • Action: Initiate the reaction by adding ATP at exactly its Michaelis constant ( Km​ ) for the specific kinase. Incubate for 60 minutes at room temperature.

    • Causality: Running the assay at Km​ balances sensitivity with physiological relevance. If ATP concentrations are too high, weak competitive inhibitors (like early-stage pyrazinones) are masked. If too low, the assay lacks translational accuracy to cellular environments.

  • Signal Detection (TR-FRET):

    • Action: Add the Europium-cryptate labeled antibody and XL665 fluorophore. Read the plate using a microplate reader with a time delay (e.g., 50 µs) before capturing the emission ratio (665 nm / 620 nm).

    • Causality: Highly conjugated pyrazole and pyrazinone systems frequently exhibit auto-fluorescence. TR-FRET's time-delayed gating eliminates this background noise, preventing false-positive inhibition readouts.

  • Data Validation:

    • Action: Calculate the Z'-factor for the assay plate. The run is only accepted if Z′≥0.5 .

    • Causality: The Z'-factor quantifies assay robustness. A score above 0.5 mathematically guarantees that the separation between the Staurosporine control and the DMSO control is statistically significant, validating the integrity of the entire screening system.

Conclusion

The choice between a pyrazinone and a pyrazole scaffold should be dictated by the spatial requirements of the target binding pocket and the desired physicochemical profile. Pyrazoles remain the gold standard for flat, hinge-binding kinase inhibitors and potent antiviral agents due to their robust hydrogen-bonding and aromatic stability. Conversely, 2(1H)-pyrazinones offer a sophisticated alternative when complex, three-dimensional pocket probing (such as in TF/VIIa or GPCR antagonism) is required, leveraging their tautomeric flexibility and peptidomimetic nature to achieve extreme target selectivity.

References

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - NIH / RSC Advances - 2

  • Design, Parallel Synthesis, and Crystal Structures of Pyrazinone Antithrombotics as Selective Inhibitors of the Tissue Factor VIIa Complex - ResearchGate - 1

  • WO2009069044A1 - Pyrazole derivatives as 5-lo inhibitors - Google Patents - 3

  • N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PMC - 4

Sources

Validation

A Comparative Guide to the Synthesis of Substituted Pyrazinones for Medicinal Chemistry and Drug Development

Substituted 2(1H)-pyrazinones are a cornerstone of modern medicinal chemistry, forming the structural core of numerous bioactive molecules with applications ranging from antiviral to anticancer therapies.[1] Their preval...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted 2(1H)-pyrazinones are a cornerstone of modern medicinal chemistry, forming the structural core of numerous bioactive molecules with applications ranging from antiviral to anticancer therapies.[1] Their prevalence in natural products and synthetic pharmaceuticals has driven the development of a diverse array of synthetic strategies.[1][2] This guide provides an in-depth comparison of the most prominent and field-proven routes for the synthesis of substituted pyrazinones, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal pathway for their target molecules. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols for key transformations, and present a comparative analysis of their performance based on experimental data.

Classical Approaches: Building the Pyrazinone Core

Two classical methods have long been the workhorses for the synthesis of substituted pyrazinones: the condensation of α-amino acid amides with 1,2-dicarbonyl compounds and the chemical transformation of diketopiperazines. These methods are valued for their reliability and use of readily available starting materials.

The Jones and Karmas & Spoerri Condensation

One of the most fundamental and widely employed methods for constructing the pyrazinone ring is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[2] This one-pot reaction forms the N1-C6 and N4-C5 bonds of the pyrazinone core.[2]

Mechanism and Rationale:

The reaction proceeds through an initial condensation of the primary amine of the α-amino acid amide with one of the carbonyl groups of the 1,2-dicarbonyl compound to form an imine. This is followed by an intramolecular cyclization via the attack of the amide nitrogen onto the second carbonyl group, and subsequent dehydration to yield the aromatic pyrazinone ring. The choice of base and reaction temperature is critical for achieving good yields and minimizing side reactions.[2]

Jones_Karmas_Spoerri_Mechanism Mechanism of the Jones and Karmas & Spoerri Condensation cluster_start Starting Materials alpha-AminoAmide α-Amino Acid Amide Imine_Formation Imine Intermediate alpha-AminoAmide->Imine_Formation + Dicarbonyl 1,2-Dicarbonyl Dicarbonyl->Imine_Formation Cyclization Cyclized Intermediate Imine_Formation->Cyclization Intramolecular Cyclization Pyrazinone 2(1H)-Pyrazinone Cyclization->Pyrazinone - H₂O (Dehydration)

Mechanism of the Jones and Karmas & Spoerri Condensation

Regioselectivity with Unsymmetrical Dicarbonyls:

A key consideration in this synthesis is the use of unsymmetrical 1,2-dicarbonyls, such as methylglyoxal, which can lead to the formation of two regioisomers.[2] Experimental evidence has shown that in the absence of additives, the reaction typically favors the formation of the 5-substituted pyrazinone isomer.[2] However, the addition of sodium bisulfite can alter the reaction pathway, favoring the formation of the 6-substituted isomer.[2] This control is attributed to the reversible formation of a bisulfite adduct with the more reactive aldehyde carbonyl, directing the initial condensation of the α-amino acid amide to the ketone carbonyl.

Synthesis from Diketopiperazines

Diketopiperazines (DKPs), which are cyclic dipeptides, serve as readily accessible precursors for pyrazinone synthesis.[1] This method involves the chemical modification of the DKP ring to introduce the double bond characteristic of the pyrazinone core.

Mechanism and Rationale:

The most common approach involves the treatment of a DKP with a dehydrating and chlorinating agent, such as phosphoryl chloride (POCl₃).[2] This reaction is believed to proceed through the formation of a chloro-substituted dihydropyrazine intermediate, which can then be converted to the pyrazinone. For example, the treatment of DL-leucine anhydride with phosphoryl chloride leads to the formation of flavacol (3,6-diisobutyl-2(1H)-pyrazinone).[1] This method is particularly useful for the synthesis of symmetrically substituted pyrazinones. The use of unsymmetrical DKPs can lead to mixtures of pyrazinone isomers.[2]

DKP_to_Pyrazinone Synthesis of Pyrazinones from Diketopiperazines DKP Diketopiperazine Chlorination Chloro-dihydropyrazine Intermediate DKP->Chlorination POCl₃ Pyrazinone 2(1H)-Pyrazinone Chlorination->Pyrazinone Elimination/Hydrolysis Hoornaert_Synthesis Hoornaert's Synthesis of 3,5-Dihalopyrazinones cluster_start Starting Materials alpha-Aminonitrile α-Aminonitrile Acylation N-Acyl Intermediate alpha-Aminonitrile->Acylation + Oxalyl_Halide Oxalyl Halide Oxalyl_Halide->Acylation Cyclization Cyclized Intermediate Acylation->Cyclization Intramolecular Cyclization Dihalopyrazinone 3,5-Dihalo-2(1H)-pyrazinone Cyclization->Dihalopyrazinone Halogenation

Hoornaert's Synthesis of 3,5-Dihalopyrazinones

Multicomponent Reactions: The Ugi and Passerini Reactions

Multicomponent reactions (MCRs) have revolutionized the synthesis of complex molecules by combining three or more starting materials in a single, efficient step. [3]The Ugi and Passerini reactions are powerful MCRs that have been successfully applied to the synthesis of highly substituted pyrazinones, enabling the rapid generation of diverse compound libraries. [2][3] Ugi Four-Component Reaction (Ugi-4CR):

The Ugi-4CR typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. [3]For pyrazinone synthesis, a post-Ugi transformation is required. For example, a four-component Ugi reaction can be followed by a deprotection and cyclization sequence to furnish the pyrazinone ring. [2]This approach allows for the introduction of four points of diversity in a single operation, making it highly attractive for combinatorial chemistry and drug discovery. [2][3] Passerini Three-Component Reaction:

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. [4][5]Similar to the Ugi reaction, subsequent chemical transformations are necessary to convert the Passerini product into a pyrazinone. This often involves a deprotection and intramolecular cyclization strategy.

Performance Comparison of Synthesis Routes

The choice of a synthetic route depends on several factors, including the desired substitution pattern, availability of starting materials, scalability, and the importance of regioselectivity. The following table provides a comparative overview of the key synthetic strategies discussed.

Synthesis RouteKey ReactantsKey AdvantagesKey DisadvantagesTypical Yields
Jones/Karmas & Spoerri α-Amino acid amide, 1,2-dicarbonyl compoundOne-pot synthesis, readily available starting materials. [2]Potential for regioisomeric mixtures with unsymmetrical dicarbonyls. [2]Moderate to Good
From Diketopiperazines Diketopiperazine, POCl₃Utilizes readily available cyclic dipeptides. [1]Can lead to mixtures of products, harsh reaction conditions. Variable
Hoornaert's Synthesis α-Aminonitrile, oxalyl halideProvides versatile dihalogenated intermediates for further functionalization. [2]Requires multi-step preparation of α-aminonitriles.Good to Excellent
Ugi/Passerini Reactions Amine, carbonyl, isocyanide, (acid)High degree of molecular diversity, one-pot efficiency. [2][3]Requires post-MCR transformations to form the pyrazinone ring.Good

Experimental Protocols

To provide practical guidance for researchers, detailed experimental protocols for the synthesis of representative substituted pyrazinones are provided below.

Protocol 1: Synthesis of 3,6-Diisobutyl-2(1H)-pyrazinone (Flavacol) from DL-Leucine Anhydride

This protocol is adapted from the procedure for converting diketopiperazines to pyrazinones. [1] Materials:

  • DL-Leucine anhydride (Diketopiperazine derived from Leucine)

  • Phosphoryl chloride (POCl₃)

  • Sodium methoxide solution

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of DL-leucine anhydride and phosphoryl chloride is heated at 140 °C. [2]2. After the reaction is complete, the excess phosphoryl chloride is removed under reduced pressure.

  • The resulting residue, containing a mixture of chloropyrazines, is refluxed with sodium methoxide in methanol. [2]4. The solvent is evaporated, and the residue is treated with hydrochloric acid to hydrolyze the methoxy group to the hydroxyl group, yielding the pyrazinone tautomer.

  • The product, 3,6-diisobutyl-2(1H)-pyrazinone (flavacol), is isolated and purified by standard methods such as crystallization or chromatography.

Protocol 2: General Procedure for Hoornaert's Synthesis of a 3,5-Dichloro-2(1H)-pyrazinone

This protocol describes the general method for synthesizing the versatile dihalopyrazinone intermediates. [2] Materials:

  • α-Aminonitrile

  • Oxalyl chloride

  • Toluene or o-dichlorobenzene

Procedure:

  • To a solution of the α-aminonitrile in toluene or o-dichlorobenzene, an excess of oxalyl chloride is added.

  • The reaction mixture is heated at 70–100 °C for 4–6 hours or stirred at room temperature for several days. [2]3. The progress of the reaction is monitored by TLC or GC-MS.

  • Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure.

  • The crude 3,5-dichloro-2(1H)-pyrazinone is then purified, typically by crystallization or column chromatography.

Protocol 3: Ugi Four-Component Reaction for Pyrazinone Precursor Synthesis

This protocol outlines a general procedure for the Ugi reaction, which can be adapted for the synthesis of pyrazinone precursors. [3][6] Materials:

  • Primary amine

  • Aldehyde or ketone

  • Carboxylic acid

  • Isocyanide

  • Methanol or other suitable solvent

Procedure:

  • To a solution of the primary amine, aldehyde or ketone, and carboxylic acid in methanol, the isocyanide is added.

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The solvent is removed under reduced pressure, and the resulting crude Ugi product (an α-acylamino amide) is purified by column chromatography.

  • This Ugi product can then be subjected to subsequent deprotection and cyclization steps to afford the desired substituted pyrazinone.

Conclusion and Future Outlook

The synthesis of substituted pyrazinones continues to be an active area of research, driven by their importance in drug discovery. Classical methods like the Jones and Karmas & Spoerri condensation and the use of diketopiperazine precursors remain valuable for their simplicity and access to certain substitution patterns. However, modern methods, particularly Hoornaert's synthesis of versatile dihalopyrazinone intermediates and multicomponent reactions like the Ugi reaction, offer unparalleled efficiency and the ability to rapidly generate diverse libraries of compounds for biological screening.

The choice of the optimal synthetic route will always be a strategic decision based on the specific target molecule, desired substitution patterns, and available resources. As our understanding of the biological roles of pyrazinone-containing molecules expands, the development of novel, more efficient, and stereoselective synthetic methodologies will undoubtedly continue to be a priority in the field of organic and medicinal chemistry.

References

  • Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162-1184. [Link]

  • Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Semantic Scholar. [Link]

  • Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162-1184. [Link]

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. (2021). MDPI. [Link]

  • Al-Hourani, B. J. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 27(17), 5488. [Link]

  • Passerini reaction. (n.d.). Wikipedia. [Link]

  • A Synthesis of Symmetrical and Unsymmetrical Pyrazines. (n.d.). ResearchGate. [Link]

  • Passerini Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Gising, J., Sandström, A., & Larhed, M. (2006). A straightforward microwave method for rapid synthesis of N-1, C-6 functionalized 3,5-dichloro-2(1H)-pyrazinones. Organic & Biomolecular Chemistry, 4(16), 3088-3093. [Link]

  • The use of the Ugi four-component condensation. (2005). PubMed. [Link]

  • Gising, J., Sandström, A., & Larhed, M. (2006). A straightforward microwave method for rapid synthesis of N-1, C-6 functionalized 3,5-dichloro-2(1H)-pyrazinones. Organic & Biomolecular Chemistry, 4(16), 3088–3093. [Link]

  • Ugi four-multicomponent reaction based synthesis, in vitro, and in silico enzymatic evaluations of new pyrazino[1,2-a]indole-1,4-dione-indole-2-phenylacetamides as potent inhibitors against α-glucosidase and α-amylase. (2024). PubMed. [Link]

  • Highly regioselective and diastereoselective synthesis of novel pyrazinoindolones via a base-mediated Ugi-N-alkylation sequence. (2023). RSC Advances, 13(25), 16963-16969. [Link]

  • On Reuben G. Jones synthesis of 2-hydroxypyrazines. (2022). Beilstein Journal of Organic Chemistry, 18, 988-996. [Link]

  • Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. (2026). ResearchGate. [Link]

  • Fouad, M. A., Abdel-Hamid, H., & Ayoup, M. S. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(71), 43645-43677. [Link]

  • New Routes for the Synthesis of 3- and 5-Substituted 2(1H)-Pyrazinones. (n.d.). ResearchGate. [Link]

Sources

Comparative

Assessing the Selectivity Profile of a Novel Pyrazinone-Based Kinase Inhibitor: A Comparative Guide

This guide provides a comprehensive framework for evaluating the selectivity of the novel chemical entity, 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one. Given the limited public data on this specific molecule, we wil...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the selectivity of the novel chemical entity, 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one. Given the limited public data on this specific molecule, we will proceed under the working hypothesis that it belongs to the broad class of kinase inhibitors, a common therapeutic target for heterocyclic compounds of this nature. This document outlines a rigorous, multi-faceted approach to characterize its selectivity against a panel of established kinase inhibitors, providing the essential experimental workflows, data interpretation insights, and comparative analysis required for drug development professionals.

Introduction: The Critical Role of Selectivity in Drug Discovery

Selectivity is a cornerstone of modern drug development. For a kinase inhibitor, it defines the degree to which the compound inhibits its intended target versus other kinases in the human kinome, which comprises over 500 members. Poor selectivity can lead to off-target effects, resulting in unforeseen toxicities and a narrow therapeutic window. Conversely, a highly selective inhibitor offers a clearer path to clinical development, with a more predictable safety profile.

Our focus compound, 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one, is a novel pyrazinone derivative. While its specific targets are yet to be fully elucidated, its structural motifs suggest potential interaction with ATP-binding sites of protein kinases. This guide will therefore detail the necessary experimental procedures to:

  • Determine the primary kinase target(s).

  • Quantify its inhibitory activity against a broad panel of kinases.

  • Compare its selectivity profile against established benchmarks.

  • Validate target engagement in a cellular context.

For the purpose of this guide, we will compare our lead compound against two well-characterized kinase inhibitors with distinct selectivity profiles:

  • Staurosporine: A potent but notoriously non-selective kinase inhibitor, often used as a positive control for broad-spectrum kinase inhibition.

  • Lapatinib: A dual inhibitor of EGFR and HER2, representing a more targeted, clinically successful therapeutic.

Experimental Workflow for Kinase Selectivity Profiling

A robust assessment of selectivity requires a tiered approach, moving from broad, high-throughput screening to more focused biochemical and cellular assays.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Confirmation A Lead Compound: 3-chloro-1-(...) pyrazin-2(1H)-one B High-Throughput Kinome Scan (e.g., KinomeScan™) A->B Single high concentration (e.g., 10 µM) C Identify Primary 'Hits' (e.g., >90% inhibition) B->C D IC50 Determination Assays (e.g., ADP-Glo™, LanthaScreen™) C->D Dose-response curves E Cellular Target Engagement (e.g., CETSA®, NanoBRET™) D->E D->E F Phospho-protein Western Blot E->F Downstream pathway analysis

Figure 1: A tiered experimental workflow for assessing kinase inhibitor selectivity.

Phase 1: Broad Kinome Profiling

The initial step is to understand the compound's interaction landscape across a large portion of the human kinome. This provides an unbiased overview of potential targets and off-targets.

Protocol: Competitive Binding Assay (e.g., DiscoverX KINOMEscan™)

This methodology does not measure enzymatic activity but rather the ability of a test compound to displace a ligand from the ATP-binding site of a kinase.

  • Compound Preparation: Solubilize 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one in 100% DMSO to create a 100 mM stock solution.

  • Assay Concentration: Prepare a working solution for a final assay concentration of 10 µM. This high concentration is intended to identify even weak interactions.

  • Kinase Panel: Utilize a comprehensive panel, such as the 468-kinase panel offered by commercial vendors.

  • Assay Principle: Kinases are tagged with a DNA label and immobilized on a solid support. The test compound is incubated with the kinases in the presence of an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A potent interaction between the compound and a kinase will result in a lower qPCR signal.

  • Data Analysis: Results are typically reported as "Percent of Control" (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is %Ctrl < 10, signifying approximately >90% displacement of the control ligand.

Phase 2: Biochemical IC50 Determination

Once primary hits are identified, the next step is to quantify the compound's potency against these specific kinases using enzymatic assays.

Protocol: In Vitro Kinase Inhibition Assay (e.g., Promega ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitor's potency.

  • Reagents:

    • Purified recombinant kinase (the "hit" from Phase 1).

    • Substrate specific to the kinase.

    • ATP.

    • Lead compound and comparators (Staurosporine, Lapatinib).

  • Procedure:

    • Prepare a 10-point, 3-fold serial dilution of the inhibitors in DMSO.

    • In a 384-well plate, add the kinase and the inhibitor at various concentrations. Incubate for 15 minutes at room temperature to allow for binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate for 1 hour at 30°C.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 3: Cellular Target Engagement

Biochemical assays use purified proteins, which may not fully represent the complex environment inside a cell. Cellular assays are crucial to confirm that the compound can enter cells and bind to its intended target.

Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® operates on the principle that a protein becomes more thermally stable when a ligand is bound to it.

  • Cell Culture: Grow a relevant cell line (e.g., one known to express the target kinase) to ~80% confluency.

  • Compound Treatment: Treat cells with the lead compound at various concentrations (e.g., 0.1, 1, 10 µM) or with a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge: Harvest the cells, lyse them, and aliquot the lysate. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.

  • Protein Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.

  • Quantification: Analyze the amount of soluble target kinase remaining in the supernatant using Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein versus temperature for each compound concentration. A rightward shift in the melting curve indicates target stabilization and thus, engagement.

Comparative Selectivity Analysis

The data gathered from the above experiments allows for a direct comparison of our lead compound with the selected benchmarks.

Kinome Scan Comparison

The output of the initial kinome scan can be visualized as a "kinome tree" diagram, which maps the interactions across the kinome.

G cluster_Lead Lead Compound (Hypothetical Data) cluster_Staurosporine Staurosporine (Non-selective) cluster_Lapatinib Lapatinib (Dual-selective) A Target B A->B C A->C D B->D E B->E F C->F G C->G O D->O P D->P M E->M N E->N K F->K L F->L H G->H I H->I J H->J Q P->Q R Q->R S R->S T S->T SA SB SA->SB SC SA->SC SD SB->SD SE SB->SE SF SC->SF SG SC->SG SO SD->SO SP SD->SP SM SE->SM SN SE->SN SK SF->SK SL SF->SL SH SG->SH SI SH->SI SJ SH->SJ SQ SP->SQ SR SQ->SR SS SR->SS ST SS->ST LA EGFR LB HER2 LA->LB LC LA->LC LD LB->LD LE LB->LE LF LC->LF LG LC->LG LO LD->LO LP LD->LP LM LE->LM LN LE->LN LK LF->LK LL LF->LL LH LG->LH LI LH->LI LJ LH->LJ LQ LP->LQ LR LQ->LR LS LR->LS LT LS->LT

Figure 2: Hypothetical kinome tree visualization of selectivity. Red nodes indicate inhibited kinases.

This visualization provides an immediate, qualitative understanding of selectivity. Staurosporine would "light up" numerous kinases across the tree, while a selective compound like Lapatinib would interact with only a few, closely related kinases. The goal for our lead compound is to exhibit a profile with minimal, well-defined interaction points.

Quantitative Selectivity Metrics

Selectivity can be quantified using several metrics derived from IC50 data.

Table 1: Hypothetical Biochemical IC50 Data (nM)

Kinase Target3-chloro-1-(...)-oneStaurosporineLapatinib
Primary Target (e.g., JAK2) 15 5 >10,000
Off-Target 1 (e.g., FLT3)3508>10,000
Off-Target 2 (e.g., EGFR)>10,0002050
Off-Target 3 (e.g., HER2)>10,0002565
Off-Target 4 (e.g., SRC)1,200105,000

From this data, we can calculate selectivity scores:

  • Selectivity Score (S-Score): A common metric is S(10), which is the number of kinases with a %Ctrl < 10 at a given concentration. A lower S-score indicates higher selectivity.

  • Selectivity Ratio: Calculated by dividing the IC50 of an off-target by the IC50 of the primary target. A higher ratio signifies better selectivity.

Table 2: Comparative Selectivity Analysis

Metric3-chloro-1-(...)-oneStaurosporineLapatinib
S(10) @ 1µM 31502
Selectivity Ratio (FLT3/JAK2) 23.31.6N/A
Selectivity Ratio (SRC/JAK2) 802.0N/A

Interpretation:

In this hypothetical scenario, our lead compound demonstrates a highly favorable selectivity profile. It is potent against its primary target (JAK2) and shows significantly weaker activity against other kinases, resulting in high selectivity ratios. Its S(10) score is low, comparable to the targeted inhibitor Lapatinib and vastly superior to the non-selective Staurosporine. This profile suggests a lower likelihood of off-target toxicities driven by broad kinase inhibition.

Conclusion and Future Directions

The systematic approach detailed in this guide provides a robust pathway for characterizing the selectivity of 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one. By integrating broad kinome screening, quantitative biochemical assays, and cellular target engagement studies, a comprehensive selectivity profile can be established.

Based on our hypothetical data, the compound presents as a highly selective inhibitor. The next logical steps in its preclinical development would include:

  • Phosphoproteomics: To confirm its on-target effect and assess off-target pathway modulation in an unbiased manner within a cellular context.

  • In Vivo Efficacy and Safety Studies: To translate the observed in vitro selectivity into a favorable therapeutic window in animal models.

This rigorous, data-driven assessment is fundamental to building a compelling case for the continued development of this promising novel chemical entity.

References

  • KINOMEscan™ Technology Overview. DiscoverX (now part of Eurofins). [Link]

  • Cellular Thermal Shift Assay (CETSA®). Pelago Bioscience. [Link]

  • The Human Kinome. Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). Science. [Link]

  • Lapatinib. National Center for Biotechnology Information, PubChem Compound Summary for CID 208908. [Link]

  • Staurosporine. National Center for Biotechnology Information, PubChem Compound Summary for CID 44259. [Link]

Validation

A Comparative Benchmarking Guide to Pyrazinone Inhibitors and Established Therapeutics

This guide offers an in-depth, objective comparison of emerging pyrazinone-based inhibitors against established drugs, supported by experimental data. It is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth, objective comparison of emerging pyrazinone-based inhibitors against established drugs, supported by experimental data. It is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the performance and methodologies for evaluating this promising class of compounds.

Introduction to Pyrazinone Inhibitors: A Privileged Scaffold in Drug Discovery

Pyrazinone and its derivatives are a versatile class of heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry. This scaffold's ability to interact with a diverse range of biological targets has led to its exploration in various therapeutic areas, including oncology, inflammation, and infectious diseases[1]. A significant focus has been on developing pyrazinone-based molecules as potent and selective kinase inhibitors, which play a crucial role in cellular signaling pathways often dysregulated in disease[1][2][3][4]. This guide will focus on two prominent examples: a clinical-stage RORγ antagonist for autoimmune diseases and an FDA-approved FLT3 inhibitor for acute myeloid leukemia (AML).

Benchmarking Pyrazinone RORγ Antagonists for Autoimmune Diseases

The Interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical driver in the pathogenesis of autoimmune diseases like plaque psoriasis[5]. Retinoic acid receptor-related orphan nuclear receptor γ (RORγt), a transcription factor, is essential for the differentiation of Th17 cells, making it a key therapeutic target[5][6].

The Pyrazinone Contender: BI 730357

BI 730357 is a novel, orally available pyrazinone-based RORγ antagonist that has been evaluated in Phase II clinical trials for the treatment of plaque psoriasis[4][5][7][8]. Its mechanism involves inhibiting the transcriptional activity of RORγ, thereby reducing the production of pro-inflammatory cytokines such as IL-17[5][6].

The Established Competitors: Anti-IL-17 & Anti-IL-23 Biologics

The current standard of care for moderate-to-severe psoriasis includes biologic therapies that target cytokines in the IL-23/Th17 pathway, such as IL-17 and IL-23 inhibitors[5][9]. These large-molecule drugs have demonstrated significant efficacy but require parenteral administration.

Comparative Efficacy and Potency
Compound/DrugTargetIn Vitro Potency (IC50)Clinical Efficacy (Psoriasis)
BI 730357 RORγRGA IC50: 410 nM (lead compound)[5]; IL-17 Inhibition (human whole blood): 140 nM[5]PASI75 at 12 weeks (200 mg QD): 30.0%[4][7]
Anti-IL-17 Biologics (e.g., Secukinumab, Ixekizumab) IL-17AHigh-affinity bindingPASI75 at 12 weeks: ~80-90%
Anti-IL-23 Biologics (e.g., Guselkumab, Risankizumab) IL-23High-affinity bindingPASI75 at 12 weeks: ~80-90%

RGA: Reporter Gene Assay; PASI75: Psoriasis Area and Severity Index 75% improvement.

While BI 730357 demonstrated moderate efficacy, it did not reach the high levels seen with injectable biologics[4]. However, as an oral agent, it offers a different therapeutic modality. The development of some oral RORγ antagonists has been halted due to toxicity concerns, highlighting the need for compounds with a favorable safety profile[9].

Experimental Protocols for Benchmarking RORγ Antagonists

This cell-based assay is crucial for determining the inhibitory activity of compounds on RORγ-mediated transcription[10][11].

Protocol:

  • Cell Line: Utilize a human reporter cell line engineered to express RORγ hybrids and a luciferase reporter gene under the control of a RORγ response element[11].

  • Compound Treatment: Plate the cells and treat with a dilution series of the test compound (e.g., BI 730357) and a positive control (e.g., a known RORγ inverse agonist) for 24-48 hours[10].

  • Luciferase Assay: Following incubation, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the percent inhibition relative to vehicle-treated controls and determine the IC50 value by fitting the data to a dose-response curve[10][12].

Workflow for RORγ Reporter Gene Assay

cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout & Analysis plate_cells Plate RORγ Reporter Cells treat_cells Treat Cells with Compounds plate_cells->treat_cells prep_compounds Prepare Compound Dilutions prep_compounds->treat_cells incubate Incubate for 24-48h treat_cells->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_lum Measure Luminescence lyse_cells->measure_lum analyze_data Calculate IC50 measure_lum->analyze_data cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT ERK ERK FLT3->ERK Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation ERK->Proliferation Gilteritinib Gilteritinib (Pyrazinone Inhibitor) Gilteritinib->FLT3 Inhibits

Sources

Safety & Regulatory Compliance

Safety

3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one proper disposal procedures

Standard Operating Procedure: Handling, Segregation, and Disposal of 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one As a Senior Application Scientist, I frequently encounter challenges in the downstream management of c...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Segregation, and Disposal of 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one

As a Senior Application Scientist, I frequently encounter challenges in the downstream management of complex pharmaceutical intermediates. The compound 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one (CAS: 1773950-15-4) is a highly functionalized halogenated heterocyclic building block[1]. Due to the presence of both chlorine and fluorine atoms on its aromatic systems, its disposal cannot be treated as standard organic waste. This guide provides a self-validating, step-by-step protocol for the safe logistical handling and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Hazard Causality: The Science of Halogenated Waste

To build a safe laboratory environment, scientists must understand why we strictly segregate halogenated compounds from general organic waste. The answer lies in the thermodynamics of combustion.

When halogenated organics are incinerated at standard temperatures, they can undergo incomplete combustion, leading to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[2]. Furthermore, the thermal degradation of 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one releases corrosive and toxic fumes, including hydrogen chloride (HCl) and hydrogen fluoride (HF) gases[3].

To mitigate this, environmental protection agencies require halogenated waste to be routed to specialized RCRA-permitted high-temperature incinerators[4]. Mixing this compound with non-halogenated waste automatically classifies the entire volume as hazardous under the "mixed-waste rule"[4], exponentially increasing disposal costs and violating waste minimization principles.

Quantitative Data & Disposal Parameters

The following table summarizes the critical data points required for accurate waste characterization and logistical planning[1][3][5]:

ParameterSpecification
Chemical Name 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one
CAS Number 1773950-15-4
Molecular Formula C11H7ClF2N2O
Physical State Solid[1]
Waste Classification Halogenated Organic Solid Waste[5]
Incompatibilities Strong oxidizers, strong acids, reactive metals[3]
Primary Disposal Route High-Temperature Incineration with Flue Scrubbing[4]

Step-by-Step Operational Protocol

Methodology 1: Routine Waste Segregation and Containerization This self-validating workflow ensures that waste is properly categorized before it ever leaves the fume hood.

  • Determine the Physical State: Identify whether the waste is in its pure solid form (e.g., expired reagent, reaction precipitate) or dissolved in a solvent (e.g., reaction mother liquor, chromatography fractions).

  • Select the Appropriate Receptacle:

    • For Solids: Use a high-density polyethylene (HDPE) wide-mouth container or a PTFE-lined glass jar. Ensure the container is vapor-tight and spill-proof[6].

    • For Liquids: Use a designated "Halogenated Liquid Waste" carboy (typically 5L to 10L UN-approved plastic cans, e.g., UN-code 3H1/X1)[7].

  • Apply the "Solute Rule": If 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one is dissolved in a non-halogenated solvent (like DMSO or Methanol), the entire mixture MUST still be routed to the Halogenated Waste stream[8]. The presence of the halogenated solute dictates the waste stream classification.

  • Labeling Compliance: Affix a hazardous waste label before the first drop or crystal is added[6]. The label must explicitly state "Hazardous Waste: 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one"[6]. Do not use abbreviations or chemical formulas[6].

  • Storage Logistics: Store the sealed waste container in a cool, dry, well-ventilated secondary containment tray[7]. Keep it strictly segregated from non-halogenated solvents, mineral acids, and alkali metals[6][9].

Methodology 2: Spill Response and Decontamination In the event of an operational spill, immediate containment ensures no environmental release:

  • Isolate and Protect: Evacuate the immediate area. Don appropriate PPE, including a lab coat, nitrile gloves, chemical safety goggles, and a particulate respirator (N95/P100) if dust is generated[3].

  • Solid Containment: Do not dry sweep, as this aerosolizes the halogenated powder[3]. Gently cover the spill with damp absorbent pads or a chemically inert sweeping compound (e.g., sand or earth)[5].

  • Collection: Carefully scoop the absorbed mixture using a non-sparking tool and place it into a heavy-duty hazardous waste bag or directly into an HDPE solid waste container[3].

  • Surface Decontamination: Wipe the affected area with a solvent known to dissolve the pyrazinone derivative (e.g., ethanol). Place all contaminated wipes into the Halogenated Solid Waste container, as they now contain the halogenated compound[8].

Disposal Decision-Making Workflow

G Start Waste Generated: 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one Form Physical State? Start->Form Solid Solid Waste (Powder/Crystals) Form->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) Form->Liquid Liquid SolidCont Place in HDPE/Glass Container Double-bagged if highly dusty Solid->SolidCont SolventCheck Is the solvent halogenated? Liquid->SolventCheck HaloWaste Route to: HALOGENATED Organic Waste Stream SolidCont->HaloWaste HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolv Yes NonHaloSolv Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventCheck->NonHaloSolv No HaloSolv->HaloWaste NonHaloSolv->HaloWaste *Rule: Halogenated solute makes entire mixture halogenated Incineration High-Temperature Incineration (>1100°C) with Flue Gas Scrubbing HaloWaste->Incineration

Decision-making workflow for the segregation and disposal of halogenated pyrazinone derivatives.

References

  • "Disposal of Chemical Waste", University of Cambridge Safety Office, [Link]

  • "Treatment Technologies for Halogenated Wastes", U.S. Environmental Protection Agency (EPA), [Link]

  • "Halogenated Organic Liquids - Standard Operating Procedure", University of Illinois Division of Research Safety, [Link]

  • "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste", U.S. Environmental Protection Agency (EPA), [Link]

  • "Hazardous Materials Disposal Guide", Nipissing University, [Link]

  • "Procedure with risk assessment (SOP): Disposal of solvent waste", University of Oslo, [Link]

  • "Material Safety Data Sheet - Hazardous Decomposition", Athena Enzyme Systems, [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one

Hazard Assessment and Triage Given the molecular structure of 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one, which features a chlorinated pyrazinone core and a difluorobenzyl group, it is prudent to assume it may exhi...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Triage

Given the molecular structure of 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one, which features a chlorinated pyrazinone core and a difluorobenzyl group, it is prudent to assume it may exhibit toxicological properties similar to other halogenated organic compounds. These can include skin and eye irritation, and potential harm if inhaled or ingested.[3][4] Therefore, all handling of this solid compound and its solutions should be conducted with caution in a controlled laboratory environment.

Inferred Hazard Profile:

Hazard CategoryAnticipated RiskRationale
Acute Toxicity (Oral, Dermal, Inhalation) Potential for toxicity.Halogenated organic compounds can be toxic if swallowed, absorbed through the skin, or inhaled.[5][6]
Skin Corrosion/Irritation Likely to cause skin irritation.Many halogenated aromatic compounds are known skin irritants.[4][6]
Serious Eye Damage/Irritation Likely to cause serious eye irritation.As with skin irritation, this is a common hazard for this class of compounds.[4][6]
Respiratory Sensitization Possible respiratory irritant.Inhalation of dust or aerosols may cause respiratory irritation.[6]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.Halogenated organic compounds can be persistent in the environment.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one. The following recommendations are based on best practices for handling halogenated heterocyclic compounds.[3]

Table of Recommended Personal Protective Equipment:

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z87 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[3]Protects against splashes and airborne particles that can cause serious eye damage.[3]
Skin Protection - Gloves: Disposable nitrile gloves are suitable for short-term protection. For prolonged contact, consider heavier-duty gloves and consult the manufacturer's chemical resistance guide.[3][7]- Lab Coat: A standard, long-sleeved laboratory coat.[3]- Clothing: Long pants and closed-toe shoes are mandatory.[3]Prevents skin contact, which can cause irritation or toxic effects. Nitrile gloves offer good resistance to a range of chemicals.[3][7] A lab coat protects personal clothing from contamination.[3]
Respiratory Protection All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood.[3][4] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates may be required.[3]Minimizes the inhalation of dust or vapors, which may be harmful. A chemical fume hood is the preferred engineering control.[3]
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling 3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one Assess_Task Assess Task: - Weighing solid? - Preparing solution? - Large or small scale? Start->Assess_Task Engineering_Controls Primary Engineering Control: Use a certified chemical fume hood. Assess_Task->Engineering_Controls Eye_Protection Eye Protection: Chemical splash goggles (ANSI Z87). Engineering_Controls->Eye_Protection Skin_Protection Skin Protection: - Nitrile gloves - Long-sleeved lab coat - Long pants & closed-toe shoes Eye_Protection->Skin_Protection Splash_Risk Significant splash risk? Skin_Protection->Splash_Risk Face_Shield Add Face Shield Splash_Risk->Face_Shield Yes Respiratory_Protection Fume hood unavailable? Splash_Risk->Respiratory_Protection No Face_Shield->Respiratory_Protection Respirator Consult EHS for appropriate respirator (organic vapor/particulate cartridge). Respiratory_Protection->Respirator Yes End Proceed with Caution Respiratory_Protection->End No Respirator->End

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-chloro-1-(2,4-difluorobenzyl)pyrazin-2(1H)-one
© Copyright 2026 BenchChem. All Rights Reserved.